molecular formula C10H12O3 B1354321 Methyl 2-(benzyloxy)acetate CAS No. 31600-43-8

Methyl 2-(benzyloxy)acetate

Cat. No.: B1354321
CAS No.: 31600-43-8
M. Wt: 180.2 g/mol
InChI Key: QNEIZSSWCVSZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(benzyloxy)acetate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-phenylmethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEIZSSWCVSZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471651
Record name METHYL 2-(BENZYLOXY)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31600-43-8
Record name METHYL 2-(BENZYLOXY)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 2-(benzyloxy)acetate, a valuable reactant in the synthesis of various organic compounds.[1] The information is presented to support research and development activities, with a focus on clarity, accuracy, and practical application.

Core Physical and Chemical Properties

This compound is a colorless liquid under standard conditions.[2] It is identified by the CAS Number 31600-43-8.[1][2][3][4][5][6][7] The compound should be stored sealed in a dry environment at room temperature.[3]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1][2][4][5][8]
Molecular Weight 180.2 g/mol [1][2][3][4][8]
Boiling Point 136.5 °C at 15 Torr (mmHg)[3]
Density 1.1029 g/cm³[3]
Flash Point 92.2 ± 11.9 °C
Physical Form Liquid[2]
IUPAC Name methyl (benzyloxy)acetate

Experimental Protocols for Property Determination

While specific experimental reports for this compound are not detailed in the provided literature, the following standard methodologies are employed to determine the key physical properties listed above.

Boiling Point Determination

The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which may decompose at atmospheric boiling points, vacuum distillation is the preferred method.

Methodology:

  • Apparatus: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer. A thermometer is placed so that the bulb is just below the side arm leading to the condenser.

  • Procedure: The compound is placed in the distillation flask. The system is evacuated to a stable, known pressure (e.g., 15 Torr). The flask is then heated gently.

  • Measurement: The temperature at which the liquid boils and a steady stream of condensate is observed is recorded as the boiling point at that specific pressure.

Density Measurement

Density, the mass per unit volume, is a fundamental physical property. It is typically measured using a pycnometer or a digital density meter.

Methodology (using a pycnometer):

  • Calibration: The pycnometer, a glass flask with a precise volume, is cleaned, dried, and weighed empty (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again (m₂).

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature and weighed (m₃).

  • Calculation: The density of the sample (ρₛ) is calculated using the formula: ρₛ = ((m₃ - m₁) / (m₂ - m₁)) * ρᵣ where ρᵣ is the density of the reference liquid.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. This is a critical safety parameter. The Pensky-Martens closed-cup tester is a common apparatus for this measurement.

Methodology:

  • Apparatus: A sample of the liquid is placed in a temperature-controlled cup with a lid. The lid has ports for a thermometer, a stirrer, and an ignition source.

  • Procedure: The sample is heated at a slow, constant rate while being stirred.

  • Measurement: At regular temperature intervals, an ignition source (a small flame) is passed across an opening in the lid. The flash point is the lowest temperature at which the vapors above the liquid ignite with a brief flash.

Logical Relationships of Compound Properties

The following diagram illustrates the logical flow from the compound's fundamental identifiers to its observable physical properties.

G cluster_identifiers Fundamental Identifiers cluster_properties Physical Properties cas CAS: 31600-43-8 formula Formula: C₁₀H₁₂O₃ cas->formula mw Molecular Weight (180.2 g/mol) formula->mw density Density (1.1029 g/cm³) formula->density bp Boiling Point (136.5 °C @ 15 Torr) formula->bp state Physical State (Liquid) formula->state

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Methyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of Methyl 2-(benzyloxy)acetate, a versatile reagent and building block in organic synthesis. This document details its chemical identity, physicochemical properties, and a thorough examination of its bonding characteristics through spectroscopic analysis. Furthermore, a detailed experimental protocol for its synthesis via the Williamson ether synthesis is provided, along with a logical workflow for its preparation. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

This compound, also known by its IUPAC name methyl 2-(phenylmethoxy)acetate, is an organic compound with the chemical formula C₁₀H₁₂O₃.[1][2] It is structurally characterized by a methyl ester functional group and a benzyl ether moiety.

Table 1: Chemical Identifiers and Physicochemical Properties

IdentifierValueReference
IUPAC Name methyl 2-(phenylmethoxy)acetate[1]
CAS Number 31600-43-8[3]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
InChI Key QNEIZSSWCVSZOS-UHFFFAOYSA-N[2]
SMILES COC(=O)COCC1=CC=CC=C1[2]
Boiling Point 136.5 °C (at 15 Torr)[4]
Density 1.1029 g/cm³[4]

Chemical Structure and Bonding

The structure of this compound incorporates several key functional groups that dictate its chemical reactivity and physical properties. These include an aromatic phenyl ring, an ether linkage, and a methyl ester. The molecule possesses five rotatable bonds, contributing to its conformational flexibility.[2]

Table 2: Estimated Bond Lengths and Angles

Bond/AngleTypeEstimated ValueReference
C=O (ester)Double Bond~1.21 Å[5][7]
C-O (ester)Single Bond~1.34 Å[5][7]
C-O (ether)Single Bond~1.43 Å[2]
C-C (aromatic)Aromatic~1.39 Å[2]
O-C-C (ester)Angle~110°[8]
C-O-C (ether)Angle~112°[2]
C=O-O (ester)Angle~123°[8]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[9] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, sodium benzoxide, formed by the deprotonation of benzyl alcohol, reacts with methyl chloroacetate.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products benzyl_alcohol Benzyl Alcohol sodium_benzoxide Sodium Benzoxide benzyl_alcohol->sodium_benzoxide Deprotonation sodium_hydride Sodium Hydride (NaH) sodium_hydride->sodium_benzoxide methyl_chloroacetate Methyl Chloroacetate product This compound methyl_chloroacetate->product nacl Sodium Chloride (NaCl) methyl_chloroacetate->nacl sodium_benzoxide->product SN2 Reaction h2 Hydrogen Gas (H₂) sodium_benzoxide->h2

References

An In-depth Technical Guide to Methyl 2-(benzyloxy)acetate (CAS: 31600-43-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(benzyloxy)acetate, a key organic intermediate. The document details its chemical and physical properties, outlines plausible synthetic routes with detailed experimental protocols, and explores its application as a building block in pharmaceutical synthesis, supported by spectroscopic data and a workflow visualization.

Core Compound Properties

This compound is a carboxylate ester characterized by a benzyl ether moiety. This structure makes it a versatile reagent in organic synthesis, where the benzyl group can serve as a protecting group for the alcohol functionality.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
CAS Number 31600-43-8[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
IUPAC Name methyl 2-(phenylmethoxy)acetate[2]
Synonyms Methyl (benzyloxy)acetate, Acetic acid, 2-(phenylmethoxy)-, methyl ester
Appearance Liquid[3]
Boiling Point 136.5 °C at 15 mmHg[3]
Density 1.1029 g/cm³[4]
InChI Key QNEIZSSWCVSZOS-UHFFFAOYSA-N[1]
Canonical SMILES COC(=O)COCC1=CC=CC=C1

Spectroscopic Data

The structural characterization of this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Table 2: ¹H and ¹³C NMR Spectroscopic Data

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR ~7.35MultipletAromatic protons (C₆H₅)
~4.60SingletMethylene protons (-OCH₂Ph)
~4.10SingletMethylene protons (-OCH₂)
~3.75SingletMethyl protons (-OCH₃)
¹³C NMR ~170-Carbonyl carbon (C=O)
~137-Aromatic quaternary carbon
~128.5-Aromatic CH carbons
~128.0-Aromatic CH carbons
~73-Methylene carbon (-OCH₂Ph)
~68-Methylene carbon (-OCH₂)
~52-Methyl carbon (-OCH₃)

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is inferred from publicly available spectra.[5][6]

Table 3: Mass Spectrometry Data

m/zProposed FragmentNotes
180[C₁₀H₁₂O₃]⁺Molecular Ion (M⁺)
121[C₈H₉O]⁺Loss of methoxycarbonyl radical (•COOCH₃)
91[C₇H₇]⁺Tropylium ion, a common fragment for benzyl compounds
77[C₆H₅]⁺Phenyl cation

Note: Fragmentation patterns are predicted based on typical ester and benzyl ether fragmentation pathways.[7][8][9][10][11]

Synthesis and Experimental Protocols

This compound can be synthesized through several established organic chemistry reactions. The two most common and logical routes are the Williamson ether synthesis followed by esterification, or Fischer esterification of the corresponding carboxylic acid.

Plausible Synthetic Route 1: Williamson Ether Synthesis

This method involves the formation of the benzyl ether followed by the esterification of the resulting acid.

Workflow for Williamson Ether Synthesis Route

Synthesis of this compound via Williamson Ether Synthesis cluster_0 Step 1: Ether Formation cluster_1 Step 2: Esterification A Methyl glycolate React1 Reaction A->React1 B Benzyl bromide B->React1 C Sodium hydride (NaH) C->React1 D Tetrahydrofuran (THF) D->React1 E Benzyloxyacetic acid React2 Reaction E->React2 React1->E F Methanol (MeOH) F->React2 G Sulfuric acid (H₂SO₄) G->React2 H This compound React2->H

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

  • Preparation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath. A solution of methyl glycolate (1.0 equivalent) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.

  • Ether Formation: Benzyl bromide (1.1 equivalents) is added dropwise to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Saponification: The reaction is carefully quenched by the slow addition of water. The THF is removed under reduced pressure. A solution of sodium hydroxide (2.0 equivalents) in water/methanol is added, and the mixture is heated to reflux for 2-4 hours to saponify the ester.

  • Isolation of Benzyloxyacetic Acid: After cooling to room temperature, the basic solution is washed with diethyl ether to remove any unreacted benzyl bromide. The aqueous layer is then acidified to pH 2 with concentrated HCl, leading to the precipitation of benzyloxyacetic acid. The solid is collected by vacuum filtration and dried.

Plausible Synthetic Route 2: Fischer Esterification

This route is preferable if benzyloxyacetic acid is readily available.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Benzyloxyacetic acid (1.0 equivalent) is dissolved in an excess of methanol (which acts as both solvent and reagent). A catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is carefully added.[12][13][14]

  • Reaction: The mixture is heated to reflux for 4-6 hours, with the progress of the reaction monitored by TLC.

  • Work-up: The reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.[14]

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The benzyl ether serves as a stable protecting group for a hydroxyl or phenol group, which can be removed under mild conditions in later synthetic steps. A prominent example is the synthesis of Salmeterol, a long-acting β2-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

Role in Salmeterol Synthesis

In the synthesis of Salmeterol, a derivative, Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate , is a key intermediate.[15] This intermediate is formed from a precursor that shares the core structure of this compound. The bromoacetyl group is introduced to provide a reactive site for coupling with the amine side chain of the final drug molecule.

Workflow for the Synthesis of Salmeterol

Synthetic Pathway to Salmeterol A Methyl 5-acetyl-2-(benzyloxy)benzoate B Bromination (e.g., Br₂) A->B Step 1 C Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate B->C E Coupling Reaction C->E Step 2 D N-benzyl-6-(4-phenylbutoxy)hexan-1-amine D->E F Coupled Intermediate E->F G Reduction (e.g., Vitride) F->G Step 3 H Reduced Intermediate G->H I Debenzylation (e.g., H₂, Pd/C) H->I Step 4 J Salmeterol I->J

Caption: Key steps in the synthesis of Salmeterol.

The synthesis involves the bromination of a precursor, followed by the coupling of the resulting bromo-intermediate with the designated amine side-chain.[2][15] Subsequent reduction of the ketone and ester functionalities, followed by the removal of the benzyl protecting groups via catalytic hydrogenation, yields the final Salmeterol molecule.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. Specific hazard information can be found in the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound, with its dual functionality of a benzyl ether and a methyl ester, is a valuable and versatile intermediate in organic synthesis. Its primary application in drug development lies in its use as a building block for more complex molecules, where the benzyl group acts as a robust protecting group. The synthetic routes to this compound are straightforward, relying on fundamental organic reactions. The well-characterized spectroscopic properties of this compound ensure its reliable identification and quality control in research and industrial settings.

References

"Methyl 2-(benzyloxy)acetate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Methyl 2-(benzyloxy)acetate: Molecular Properties

This guide provides essential molecular information for this compound, a compound relevant to researchers, scientists, and professionals in drug development. The following sections detail its molecular weight and chemical formula, presented for clarity and ease of use in a laboratory setting.

Molecular Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValueCitations
Molecular FormulaC₁₀H₁₂O₃[1][2][3]
Molecular Weight180.20 g/mol [3]
180.2 g/mol [2][4]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct association between the chemical entity, this compound, and its core molecular identifiers.

A This compound B Molecular Formula: C₁₀H₁₂O₃ A->B C Molecular Weight: 180.20 g/mol A->C

Figure 1. Core properties of this compound.

References

Spectroscopic Profile of Methyl 2-(benzyloxy)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(benzyloxy)acetate, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol .[1] The structural and spectral data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.39 - 7.27m5HC₆H₅
4.63s2H-OCH₂-Ph
4.07s2H-OCH₂-C=O
3.75s3H-OCH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
170.8C=O
137.2C (quaternary, C₆H₅)
128.6CH (C₆H₅)
128.1CH (C₆H₅)
127.8CH (C₆H₅)
73.4-OCH₂-Ph
68.4-OCH₂-C=O
52.1-OCH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of Expected SignalFunctional Group & Vibration
3030Aromatic C-H Stretch=C-H Stretch
2950, 2870Aliphatic C-H Stretch-C-H Stretch
1755Strong, sharp absorptionC=O Stretch (Ester)
1495, 1455C=C bond stretching in the ringC=C Stretch (Aromatic)
1195, 1120Strong absorptionsC-O Stretch (Ether and Ester)
Mass Spectrometry (MS)
m/zInterpretation
180[M]⁺ (Molecular Ion)
121[M - COOCH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) is prepared and transferred to an NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound is typically recorded neat as a thin film between two salt plates (e.g., NaCl or KBr). The sample is applied to one plate, and the second plate is placed on top to spread the liquid. The spectrum is then obtained using a Fourier Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry (MS)

Mass spectra are generally obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from the solvent. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact) and fragmented. The mass-to-charge ratios of the resulting ions are then detected.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation Sample This compound NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample IR_Sample Prepare neat liquid film Sample->IR_Sample MS_Sample Dissolve in volatile solvent Sample->MS_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec Acquire Spectra IR_Spec FT-IR Spectrometer IR_Sample->IR_Spec Acquire Spectrum GC_MS GC-MS System MS_Sample->GC_MS Acquire Spectrum NMR_Data ¹H and ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum GC_MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Methyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-(benzyloxy)acetate. Due to the absence of publicly available, tabulated experimental data at the time of this writing, the spectral data presented herein are predicted based on established NMR principles and empirical data for analogous molecular structures. This guide is intended to serve as a valuable reference for the structural elucidation and characterization of this compound.

Molecular Structure and NMR-Active Nuclei

This compound possesses several distinct proton and carbon environments that give rise to a characteristic NMR spectrum. The structure contains a benzene ring, a methylene group adjacent to an oxygen atom and the phenyl group, another methylene group adjacent to the ester carbonyl, and a methyl group of the ester functionality. Each of these unique chemical environments will produce a distinct signal in the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm and are predicted for a spectrum recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35Multiplet5HAromatic protons (C₆H₅)
~4.65Singlet2HBenzylic methylene protons (O-CH₂-Ph)
~4.10Singlet2HMethylene protons (O-CH₂-C=O)
~3.75Singlet3HMethyl ester protons (O-CH₃)

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound is detailed in Table 2. Chemical shifts (δ) are referenced to TMS at 0 ppm, with the solvent (CDCl₃) signal typically appearing at 77.16 ppm.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~170.5Carbonyl carbon (C=O)
~137.0Quaternary aromatic carbon (C-ipso of benzyl group)
~128.5Aromatic methine carbons (C-ortho and C-meta of benzyl group)
~128.0Aromatic methine carbon (C-para of benzyl group)
~73.0Benzylic methylene carbon (O-CH₂-Ph)
~68.0Methylene carbon (O-CH₂-C=O)
~52.0Methyl ester carbon (O-CH₃)

Experimental Protocols

The following provides a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

NMR spectra should be acquired on a spectrometer with a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024, or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.

    • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the signals.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure and the logical relationships for NMR spectral assignments.

Methyl_2-benzyloxyacetate_Structure Chemical Structure of this compound cluster_benzyl Benzyl Group cluster_acetate Methyl Acetate Moiety C1 C C2 C C1->C2 CH2_benzyl CH₂ C1->CH2_benzyl C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O CH2_benzyl->O1 CH2_acetate CH₂ O1->CH2_acetate C_carbonyl C=O CH2_acetate->C_carbonyl O2 O C_carbonyl->O2 CH3 CH₃ O2->CH3

Caption: Molecular structure of this compound.

NMR_Assignments ¹H and ¹³C NMR Signal Assignments cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals cluster_structure Molecular Fragments H_arom ~7.35 ppm (m, 5H) Phenyl C₆H₅ H_arom->Phenyl H_benzyl_CH2 ~4.65 ppm (s, 2H) Benzyl_CH2 O-CH₂-Ph H_benzyl_CH2->Benzyl_CH2 H_acetate_CH2 ~4.10 ppm (s, 2H) Acetate_CH2 O-CH₂-C=O H_acetate_CH2->Acetate_CH2 H_methyl ~3.75 ppm (s, 3H) Methyl O-CH₃ H_methyl->Methyl C_carbonyl ~170.5 ppm Carbonyl C=O C_carbonyl->Carbonyl C_arom_ipso ~137.0 ppm C_arom_ipso->Phenyl C_arom_CH ~128.5, ~128.0 ppm C_arom_CH->Phenyl C_benzyl_CH2 ~73.0 ppm C_benzyl_CH2->Benzyl_CH2 C_acetate_CH2 ~68.0 ppm C_acetate_CH2->Acetate_CH2 C_methyl ~52.0 ppm C_methyl->Methyl

Caption: Logical relationships for NMR signal assignments.

An In-depth Technical Guide to the Solubility of Methyl 2-(benzyloxy)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(benzyloxy)acetate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting the compound's solubility based on its molecular structure and the principle of "like dissolves like."[1][2][3] Furthermore, it offers a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents.

Predicted Solubility Profile of this compound

This compound possesses a molecular structure with both polar and non-polar characteristics. The presence of an ester functional group and an ether linkage contributes to its polarity, while the benzyl group and the methyl ester group introduce non-polar characteristics. This amphiphilic nature suggests that its solubility will be highest in solvents of moderate polarity. Organic molecules are generally soluble in solvents with similar polarities.[3]

The general principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.[1][2][3] Based on the structure of this compound, which contains both a polar ester group and a non-polar benzyl group, it is expected to be soluble in a range of common organic solvents. Its solubility in highly polar protic solvents like water is expected to be low, while it is likely to be miscible with many common polar aprotic and non-polar organic solvents.

Data Presentation: Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

SolventSolvent ClassPredicted Solubility
HexaneNon-polarSoluble
TolueneNon-polarMiscible
Diethyl EtherNon-polarMiscible
ChloroformNon-polarMiscible
Dichloromethane (DCM)Polar AproticMiscible
Ethyl AcetatePolar AproticMiscible
AcetonePolar AproticMiscible
Acetonitrile (MeCN)Polar AproticSoluble
Dimethylformamide (DMF)Polar AproticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
WaterPolar ProticSparingly Soluble/Insoluble

Experimental Protocols: Determination of Quantitative Solubility

To obtain precise quantitative solubility data, a standardized experimental method is required. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[4][5]

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Glass flasks or vials with airtight stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass flask containing a known volume of the selected organic solvent. The excess solute should be visually apparent to ensure that a saturated solution is achieved.[5]

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours, although the time required can vary.[6][7]

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the solution to stand undisturbed at the same temperature to let the excess solid settle.

    • To separate the saturated solution from the undissolved solute, either centrifuge the sample or filter it using a syringe filter compatible with the organic solvent.[4] This step is crucial to ensure that no solid particles are present in the sample to be analyzed.

  • Quantification of Dissolved Solute:

    • Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a pre-validated analytical method (e.g., HPLC-UV or GC-FID).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of an organic compound like this compound.

Solubility_Workflow start Start: Select Compound and Solvent qual_test Qualitative Solubility Test (e.g., add small amount of solute to solvent) start->qual_test observe Observe for Dissolution qual_test->observe soluble Soluble/Miscible observe->soluble Yes insoluble Insoluble/Sparingly Soluble observe->insoluble No quant_protocol Proceed to Quantitative Protocol (Shake-Flask Method) soluble->quant_protocol insoluble->quant_protocol prep_saturated Prepare Saturated Solution (Add excess solute to solvent) quant_protocol->prep_saturated equilibrate Equilibrate (Shake at constant temperature for 24-48h) prep_saturated->equilibrate separate Separate Undissolved Solute (Centrifuge or Filter) equilibrate->separate quantify Quantify Dissolved Solute (e.g., HPLC, GC) separate->quantify calculate Calculate Solubility quantify->calculate end End: Quantitative Solubility Value calculate->end

Caption: A logical workflow for determining the solubility of an organic compound.

References

The Advent of Benzyloxyacetates: A Journey from Synthesis to Therapeutic Promise

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the discovery, history, and evolving applications of benzyloxyacetate compounds. From their foundational synthesis rooted in 19th-century organic chemistry to their current investigation as potent therapeutic agents, this document provides a comprehensive overview of their journey.

The story of benzyloxyacetates is intrinsically linked to the pioneering work on ether synthesis. The Williamson ether synthesis, developed by Alexander Williamson in 1850, provided the fundamental chemical reaction for creating ethers from an alkoxide and an alkyl halide. This reaction laid the groundwork for the eventual synthesis of benzyloxyacetic acid and its derivatives. While a definitive first synthesis is not clearly documented in readily available historical records, the reaction of a benzyl alkoxide with a haloacetic acid ester, a direct application of the Williamson synthesis, would have been the logical route employed by early organic chemists.

Modern synthetic methods have evolved to offer safer and more efficient pathways to benzyloxyacetate compounds. Early preparations often utilized hazardous reagents like sodium hydride.[1] Contemporary protocols, however, have shifted towards the use of powdered potassium hydroxide, providing a safer and more scalable alternative.[2]

Therapeutic Applications on the Horizon

Initially explored for a range of applications including as intermediates in organic synthesis and in proteomics research, benzyloxyacetate derivatives have emerged as a significant area of interest in drug discovery.[3] Their therapeutic potential is being investigated across several key areas, including antibacterial, anticancer, and neuroprotective applications.

A New Frontier in Antibacterial Drug Development: LpxC Inhibition

A particularly promising application of benzyloxyacetate derivatives is in the development of novel antibiotics targeting Gram-negative bacteria. A significant number of these compounds, specifically benzyloxyacetohydroxamic acids, have been identified as potent inhibitors of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[4][5] LpxC is a crucial zinc-dependent enzyme in the biosynthetic pathway of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[4][6] Inhibition of LpxC disrupts the integrity of this membrane, leading to bacterial cell death.[7] This mechanism of action is distinct from many existing classes of antibiotics, offering a potential solution to the growing challenge of antibiotic resistance.[7]

The development of these inhibitors has been guided by detailed structure-activity relationship (SAR) studies and molecular docking, which have helped to optimize their potency against the LpxC enzyme.[8]

The inhibitory activity of various benzyloxyacetohydroxamic acid derivatives against LpxC and their antibacterial efficacy have been quantified through various in vitro assays. The data presented in the table below summarizes key findings from published studies.

Compound IDTarget EnzymeKᵢ (nM)IC₅₀ (nM)Bacterial StrainMIC (µg/mL)Reference
BB-78484 E. coli LpxC-400 ± 90E. coli D21-[9]
BB-78485 E. coli LpxC-160 ± 70E. coli D21-[9]
L-161,240 E. coli LpxC50440 ± 10E. coli1-3[5][10]
CHIR-090 P. aeruginosa LpxC--P. aeruginosa1.3[5]
Lpc-009 P. aeruginosa LpxC--P. aeruginosa0.7[5]
Lpc-011 P. aeruginosa LpxC--P. aeruginosa0.32[5]

Table 1: Inhibitory Activity and Minimum Inhibitory Concentration of Selected Benzyloxyacetate Derivatives against LpxC and Gram-negative Bacteria.

Emerging Roles in Cancer and Neuroprotection

Beyond their antibacterial properties, benzyloxyacetate derivatives are being explored for their potential in oncology and neurology. Certain benzoic acid derivatives have been shown to retard cancer cell growth by inhibiting histone deacetylases (HDACs), which are key enzymes in regulating gene expression and are often dysregulated in cancer.[11]

In the realm of neuroprotection, specific benzyloxy benzamide derivatives have demonstrated potent neuroprotective effects in models of ischemic stroke.[12] These compounds are believed to exert their effects by disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a pathway implicated in neuronal damage following a stroke.[12]

Experimental Methodologies

The investigation of benzyloxyacetate compounds relies on a suite of well-established experimental protocols. The following sections detail the methodologies for key assays cited in this guide.

Synthesis of Benzyloxyacetic Acid (Modern Approach)

A safer and more practical method for the preparation of benzyloxyacetic acid involves the reaction of chloroacetic acid with benzyl alcohol in the presence of powdered potassium hydroxide (KOH).[2]

Protocol:

  • To a solution of benzyl alcohol in a suitable solvent (e.g., THF), add powdered KOH portion-wise while maintaining the temperature below 40°C.

  • Cool the resulting slurry to 10°C.

  • Add chloroacetic acid to the mixture in aliquots.

  • Heat the solution to 70°C and stir for approximately 1.5 hours.

  • After cooling to room temperature, add water and a non-miscible organic solvent (e.g., MTBE) for extraction.

  • Separate the aqueous layer, which contains the potassium salt of benzyloxyacetic acid.

  • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate benzyloxyacetic acid.

  • Collect the solid product by filtration and wash with water.

  • The crude product can be further purified by recrystallization.

LpxC Inhibition Assay (Fluorometric Method)

The inhibitory activity of compounds against the LpxC enzyme can be determined using a fluorometric assay that measures the formation of the deacetylated product.[9]

Protocol:

  • Prepare a reaction mixture containing the LpxC enzyme in a suitable buffer (e.g., HEPES with Triton X-100).

  • Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture.

  • Initiate the enzymatic reaction by adding the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

  • Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding acetic acid.

  • Add a solution of o-phthaldialdehyde (OPA) and 2-mercaptoethanol in borax buffer to detect the free amine of the product.

  • Measure the fluorescence (excitation at 340 nm, emission at 460 nm) using a suitable plate reader.

  • Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibacterial agent is the lowest concentration that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[1][13]

Protocol:

  • Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

  • Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculate each well with the bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).

Visualizing the Pathways

To better understand the mechanisms of action and experimental processes discussed, the following diagrams have been generated using the DOT language for Graphviz.

G cluster_synthesis Simplified Williamson Ether Synthesis for Benzyloxyacetic Acid benzyl_alcohol Benzyl Alcohol benzyl_alkoxide Benzyl Alkoxide benzyl_alcohol->benzyl_alkoxide Deprotonation base Base (e.g., KOH) base->benzyl_alkoxide benzyloxyacetic_acid Benzyloxyacetic Acid benzyl_alkoxide->benzyloxyacetic_acid SN2 Attack salt Salt (e.g., KCl) chloroacetic_acid Chloroacetic Acid chloroacetic_acid->benzyloxyacetic_acid chloroacetic_acid->salt

Caption: General workflow for the synthesis of benzyloxyacetic acid.

G cluster_lpxc LpxC Inhibition Signaling Pathway LpxC LpxC Enzyme Product UDP-3-O-(R-3-hydroxymyristoyl)- glucosamine LpxC->Product Catalyzes LipidA Lipid A Biosynthesis LpxC->LipidA Substrate UDP-3-O-(R-3-hydroxymyristoyl)- N-acetylglucosamine Substrate->LpxC Binds to Product->LipidA OuterMembrane Outer Membrane Integrity LipidA->OuterMembrane CellDeath Bacterial Cell Death OuterMembrane->CellDeath Disruption leads to Inhibitor Benzyloxyacetate Inhibitor Inhibitor->LpxC Inhibits

Caption: Mechanism of action for benzyloxyacetate-based LpxC inhibitors.

G cluster_mic Experimental Workflow for MIC Determination start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Compound serial_dilution->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration.

References

Introduction: The Imperative of Temporary Blockades in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Benzyl Protecting Groups in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

In the intricate field of organic synthesis, achieving selective transformations within multifunctional molecules is a paramount challenge. The presence of various reactive sites can lead to undesired side reactions, diminishing yields and complicating purification processes. To navigate this complexity, chemists employ a strategy of temporarily masking or "protecting" certain functional groups to render them inert to specific reaction conditions.[1][2] A protecting group must be easy to introduce in high yield, stable throughout subsequent synthetic steps, and removable under mild, selective conditions that do not affect the rest of the molecule.[2][3]

Among the vast arsenal of protecting groups, the benzyl (Bn) group, and its derivatives, stand out as a cornerstone, particularly for the protection of alcohols, amines, and carboxylic acids.[1][4][5] Abbreviated as "Bn," this group features a robust benzene ring attached to a methylene (CH₂) unit, which is then linked to a heteroatom (like oxygen or nitrogen) of the functional group being protected.[4] Benzyl groups are lauded for their stability across a wide range of reaction conditions, including many acidic and basic treatments, making them indispensable in multi-step syntheses.[1][6]

This guide provides a comprehensive overview of the application of benzyl protecting groups, detailing their introduction, cleavage, and strategic use in complex synthetic pathways. It includes quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a practical resource for professionals in chemical research and drug development.

Protection of Key Functional Groups

The versatility of the benzyl group allows for the effective protection of several common and highly reactive functional groups.

Alcohols (Formation of Benzyl Ethers)

Protecting hydroxyl groups as benzyl ethers is a frequent strategy in the synthesis of complex molecules like carbohydrates and nucleosides.[7][8] The resulting benzyl ether is significantly more stable towards acidic conditions than other common ether-based protecting groups like tetrahydropyranyl (THP) or methoxymethyl (MOM) ethers.[6]

Methods of Introduction:

  • Williamson Ether Synthesis: This is the most common method, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by an SN2 reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl).[8][9][10] For selective protection of one hydroxyl group in a diol, milder bases such as silver(I) oxide (Ag₂O) can be employed.[4][9]

  • Acid-Catalyzed Benzylation: For substrates sensitive to basic conditions, benzyl trichloroacetimidate can be used under acidic catalysis to install the benzyl group.[9][11]

  • Neutral Conditions: Reagents like 2-benzyloxy-1-methylpyridinium triflate allow for the benzylation of a wide range of alcohols under neutral conditions, which is advantageous for sensitive substrates.[9]

Amines (Formation of Benzylamines and Carbamates)

Benzyl groups are used to protect amines, although other methods are also prevalent.[4] The protection can be in the form of a simple N-benzylamine or, more commonly, as a benzyl carbamate (Cbz or Z group).

Methods of Introduction:

  • N-Alkylation: Direct reaction of an amine with a benzyl halide in the presence of a base is a straightforward method to form N-benzylamines.[12]

  • Reductive Amination: An alternative route involves the reaction of an amine with benzaldehyde to form an imine, which is then reduced in situ with a reagent like sodium cyanoborohydride (NaBH₃CN).[5][12]

  • Carbobenzyloxy (Cbz) Group Formation: The Cbz group is a cornerstone of peptide synthesis.[13][14] It is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[15] This converts the nucleophilic amine into a non-nucleophilic carbamate.[16]

Carboxylic Acids (Formation of Benzyl Esters)

Carboxylic acids are commonly protected as benzyl esters.[1][7] This strategy prevents the acidic proton from interfering with base-catalyzed reactions and protects the carbonyl group from nucleophilic attack.

Methods of Introduction:

  • Reaction with Benzyl Halides: Carboxylic acids can be converted to their carboxylate salts with a base, which then displace a halide from benzyl bromide or chloride.[17]

  • Acid-Catalyzed Esterification: Direct esterification with benzyl alcohol under acidic conditions is also a viable, though less common, method.

  • From Activated Esters: A common method involves converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with benzyl alcohol.[17]

Deprotection Strategies: Cleaving the Benzyl Group

A key advantage of the benzyl group is the variety of methods available for its removal, allowing for strategic deprotection in the presence of other functional groups.[4]

Catalytic Hydrogenolysis

This is the most common and mildest method for cleaving benzyl groups.[1][18] The reaction involves hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C).[1][19] The process cleaves the C-O or C-N bond at the benzylic position, liberating the original functional group and producing toluene as a byproduct.[1][9]

  • Mechanism: The reaction proceeds via oxidative addition of the benzyl ether to the Pd(0) catalyst surface, followed by hydrogenolysis to release the alcohol and toluene, regenerating the catalyst.[19]

  • Transfer Hydrogenation: To avoid the use of flammable hydrogen gas, hydrogen donors like formic acid, ammonium formate, or 1,4-cyclohexadiene can be used in a process called catalytic transfer hydrogenation.[9][20][21] This is particularly useful in peptide synthesis.[21][22]

  • Limitations: This method is incompatible with functional groups that are also reduced by catalytic hydrogenation, such as alkenes and alkynes.[6][23] Additionally, sulfur-containing compounds can poison the palladium catalyst.[23]

Oxidative Cleavage

Certain benzyl derivatives, particularly the p-methoxybenzyl (PMB) group, are susceptible to oxidative cleavage.

  • DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone): This reagent is highly effective for removing PMB ethers under neutral conditions, leaving simple benzyl ethers and other protecting groups intact.[9][11] The electron-donating methoxy group facilitates the formation of a charge-transfer complex with DDQ, leading to cleavage.[11][24]

  • Other Oxidants: Other oxidizing agents like ozone or N-Bromosuccinimide (NBS) can also be used to cleave benzyl groups.[4] Recently, nitroxyl-radical catalysts have been developed for the oxidative deprotection of benzyl groups under mild conditions, which is useful for substrates with hydrogenation-sensitive functionalities.[25]

Acid-Mediated and Reductive Cleavage
  • Strong Acids: Benzyl ethers can be cleaved by strong acids, but this method is limited to substrates that can withstand harsh acidic conditions.[9] In peptide synthesis, strong acids like anhydrous hydrogen fluoride (HF) are used to cleave benzyl-based side-chain protecting groups.[26]

  • Lewis Acids: Lewis acids such as boron trichloride (BCl₃) can effectively cleave benzyl ethers, sometimes with high selectivity in the presence of other functional groups.[23][27]

  • Birch Reduction: Dissolving metal reductions, such as sodium in liquid ammonia (Na/NH₃), can also remove benzyl groups.[6] This method is less common but offers an alternative when other methods are unsuitable.

Benzyl Group Variants and Orthogonal Protection Strategies

The true power of protecting groups is realized when they can be removed selectively in any desired order—a concept known as orthogonality .[28] By modifying the electronic properties of the benzyl group's aromatic ring, chemists have developed a suite of benzyl-type protecting groups with distinct labilities, enabling sophisticated orthogonal strategies.[13][29]

p-Methoxybenzyl (PMB) Group

The p-methoxybenzyl (PMB or MPM) group is the most prominent benzyl variant.[11][24] The electron-donating methoxy group makes the PMB ether more acid-labile than a standard benzyl ether and, crucially, renders it susceptible to selective oxidative cleavage with reagents like DDQ or ceric ammonium nitrate (CAN).[8][11][29]

This differential reactivity allows for a powerful orthogonal strategy: a molecule can be protected with both Bn and PMB groups. The PMB group can be removed selectively with DDQ, leaving the Bn group untouched. The Bn group can then be removed in a later step via hydrogenolysis.[29]

Other Variants
  • p-Methylbenzyl (MBn): This group is more stable than PMB but can also be removed oxidatively with DDQ, though under more forcing conditions. It can be selectively removed in the presence of a standard benzyl group.[29]

  • 2,4-Dimethoxybenzyl (DMB): The addition of a second methoxy group makes the DMB group even more labile than the PMB group, allowing for its removal under even milder oxidative or acidic conditions.[5][11]

  • 2-Naphthylmethyl (NAP): This group can be removed by hydrogenolysis in the presence of a standard benzyl group, providing another layer of orthogonality.[13]

  • Carbamate Variants: By introducing electron-withdrawing groups (like trifluoromethyl) or electron-donating groups onto the benzyl ring of a Cbz group, its rate of hydrogenolysis can be modulated, allowing for the sequential deprotection of different amine functionalities.[13]

Quantitative Data Summary

The following tables summarize typical conditions and outcomes for the protection and deprotection of functional groups using benzyl-type protecting groups.

Table 1: Benzyl Protection of Alcohols

Method Reagents & Conditions Substrate Scope Typical Yield Reference
Williamson Ether Synthesis NaH, BnBr, THF or DMF Primary & Secondary Alcohols >90% [9]
Selective Benzylation Ag₂O, BnBr, DMF Diols (selective for one OH) Good to excellent [4][9]
Acid-Catalyzed Benzyl trichloroacetimidate, TfOH Base-sensitive alcohols High [9]

| Neutral Conditions | 2-Benzyloxy-1-methylpyridinium triflate | Wide range of alcohols | Very good |[9] |

Table 2: Benzyl Deprotection Methods

Method Reagents & Conditions Groups Cleaved Groups Tolerated (Selectivity) Typical Yield Reference
Catalytic Hydrogenolysis H₂ (1 atm), 10% Pd/C, EtOH or EtOAc Bn, Cbz, OBn Ester Silyl ethers, Boc, Fmoc >95% [1][18]
Transfer Hydrogenation HCOOH, 10% Pd/C, MeOH Bn, Cbz, and others Non-reducible groups 89-95% [21]
Oxidative (PMB) DDQ, CH₂Cl₂/H₂O PMB, DMB Bn, Ac, TBDMS >90% [8][11]
Lewis Acid BCl₃·SMe₂, CH₂Cl₂ Bn Silyl ethers, esters, alkenes High [27]

| Reductive Cleavage | Et₃SiH, PdCl₂, Et₃N, CH₂Cl₂ | Bn, Cbz, OBn Ester | Alkenes, aryl chlorides, cyclopropanes | Good to excellent |[30] |

Key Experimental Protocols

Protocol: Benzylation of an Alcohol using NaH and BnBr

Objective: To protect a primary alcohol as a benzyl ether.

Methodology:

  • To a stirred solution of the alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired benzyl ether.

(This is a generalized protocol based on the Williamson Ether Synthesis.[8][9])

Protocol: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

Objective: To cleave a benzyl ether to reveal the free alcohol.

Methodology:

  • Dissolve the benzyl-protected compound (1.0 eq.) in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc).[18]

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight relative to the substrate).

  • Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere using a balloon or a hydrogenator apparatus.

  • Stir the reaction mixture vigorously at room temperature for 2-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

  • Rinse the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.

(This protocol is based on standard hydrogenolysis procedures.[1][18][19])

Protocol: Selective Deprotection of a PMB Ether using DDQ

Objective: To selectively cleave a p-methoxybenzyl (PMB) ether in the presence of other protecting groups.

Methodology:

  • Dissolve the PMB-protected compound (1.0 eq.) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).

  • Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.5 eq.) to the solution at room temperature. The solution will typically turn dark.

  • Stir the reaction for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the deprotected alcohol. The byproduct, 2,3-dichloro-5,6-dicyanohydroquinone, is also removed during this step.

(This protocol is based on established methods for oxidative cleavage of PMB ethers.[8][11])

Mandatory Visualizations

G start_end start_end process process decision decision product product sub Multifunctional Starting Material prot Protect Functional Group (e.g., Benzylation) sub->prot Step 1 synth Perform Synthetic Transformations prot->synth Step 2 deprot Deprotect Benzyl Group (e.g., Hydrogenolysis) synth->deprot Step 3 final Final Product deprot->final Step 4 G cluster_start Reactants cluster_end Products reactant reactant catalyst catalyst intermediate intermediate product product BnOR R-O-Bn OA Oxidative Addition Intermediate [R-O-Bn-Pd] BnOR->OA Oxidative Addition H2 H₂ HC Hydride Complex H2->HC Pd0_1 Pd(0) Catalyst Pd0_1->OA OA->HC +H₂ Pd0_2 Pd(0) (regenerated) HC->Pd0_2 ROH R-OH HC->ROH Reductive Elimination Toluene Toluene HC->Toluene G reactant reactant reagent reagent intermediate intermediate product product PMBOR R-O-PMB CTC Charge-Transfer Complex PMBOR->CTC DDQ DDQ DDQ->CTC Single Electron Transfer (SET) RC Radical Cation Intermediate CTC->RC OI Oxonium Ion RC->OI HA Hemiacetal OI->HA +H₂O H2O H₂O H2O->HA ROH R-OH HA->ROH Breakdown PMBAld p-Methoxy- benzaldehyde HA->PMBAld G start start process process condition condition result result final final A Substrate with -OBn and -OPMB groups B Add DDQ A->B Path 1: Oxidative Cleavage F Add H₂ / Pd-C A->F Path 2: Hydrogenolysis First C Substrate with -OBn and -OH groups B->C PMB Cleaved, Bn Stable D Add H₂ / Pd-C C->D Hydrogenolysis E Fully Deprotected Substrate (-OH) D->E G No Reaction (PMB stable to H₂) F->G Bn Cleaved, PMB can also be cleaved

References

The Emerging Role of 2-(Benzyloxy)acetate Derivatives as Chiral Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds continues to grow. Chiral building blocks are fundamental to the stereoselective synthesis of complex molecular architectures, enabling the precise construction of therapeutic agents with optimized efficacy and safety profiles. While a multitude of chiral synthons are well-established, researchers are continually exploring novel reagents to expand the synthetic chemist's toolbox. This technical guide delves into the utility of 2-(benzyloxy)acetate derivatives, specifically 2-(benzyloxy)acetic acid and its activated form, 2-(benzyloxy)acetyl chloride, as versatile chiral building blocks in asymmetric synthesis. Although direct applications of methyl 2-(benzyloxy)acetate are not widely documented, the strategic use of its parent acid and corresponding acid chloride highlights the potential of the benzyloxyacetate moiety in constructing stereochemically defined molecules.

Core Applications in Chiral Synthesis

The primary application of 2-(benzyloxy)acetate derivatives lies in their use as acylating agents for chiral substrates, leading to the formation of diastereomeric intermediates that can be separated or can direct subsequent stereoselective transformations. The bulky benzyloxy group can exert significant steric influence, facilitating facial selectivity in reactions on prochiral centers.

Asymmetric Synthesis of β-Lactams

A notable application of 2-(benzyloxy)acetyl chloride is in the construction of β-lactam rings, which are core structures in a vast array of antibiotic agents.[1] In these syntheses, the benzyloxyacetyl group is introduced onto a chiral amine or imine, often through a [2+2] cycloaddition reaction, to generate a chiral 2-azetidinone intermediate.[2] The stereochemical outcome of the cycloaddition can be influenced by the existing stereocenter on the reaction partner, leading to the preferential formation of one diastereomer.

A general workflow for this process is outlined below:

G General Workflow for β-Lactam Synthesis A Chiral Amine/ Imine Substrate C [2+2] Cycloaddition A->C B 2-(Benzyloxy)acetyl chloride B->C D Diastereomeric β-Lactam Intermediates C->D E Chromatographic Separation D->E F Enantiomerically Pure β-Lactam E->F G Deprotection/ Further Elaboration F->G H Final Chiral Product G->H

Caption: General workflow for the synthesis of chiral β-lactams.

Quantitative Data Summary

The available literature provides limited quantitative data on the stereoselectivity and yields of reactions involving 2-(benzyloxy)acetate derivatives. The following table summarizes the key information found in a patent describing the synthesis of a 2-azetidinone derivative.

Reactant 1Reactant 2ProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Chiral azetidinone precursor2-(Benzyloxy)acetyl chloride2-(Benzyloxy)-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-oneNot SpecifiedNot SpecifiedNot SpecifiedWO2018108954A1[3]

Note: The referenced patent does not provide specific yield or stereoselectivity data for this step, highlighting a gap in the publicly available information.

Experimental Protocols

Detailed experimental protocols for the application of 2-(benzyloxy)acetate derivatives as chiral building blocks are not extensively reported in readily accessible literature. However, based on general synthetic methodologies, a representative procedure for the acylation of a chiral amine can be proposed.

General Procedure for Acylation of a Chiral Amine with 2-(Benzyloxy)acetyl Chloride

Materials:

  • Chiral amine

  • 2-(Benzyloxy)acetyl chloride

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard laboratory glassware and purification equipment

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amine (1.0 eq) and the non-nucleophilic base (1.2 eq) in the anhydrous aprotic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-(benzyloxy)acetyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture dropwise over a period of 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric amides by column chromatography on silica gel.

The logical relationship for a stereoselective acylation is depicted in the following diagram:

G Stereoselective Acylation Pathway cluster_0 Reactants cluster_1 Transition State cluster_2 Products A Chiral Substrate (e.g., Amine) C Diastereomeric Transition States (Steric Hindrance from Benzyloxy Group) A->C B 2-(Benzyloxy)acetyl chloride B->C D Major Diastereomer C->D Lower Energy E Minor Diastereomer C->E Higher Energy

Caption: Logical flow of a stereoselective acylation reaction.

Future Outlook

While the documented use of this compound itself as a chiral building block is sparse, the applications of its parent acid and acid chloride demonstrate the potential of the benzyloxyacetate moiety in asymmetric synthesis. The benzyloxy group offers a handle for steric control and can be readily removed under standard hydrogenolysis conditions, revealing a valuable hydroxyl group for further functionalization.

Future research in this area could focus on:

  • Development of catalytic, enantioselective methods for the addition of benzyloxyacetate units to prochiral substrates.

  • Exploration of this compound in enantioselective enolate chemistry , where it could serve as a prochiral nucleophile.

  • Systematic studies to quantify the diastereoselectivity of acylation reactions with 2-(benzyloxy)acetyl chloride on a wider range of chiral substrates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Methyl 2-(benzyloxy)acetate, a valuable intermediate in organic synthesis. The primary method outlined is the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This protocol is designed to be clear, concise, and reproducible for researchers in various fields.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules and complex organic structures. Its preparation typically involves the formation of an ether linkage, for which the Williamson ether synthesis is a classic and efficient method.[1][2] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[1][2] For the synthesis of this compound, this can be achieved by reacting a salt of methyl glycolate with a benzyl halide or by reacting benzyl alkoxide with a methyl haloacetate. The protocol detailed below will focus on the reaction between methyl glycolate and benzyl bromide in the presence of a strong base.

Reaction Scheme

The overall chemical transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound via Williamson ether synthesis.

Experimental Protocol

This protocol details the synthesis of this compound from methyl glycolate and benzyl bromide using sodium hydride as the base.

Materials:

  • Methyl glycolate (Methyl 2-hydroxyacetate)

  • Benzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

  • Formation of the Alkoxide: Cool the THF to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) to the stirred solvent. To this suspension, add a solution of methyl glycolate (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel over 15-20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt of methyl glycolate. The evolution of hydrogen gas should be observed.[3]

  • Addition of Benzyl Bromide: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C for THF). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to destroy any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and then with a saturated aqueous sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Methyl Glycolate1.0 eq
Benzyl Bromide1.1 eq
Sodium Hydride (60%)1.1 eq
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature Reflux (~66 °C)
Reaction Time 4 - 12 hours
Purification Method Flash Column Chromatography
Typical Yield 75-90%
Molecular Formula C₁₀H₁₂O₃[4][5]
Molecular Weight 180.20 g/mol [4]

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: Assemble Flame-Dried Glassware under Inert Atmosphere add_thf Add Anhydrous THF start->add_thf cool_thf Cool to 0 °C add_thf->cool_thf add_nah Add NaH (1.1 eq) cool_thf->add_nah add_glycolate Add Methyl Glycolate (1.0 eq) Dropwise add_nah->add_glycolate form_alkoxide Stir to Form Alkoxide (0 °C to RT) add_glycolate->form_alkoxide cool_reaction Cool to 0 °C form_alkoxide->cool_reaction add_benzyl_bromide Add Benzyl Bromide (1.1 eq) Dropwise cool_reaction->add_benzyl_bromide reflux Warm to RT and Reflux (4-12 h) add_benzyl_bromide->reflux monitor Monitor by TLC reflux->monitor cool_down Cool to RT monitor->cool_down quench Quench with Sat. aq. NH4Cl cool_down->quench extract Extract with EtOAc quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure this compound purify->end Reaction_Mechanism cluster_reactants Initial Reactants cluster_intermediates Intermediate Formation cluster_products Products MG Methyl Glycolate (Alcohol) Alkoxide Sodium Methyl Glycolate (Alkoxide) MG->Alkoxide Deprotonation NaH Sodium Hydride (Base) NaH->Alkoxide BB Benzyl Bromide (Electrophile) Product This compound BB->Product Byproduct Sodium Bromide (Salt) BB->Byproduct Alkoxide->Product SN2 Attack Alkoxide->Byproduct

References

Application Notes and Protocols: The Role of Methyl 2-(benzyloxy)acetate Derivatives in Salmeterol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Salmeterol, a long-acting β2-adrenergic receptor agonist, with a focus on the pivotal role of Methyl 2-(benzyloxy)acetate derivatives as key intermediates. The synthetic route described herein is based on established and patented chemical transformations.

Introduction

Salmeterol is a widely prescribed medication for the management of asthma and chronic obstructive pulmonary disease (COPD). Its synthesis involves a multi-step process, often employing a convergent strategy where key fragments of the molecule are synthesized separately and then coupled. A crucial intermediate in several reported syntheses is Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a derivative of this compound. This intermediate serves as a cornerstone for introducing the ethanolamine side chain, which is essential for the pharmacological activity of Salmeterol. The benzyloxy group acts as a protecting group for the phenolic hydroxyl, which is deprotected in the final step of the synthesis.

Synthetic Pathway Overview

The synthesis of Salmeterol from Methyl 5-acetyl-2-(benzyloxy)benzoate involves a three-step reaction sequence:

  • Bromination: The acetyl group of Methyl 5-acetyl-2-(benzyloxy)benzoate is brominated to yield the key intermediate, Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.

  • Coupling Reaction: This α-bromoketone is then coupled with N-benzyl-6-(4-phenylbutoxy)hexan-1-amine.

  • Reduction and Deprotection: The resulting keto-amine intermediate undergoes reduction of the ketone and subsequent debenzylation to yield Salmeterol.

The overall synthetic workflow is depicted below:

Salmeterol_Synthesis cluster_0 Step 1: Bromination cluster_1 Step 2: Coupling cluster_2 Step 3: Reduction & Debenzylation A Methyl 5-acetyl-2-(benzyloxy)benzoate B Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate A->B Brominating Agent D Methyl 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzoate B->D Base (e.g., K2CO3, DIEA) Solvent (e.g., DMF, DCM) C N-benzyl-6-(4-phenylbutoxy)hexan-1-amine C->D E 2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethanol D->E Reducing Agent (e.g., Vitride, LiAlH4) F Salmeterol E->F Hydrogenation (e.g., Pd/C, H2)

Caption: Synthetic workflow for Salmeterol starting from a this compound derivative.

Experimental Protocols

The following protocols are compiled from various sources and represent a viable synthetic route to Salmeterol.

Step 1: Synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

This protocol describes the bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate.

  • Materials:

    • Methyl 5-acetyl-2-(benzyloxy)benzoate

    • Brominating agent (e.g., N-bromosuccinimide, bromine)

    • Acid catalyst (e.g., sulfuric acid, aluminum chloride)

    • Solvent (e.g., dichloromethane, chloroform)

  • Procedure:

    • Dissolve Methyl 5-acetyl-2-(benzyloxy)benzoate in a suitable solvent in a reaction vessel.

    • Add the acid catalyst to the solution.

    • Slowly add the brominating agent to the reaction mixture at a controlled temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

    • Upon completion, quench the reaction and perform an aqueous work-up.

    • Isolate the crude product and purify by recrystallization from a suitable solvent (e.g., acetone, methanol) to obtain Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.[1]

Step 2: Synthesis of Methyl 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzoate

This protocol details the coupling of the bromo-intermediate with the side-chain amine.

  • Materials:

    • Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

    • N-benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride

    • Base (e.g., Potassium Carbonate (K2CO3) or Diisopropylethylamine (DIEA))

    • Solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

    • Ethyl acetate

    • Water

  • Procedure using K2CO3 in DMF: [1]

    • In a round bottom flask, dissolve N-benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride (103.5 g) in DMF (500 mL) and stir for 20 minutes at 25°C to get a clear solution.[1]

    • Add anhydrous potassium carbonate (95 g) and stir for 45 minutes.[1]

    • Cool the reaction mixture to 10°C and add Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (100 g).[1]

    • Stir the reaction mixture for 2 hours, monitoring completion by TLC.[1]

    • Quench the reaction by adding a mixture of water (2 L) and ethyl acetate (500 mL) at 35°C.[1]

    • Separate the aqueous layer and extract with ethyl acetate (250 mL).[1]

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.[2]

  • Alternative Procedure using DIEA in DCM: [3]

    • Take N-benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride (200 g) in a round bottom flask with DCM (1000 mL) and water (600 mL).[3]

    • Adjust the pH to 8-9 with a 10% sodium carbonate solution (400 mL) and separate the layers after 10 minutes of stirring.[3]

    • To the organic layer, add Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (185 g).[3]

    • Slowly add Diisopropylethylamine (137.5 g).[3]

    • Maintain the reaction for 4 hours at ambient conditions.[3]

    • Add water (600 mL) and separate the layers.[3]

    • Distill the organic layer under vacuum at a temperature below 50°C to obtain the residue.[3]

Step 3: Synthesis of Salmeterol

This final step involves the reduction of the keto group and subsequent debenzylation.

  • Materials:

    • Methyl 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzoate

    • Reducing agent (e.g., Vitride or Lithium aluminum hydride (LiAlH4))

    • Solvent for reduction (e.g., Toluene)

    • Catalyst for debenzylation (e.g., 10% Palladium on Carbon (Pd/C))

    • Solvent for debenzylation (e.g., Methanol)

    • Hydrogen source (e.g., Hydrogen gas)

  • Procedure:

    • Reduction: The intermediate from Step 2 is reduced using a suitable reducing agent like Vitride in Toluene or LiAlH4 to yield 2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethanol.[3]

    • Debenzylation: [1] a. In a dry hydrogenator under a nitrogen atmosphere, take 100 g of the reduced intermediate and 800 mL of methanol at 35°C.[1] b. Add 3 g of 10% Pd/C to the reaction mixture.[1] c. Purge with hydrogen gas at a pressure of 5-6 Kg/cm² and a temperature of 40°C.[1] d. Maintain the reaction for 2 hours and then cool to 25°C.[1] e. Filter the reaction mixture and wash with 100 mL of methanol.[1] f. Concentrate the filtrate under vacuum at 60°C to obtain Salmeterol base as an oily residue (68 g, 98.5% yield).[1]

Data Presentation

The following tables summarize the quantitative data from the described synthetic steps.

Table 1: Reaction Conditions for the Synthesis of Methyl 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzoate

ParameterMethod 1 (K2CO3/DMF)Method 2 (DIEA/DCM)
Amine Salt103.5 g200 g
Bromo-intermediate100 g185 g
Base95 g (K2CO3)137.5 g (DIEA)
Solvent500 mL (DMF)1000 mL (DCM)
Temperature10°CAmbient
Reaction Time2 hours4 hours

Table 2: Conditions and Yield for the Debenzylation Step to Salmeterol

ParameterValue
Starting Material100 g
Catalyst3 g (10% Pd/C)
Solvent800 mL (Methanol)
Hydrogen Pressure5-6 Kg/cm²
Temperature40°C
Reaction Time2 hours
Yield68 g (98.5%)

Logical Relationship Diagram

Salmeterol_Logic A Starting Material Methyl 5-acetyl-2-(benzyloxy)benzoate B Key Intermediate Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate A->B Bromination D Coupled Intermediate B->D Coupling C Side Chain N-benzyl-6-(4-phenylbutoxy)hexan-1-amine C->D E Reduced Intermediate D->E Reduction F Final Product Salmeterol E->F Debenzylation

References

Application Notes and Protocols: The Versatility of Methyl 2-(benzyloxy)acetate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(benzyloxy)acetate is a valuable and versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a benzyloxy group protecting a hydroxyl function and a reactive methyl ester, allows for its strategic incorporation into a variety of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of bioactive molecules, with a focus on the long-acting β2-adrenergic agonist, Salmeterol, and a representative anti-inflammatory agent based on the benzoxazole scaffold.

I. Synthesis of Salmeterol: A Long-Acting β2-Adrenergic Agonist

Salmeterol is a widely prescribed medication for the treatment of asthma and chronic obstructive pulmonary disease (COPD). A key intermediate in its synthesis is Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a direct derivative of this compound. The benzyloxy group serves as a crucial protecting group for the phenolic hydroxyl, which is sensitive to the reaction conditions in the subsequent steps.

Quantitative Data Summary

The following table summarizes the key steps and reported yields in a typical synthesis of Salmeterol starting from the brominated derivative of this compound.

StepReactionKey IntermediateTypical Yield (%)[1][2]
1Coupling ReactionMethyl 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzoate~99% (crude)
2Reduction2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethanol~95% (crude)
3DebenzylationSalmeterol Base~98.5%
Overall - Salmeterol Base from Bromo-intermediate ~45.8% (crystalline solid) [1]
Experimental Protocols

Step 1: Synthesis of Methyl 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzoate [2][3]

  • Materials:

    • Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (1.0 eq)

    • N-(6-(4-phenylbutoxy)hexyl)benzenemethanamine hydrochloride (1.0 eq)

    • Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq) or Diisopropylethylamine (DIEA)

    • Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Ethyl acetate

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask, add N-(6-(4-phenylbutoxy)hexyl)benzenemethanamine hydrochloride and DMF. Stir at room temperature until a clear solution is obtained.

    • Add anhydrous potassium carbonate and stir the suspension for 45 minutes.

    • Cool the reaction mixture to 10°C and add Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.

    • Stir the reaction mixture for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a mixture of water and ethyl acetate.

    • Separate the aqueous layer and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product as a residue.

Step 2: Synthesis of 2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethanol [1][2][3]

  • Materials:

    • Crude Methyl 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzoate (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) or Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride)

    • Anhydrous tetrahydrofuran (THF) or Toluene

    • Water

    • 15% Sodium hydroxide solution

  • Procedure (using LiAlH₄):

    • Cool dry THF to 0°C in a round-bottom flask under an inert atmosphere.

    • Carefully add LiAlH₄ portion-wise.

    • Add a solution of the crude product from Step 1 in dry THF dropwise to the LiAlH₄ suspension.

    • Stir the reaction mixture at 10°C for 1.5 hours.

    • Cool the mixture to 0°C and slowly quench by the sequential addition of water, followed by 15% sodium hydroxide solution.

    • Warm the mixture to 35°C, filter the solid precipitate, and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain the product as a residue.

Step 3: Synthesis of Salmeterol Base (Debenzylation) [1][2][3]

  • Materials:

    • 2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethanol (1.0 eq)

    • 10% Palladium on carbon (Pd/C)

    • Methanol

    • Methyl tertiary-butyl ether (optional)

  • Procedure:

    • In a hydrogenator, dissolve the product from Step 2 in methanol under a nitrogen atmosphere.

    • Add 10% Pd/C to the solution.

    • Purge the system with hydrogen gas and maintain a pressure of 5-6 kg/cm ² at 40°C.

    • Maintain the reaction for 2 hours, then cool to room temperature.

    • Filter the reaction mixture to remove the catalyst and wash the filter cake with methanol.

    • Concentrate the filtrate under vacuum to obtain Salmeterol base as an oily residue, which can be further purified by crystallization.

Signaling Pathway and Workflow Diagrams

Salmeterol_Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product Start1 Methyl 2-(benzyloxy)-5- (2-bromoacetyl)benzoate Step1 Step 1: Coupling Reaction (K₂CO₃, DMF) Start1->Step1 Start2 N-(6-(4-phenylbutoxy)hexyl) benzenemethanamine HCl Start2->Step1 Int1 Methyl 5-(2-(benzyl(6-(4-phenylbutoxy) hexyl)amino)acetyl)-2-(benzyloxy)benzoate Step1->Int1 Step2 Step 2: Reduction (LiAlH₄, THF) Int2 2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)-1- (4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethanol Step2->Int2 Step3 Step 3: Debenzylation (H₂, Pd/C, Methanol) Final Salmeterol Base Step3->Final Int1->Step2 Int2->Step3

Caption: Synthetic workflow for the preparation of Salmeterol.

II. Synthesis of a Representative Benzoxazole Anti-Inflammatory Agent

Benzoxazole derivatives are a class of heterocyclic compounds known for their wide range of biological activities, including anti-inflammatory properties. This compound can serve as a precursor for the synthesis of 2-substituted benzoxazoles bearing an acetic acid moiety, a common pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs).

Plausible Synthetic Pathway

The following represents a plausible synthetic route to a generic 2-aryl-benzoxazole-5-acetic acid, a structural motif found in some anti-inflammatory agents. This pathway illustrates the potential application of a derivative of this compound.

Quantitative Data (Representative)

The following table provides representative yields for the key transformations in the synthesis of a generic benzoxazole-based anti-inflammatory agent.

StepReactionKey TransformationTypical Yield (%)
1NitrationIntroduction of a nitro group80-90%
2ReductionConversion of nitro to amino group>90%
3CyclizationFormation of the benzoxazole ring70-85%
4DebenzylationDeprotection of the carboxylic acid>95%
Experimental Protocols (Representative)

Step 1: Nitration of this compound Derivative

  • Materials:

    • A suitable substituted this compound (1.0 eq)

    • Fuming nitric acid

    • Concentrated sulfuric acid

    • Ice

  • Procedure:

    • In a flask cooled in an ice-salt bath, slowly add the starting ester to a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C.

    • Stir the mixture for 1-2 hours at low temperature.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the precipitated solid, wash with cold water until neutral, and dry to obtain the nitrated product.

Step 2: Reduction of the Nitro Group

  • Materials:

    • Nitrated ester from Step 1 (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (H₂/Pd-C)

    • Ethanol or Ethyl acetate

    • Sodium bicarbonate solution

  • Procedure (using SnCl₂):

    • Dissolve the nitro compound in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the amino derivative.

Step 3: Cyclization to form the Benzoxazole Ring

  • Materials:

    • Amino derivative from Step 2 (1.0 eq)

    • An appropriate aromatic acid or aldehyde (1.1 eq)

    • Polyphosphoric acid (PPA) or another suitable condensing agent

    • Sodium bicarbonate solution

  • Procedure (using PPA):

    • Heat a mixture of the amino compound and the aromatic acid in PPA at 150-180°C for 3-4 hours.

    • Cool the reaction mixture and pour it into a stirred solution of sodium bicarbonate.

    • Filter the precipitated solid, wash with water, and dry.

    • Recrystallize from a suitable solvent to obtain the pure benzoxazole derivative.

Step 4: Debenzylation to the Final Acetic Acid

  • Materials:

    • Benzyloxy-protected benzoxazole from Step 3 (1.0 eq)

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethyl acetate

  • Procedure:

    • Dissolve the benzyloxy-protected compound in methanol.

    • Add 10% Pd/C and subject the mixture to hydrogenation (balloon or autoclave) at room temperature until TLC indicates complete reaction.

    • Filter the catalyst and concentrate the solvent to yield the final benzoxazole acetic acid derivative.

Workflow Diagram for Benzoxazole Synthesis

Benzoxazole_Synthesis_Workflow Start Substituted Methyl 2-(benzyloxy)acetate Step1 Step 1: Nitration (HNO₃, H₂SO₄) Start->Step1 Int1 Nitro-derivative Step1->Int1 Step2 Step 2: Reduction (SnCl₂ or H₂/Pd-C) Int1->Step2 Int2 Amino-derivative Step2->Int2 Step3 Step 3: Cyclization (Ar-COOH, PPA) Int2->Step3 Int3 Benzyloxy-protected Benzoxazole Step3->Int3 Step4 Step 4: Debenzylation (H₂, Pd/C) Int3->Step4 Final Benzoxazole Acetic Acid (Anti-inflammatory Agent) Step4->Final

Caption: Plausible synthetic route to a benzoxazole anti-inflammatory agent.

Conclusion

This compound and its derivatives are highly valuable intermediates in the synthesis of complex bioactive molecules. The benzyloxy group provides a stable and reliable protecting group for hydroxyl functionalities, which can be readily removed in the final stages of a synthetic sequence. The examples of Salmeterol and a representative benzoxazole anti-inflammatory agent highlight the strategic importance of this building block in drug discovery and development. The provided protocols offer a detailed guide for researchers to utilize these compounds in their own synthetic endeavors.

References

Application Notes and Protocols for Methyl 2-(benzyloxy)acetate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(benzyloxy)acetate is a versatile C2 building block in organic synthesis, valued for its potential to introduce a protected α-hydroxy acetate moiety. Its utility is particularly pronounced in the synthesis of complex natural products, where the stereocontrolled formation of carbon-carbon bonds is paramount. The enolate derived from this compound can serve as a potent nucleophile in a variety of transformations, including alkylations and aldol reactions, to construct key structural motifs found in bioactive molecules.

This document provides detailed application notes and protocols for the use of this compound and related synthons in the stereoselective synthesis of natural product precursors.

Application I: Diastereoselective Aldol Reactions for Polyketide Synthesis

The benzyloxyacetyl unit is a common structural element in many polyketide natural products. The stereoselective introduction of this moiety via an aldol reaction is a powerful strategy for building complex chiral architectures. The lithium or titanium enolate of a benzyloxyacetate derivative can be reacted with a chiral aldehyde to generate β-hydroxy-α-(benzyloxy)ester intermediates with high levels of diastereocontrol.

A notable application of a related synthon is in the total synthesis of Amphidinolide T1, a potent cytotoxic macrolide. In this synthesis, an ester-enolate aldol reaction with (benzyloxy)acetaldehyde was employed to construct a key fragment of the molecule with excellent stereocontrol[1]. This reaction highlights the utility of the benzyloxyacetyl synthon in creating synthetically challenging stereochemical arrays.

The following table summarizes the quantitative data for a representative diastereoselective aldol reaction involving a benzyloxyacetyl synthon in the synthesis of a complex natural product intermediate[1].

Natural Product IntermediateReaction TypeElectrophileNucleophileYield (%)Diastereomeric Ratio (dr)
Amphidinolide T1 C11–C22 segmentTitanium Enolate Aldol Reaction(Benzyloxy)acetaldehydeChiral aminoindanol-based propionate95>99:1 (single diastereomer observed)

This protocol is adapted from a similar transformation in the synthesis of Amphidinolide T1 and can be conceptually applied to the enolate of this compound[1].

Materials:

  • This compound

  • Chiral aldehyde

  • Titanium tetrachloride (TiCl₄)

  • N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (1.1 to 1.5 equivalents) to the stirred solution, followed by the dropwise addition of DIPEA or TEA (2.0 to 3.0 equivalents).

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the titanium enolate.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of the chiral aldehyde (1.2 equivalents) in anhydrous DCM.

  • Add the aldehyde solution dropwise to the enolate solution at -78 °C over 15-30 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography to afford the desired β-hydroxy-α-(benzyloxy)ester.

Aldol_Workflow Start This compound + Chiral Aldehyde Enolate_Formation Enolate Formation (e.g., LDA, TiCl4/Base) Start->Enolate_Formation 1. Deprotonation Aldol_Addition Diastereoselective Aldol Addition (-78 °C) Enolate_Formation->Aldol_Addition 2. C-C bond formation Workup Aqueous Workup (e.g., NH4Cl) Aldol_Addition->Workup 3. Quenching Purification Purification (Chromatography) Workup->Purification 4. Isolation Product β-Hydroxy-α-(benzyloxy)ester (High d.r.) Purification->Product

Caption: General workflow for the diastereoselective aldol reaction.

Application II: Synthesis of Butenolide and Lignan Precursors

This compound can also be utilized in the synthesis of butenolide and lignan precursors. The enolate can be alkylated with appropriate electrophiles to generate intermediates that can be further elaborated into these natural product classes. For instance, alkylation with an epoxide followed by intramolecular cyclization can lead to the formation of γ-butyrolactone rings, which are core structures in many lignans like enterolactone.

This protocol outlines a general procedure for the formation of the lithium enolate of this compound and its subsequent alkylation.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., alkyl halide, epoxide)

  • Hexamethylphosphoramide (HMPA) (optional, for highly unreactive electrophiles)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of LDA (1.1 equivalents) in anhydrous THF.

  • Cool the LDA solution to -78 °C.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LDA solution dropwise over 15 minutes.

  • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the electrophile (1.2 equivalents) neat or as a solution in anhydrous THF to the enolate solution at -78 °C. If the electrophile is particularly unreactive, HMPA (1.0-2.0 equivalents) may be added prior to the electrophile.

  • Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography.

Enolate_Alkylation Ester This compound Enolate Lithium Enolate Ester:s->Enolate:n Deprotonation Base Strong Base (LDA) Base:s->Enolate:n Alkylation SN2 Alkylation Enolate:e->Alkylation:w Electrophile Electrophile (R-X) Electrophile:w->Alkylation:e Product α-Alkylated Product Alkylation:s->Product:n

References

Application of Methyl 2-(benzyloxy)acetate in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(benzyloxy)acetate is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its structure, featuring a benzyloxy group and a methyl ester, offers multiple avenues for chemical modification, making it an attractive starting material for the synthesis of a diverse range of biologically active compounds. The benzyl group provides a stable protecting group for the hydroxyl functionality, which can be selectively removed under various conditions, while the methyl ester can be readily hydrolyzed or converted into other functional groups. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral nucleoside analogs.

Core Applications in Medicinal Chemistry

This compound is primarily utilized as a precursor for the introduction of a protected two-carbon acetic acid moiety in the synthesis of more complex molecules. Its applications span various therapeutic areas, including oncology and virology.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics.[1] The acetic acid motif can be incorporated into various heterocyclic scaffolds known to interact with the ATP-binding site of kinases. The benzyloxy group can either be retained in the final molecule to interact with hydrophobic regions of the kinase or deprotected to reveal a hydroxyl group for hydrogen bonding interactions.

A plausible synthetic strategy involves the use of this compound as a building block for the synthesis of substituted quinolines, a privileged scaffold in kinase inhibitor design. For instance, derivatives of 6-benzyloxyquinolines have been identified as selective c-Met kinase inhibitors.[2]

Precursor for Antiviral Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral therapy.[3][4] They act by inhibiting viral polymerases, thus halting viral replication. This compound can be envisioned as a precursor for the synthesis of the acyclic side chain of nucleoside analogs. The benzyloxy group can mimic the ribose moiety and can be modified to introduce other functionalities. For example, in the synthesis of anti-Hepatitis B Virus (HBV) apionucleosides, benzyl protection is a key step.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound in the synthesis of medicinally relevant compounds.

Protocol 1: Synthesis of a Substituted Benzimidazole Derivative

This protocol describes a potential synthesis of a benzimidazole derivative using this compound, adapted from a similar synthesis of methyl 2-benzamido-2-(1H-benzimidazol-1-ylmethoxy)acetate.[6] Benzimidazoles are important heterocyclic motifs found in numerous approved drugs.

Reaction Scheme:

Protocol 1 MBzA This compound Product Methyl 2-(1H-benzimidazol-1-yl)-2-(benzyloxy)acetate MBzA->Product O-alkylation BIM 1H-Benzimidazol-1-ylmethanol BIM->Product Base DIPEA, Acetone

Caption: Synthesis of a benzimidazole derivative.

Materials:

  • This compound

  • 1H-Benzimidazol-1-ylmethanol

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Acetone

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 1H-Benzimidazol-1-ylmethanol (1.0 eq) in anhydrous acetone, add diisopropylethylamine (DIPEA) (1.5 eq).

  • Add this compound (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Expected Outcome:

This reaction is expected to yield the target compound, which can be further modified, for instance, by hydrolysis of the ester to the corresponding carboxylic acid, a common functional group in bioactive molecules.

Protocol 2: Proposed Synthesis of an Acyclic Nucleoside Analog Precursor

This protocol outlines a hypothetical pathway for the synthesis of an acyclic side chain precursor for nucleoside analogs, where this compound serves as the starting material.

Experimental Workflow:

Protocol 2 Workflow Start This compound Reduction Reduction (e.g., LiAlH4, THF) Start->Reduction Alcohol 2-(Benzyloxy)ethanol Reduction->Alcohol Activation Activation (e.g., TsCl, Pyridine) Alcohol->Activation Tosylate 2-(Benzyloxy)ethyl tosylate Activation->Tosylate Coupling Nucleophilic substitution (e.g., Purine/Pyrimidine base, NaH, DMF) Tosylate->Coupling Final_Product Acyclic Nucleoside Analog Coupling->Final_Product

Caption: Workflow for acyclic nucleoside analog synthesis.

Procedure:

  • Reduction of the Ester: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.1 eq) in THF. Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Quench the reaction by the slow addition of water, followed by 15% NaOH solution and water. Filter the resulting solid and concentrate the filtrate to obtain 2-(benzyloxy)ethanol.

  • Activation of the Alcohol: Dissolve the 2-(benzyloxy)ethanol (1.0 eq) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise and stir the reaction at 0 °C for 4 hours. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the tosylated product.

  • Coupling with a Nucleobase: To a suspension of a desired purine or pyrimidine base (e.g., adenine) (1.0 eq) and sodium hydride (NaH) (1.2 eq) in anhydrous dimethylformamide (DMF), add the tosylated intermediate (1.1 eq). Stir the mixture at 60 °C for 12 hours. Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. Purify the crude product by column chromatography.

Quantitative Data

While specific biological data for compounds directly synthesized from this compound is not extensively available in the public domain, data from structurally related molecules can provide insights into the potential efficacy of its derivatives.

Compound ClassTargetExample IC₅₀/EC₅₀Reference
Benzyloxyquinoline Derivativesc-Met Kinase0.1 - 1 µM (for analogs)[2]
Apionucleoside AnalogsHBV PolymeraseIC₅₀ = 120 nM (for triphosphate)[5]
Benzimidazole DerivativesHCV RNA PolymeraseIC₅₀ ≈ 0.35 µM (for analogs)[7]

Signaling Pathways

The derivatives of this compound can potentially target various signaling pathways implicated in disease. For instance, kinase inhibitors derived from this scaffold could modulate pathways crucial for cancer cell proliferation and survival.

Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Benzyloxy-based Kinase Inhibitor Inhibitor->RTK

Caption: Potential inhibition of a kinase signaling pathway.

Conclusion

This compound represents a valuable and versatile starting material in medicinal chemistry. Its utility in the synthesis of complex heterocyclic scaffolds and acyclic nucleoside analogs highlights its potential for the development of novel therapeutic agents. The provided protocols, while in some cases extrapolated from related syntheses, offer a solid foundation for researchers to explore the chemical space accessible from this building block. Further investigation into the biological activities of its derivatives is warranted and could lead to the discovery of new drug candidates.

References

Application Notes and Protocols: The Use of Methyl 2-(benzyloxy)acetate in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(benzyloxy)acetate is a versatile building block for the incorporation of a benzyloxyacetyl moiety, primarily at the N-terminus of a peptide. This modification introduces a stable, non-natural group that can significantly influence the pharmacological properties of a peptide therapeutic. The benzyloxy group can enhance stability against enzymatic degradation and modulate the peptide's hydrophobicity, which can in turn affect its solubility, membrane permeability, and pharmacokinetic profile.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in solid-phase peptide synthesis (SPPS). While not a standard reagent in peptide chemistry, its application presents a novel strategy for peptide modification. The following sections describe a hypothetical workflow for the N-terminal benzyloxyacetylation of a model peptide, including synthesis, cleavage, and purification.

Primary Application: N-Terminal Modification of Peptides.

Advantages of Benzyloxyacetylation:

  • Enhanced Stability: The benzyloxyacetyl group can protect the N-terminus from degradation by aminopeptidases.

  • Modulated Hydrophobicity: The introduction of the benzyl group increases the lipophilicity of the peptide, which can influence its interaction with biological membranes and serum proteins.

  • Conformational Constraint: The modification can induce a specific conformation in the peptide, potentially leading to higher receptor binding affinity.

  • Orthogonality: The benzyloxy group is stable to the standard conditions used for Fmoc deprotection (e.g., piperidine in DMF) and can be removed under specific hydrogenolysis conditions if desired, although it is often intended as a permanent modification.

Hypothetical Signaling Pathway of a Benzyloxyacetylated Peptide

Should the synthesized peptide be designed for a specific therapeutic target, such as a G-protein coupled receptor (GPCR), the N-terminal benzyloxyacetyl group could influence its binding affinity and subsequent signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane Peptide Benzyloxyacetylated Peptide Receptor GPCR Peptide->Receptor Binding G_protein G-Protein (α, β, γ subunits) Receptor->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Hypothetical signaling pathway initiated by a benzyloxyacetylated peptide binding to a GPCR.

Experimental Protocols

This protocol details the manual synthesis of a model tripeptide (Phe-Gly-Ala) followed by N-terminal modification with a benzyloxyacetyl group on a solid support.

Workflow for N-Terminal Benzyloxyacetylation of a Peptide

peptide_synthesis_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_modification N-Terminal Modification cluster_final Cleavage and Purification Resin 1. Resin Swelling Fmoc_deprotection1 2. Fmoc Deprotection Resin->Fmoc_deprotection1 Coupling1 3. First Amino Acid Coupling (Fmoc-Ala-OH) Fmoc_deprotection1->Coupling1 Wash1 4. Washing Coupling1->Wash1 Repeat_Cycle 5. Repeat Synthesis Cycle (Fmoc-Gly-OH, Fmoc-Phe-OH) Wash1->Repeat_Cycle Final_Fmoc_deprotection 6. Final Fmoc Deprotection Repeat_Cycle->Final_Fmoc_deprotection Hydrolysis 7. Hydrolysis of This compound Final_Fmoc_deprotection->Hydrolysis Activation 8. Activation of 2-(benzyloxy)acetic acid Hydrolysis->Activation N_acetylation 9. N-terminal Benzyloxyacetylation Activation->N_acetylation Cleavage 10. Cleavage from Resin and Side-Chain Deprotection N_acetylation->Cleavage Purification 11. HPLC Purification Cleavage->Purification Analysis 12. Characterization (MS, HPLC) Purification->Analysis

Caption: Workflow for the synthesis and N-terminal benzyloxyacetylation of a peptide.

Materials and Reagents
  • Fmoc-Ala-OH

  • Fmoc-Gly-OH

  • Fmoc-Phe-OH

  • Rink Amide MBHA resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Synthesis of the Model Peptide (Phe-Gly-Ala)
  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for the subsequent amino acids (Fmoc-Gly-OH and Fmoc-Phe-OH).

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

N-Terminal Benzyloxyacetylation
  • Hydrolysis of this compound:

    • Dissolve this compound in a 1:1 mixture of methanol and 1M NaOH.

    • Stir the solution at room temperature for 4 hours, monitoring the reaction by TLC.

    • Upon completion, neutralize the solution with 1M HCl to a pH of ~7.

    • Extract the aqueous solution with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-(benzyloxy)acetic acid.

  • Activation and Coupling:

    • Dissolve 2-(benzyloxy)acetic acid (5 eq), DIC (5 eq), and OxymaPure (5 eq) in DMF.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate the mixture for 4 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

Cleavage and Purification
  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether.

  • Purification:

    • Wash the peptide pellet with cold diethyl ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis of the benzyloxyacetylated model tripeptide (BnO-Ac-Phe-Gly-Ala-NH2).

StepParameterValue
Peptide Synthesis Resin Substitution0.5 mmol/g
Scale0.1 mmol
Coupling Efficiency (Ala)>99%
Coupling Efficiency (Gly)>99%
Coupling Efficiency (Phe)>99%
N-Terminal Modification Yield of 2-(benzyloxy)acetic acid92%
Coupling Efficiency>98%
Cleavage & Purification Crude Peptide Yield85%
Purity (Crude)~75% (by HPLC)
Purified Peptide Yield55%
Final Purity>98% (by HPLC)
Characterization Expected Mass (M+H)⁺441.22 g/mol
Observed Mass (M+H)⁺441.25 g/mol

Characterization

The final product should be characterized by mass spectrometry to confirm the molecular weight and by analytical HPLC to determine the purity.

Logical Relationship for Peptide Characterization

characterization_logic Start Purified Peptide HPLC Analytical HPLC Start->HPLC MS Mass Spectrometry Start->MS Purity Purity > 98% HPLC->Purity Mass Correct Molecular Weight MS->Mass Final Characterized Product Purity->Final Mass->Final

Caption: Logical workflow for the characterization of the final peptide product.

Disclaimer: The protocols and data presented are hypothetical and intended for illustrative purposes. Researchers should adapt these methods based on their specific peptide sequence and available instrumentation. Standard safety precautions should be followed when handling all chemicals.

Application Notes: The Benzyloxymethyl (BOM) Group for Alcohol Protection

Author: BenchChem Technical Support Team. Date: December 2025

As "methyl 2-(benzyloxy)acetate" is not a standard reagent for alcohol protection, this document details the application of the closely related and widely used benzyloxymethyl (BOM) protecting group . The BOM group offers robust protection under a variety of reaction conditions and can be selectively removed, making it a valuable tool in multi-step organic synthesis.

The benzyloxymethyl ether (BOM ether) is a popular choice for the protection of alcohols and phenols in complex organic synthesis. It is favored for its stability under a wide range of non-acidic and non-reductive conditions, including those involving organometallics, hydrides, and strong bases. The BOM group is typically introduced by reacting an alcohol with benzyloxymethyl chloride (BOM-Cl) in the presence of a non-nucleophilic base.

Deprotection is most commonly achieved through catalytic hydrogenolysis, which cleanly yields the deprotected alcohol and toluene as a byproduct. This orthogonality allows for the selective removal of the BOM group in the presence of other protecting groups that are sensitive to acidic or oxidative conditions.

Key Advantages of the BOM Protecting Group:

  • Stability: Stable to a wide range of reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents.

  • Orthogonality: Cleaved under neutral conditions via hydrogenolysis, which is compatible with many other protecting groups.

  • Reliability: The protection and deprotection reactions are generally high-yielding and reliable for a variety of substrates.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the protection of various alcohols as their BOM ethers and their subsequent deprotection.

Table 1: Protection of Alcohols as Benzyloxymethyl (BOM) Ethers

SubstrateReagentsSolventTemperatureTimeYield (%)
Primary AlcoholBnOCH₂Cl, i-Pr₂NEt, n-Bu₄N⁺I⁻CH₂Cl₂Reflux32 h92%[1]
Uridine DerivativeBOM-Cl, BaseNot SpecifiedNot SpecifiedNot SpecifiedHigh
1,2-Propane diol (Secondary OH)Benzyloxymethyl ether, Diisopropylethyl amineRefluxing ChloroformNot SpecifiedNot SpecifiedNot Specified[2]

Table 2: Deprotection of Benzyloxymethyl (BOM) Ethers via Catalytic Hydrogenolysis

SubstrateCatalystHydrogen SourceSolventTemperatureTimeYield (%)
BOM-protected AlcoholPd/CH₂EtOHReflux45 min94%[1]
BOM-protected Uridine10% Pd-CH₂ (1 atm)ⁱPrOH:H₂O (10:1), 0.5% HCO₂HNot Specified2 hQuantitative[3]
BOM-protected Uridine Derivative10% Pd-CH₂ (50 psi)ⁱPrOH:H₂O (10:1), 0.5% HCO₂HNot Specified< 6 hQuantitative[3]
BOM-protected Mannoside10% Pd-CH₂ (1 atm)ⁱPrOH:H₂O (10:1), 0.5% HCO₂HNot SpecifiedNot Specified97%[3]
BOM- and N-Cbz-protected Aminoribosyl Uridine10% Pd-CH₂ (1 atm)ⁱPrOH:H₂O (10:1), 0.5% HCO₂HNot Specified3 h97%[3]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol with Benzyloxymethyl Chloride (BOM-Cl)

This protocol describes a general method for the protection of a primary alcohol using BOM-Cl and a hindered base.

Materials:

  • Primary alcohol

  • Benzyloxymethyl chloride (BOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Tetrabutylammonium iodide (TBAI) (catalytic)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane, add N,N-diisopropylethylamine (1.5-2.0 equiv) and a catalytic amount of tetrabutylammonium iodide.

  • Addition of BOM-Cl: Add benzyloxymethyl chloride (1.2-1.5 equiv) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure BOM-protected alcohol.

Protocol 2: General Procedure for the Deprotection of a BOM-Protected Alcohol via Catalytic Hydrogenolysis

This protocol outlines a standard method for the removal of the BOM protecting group using palladium on carbon as a catalyst and hydrogen gas.

Materials:

  • BOM-protected alcohol

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or another suitable solvent

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite® or another filter aid

  • Round-bottom flask with a stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the BOM-protected alcohol in ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen. Repeat this process 2-3 times to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected alcohol.

  • Purification: If necessary, purify the crude product by recrystallization or flash column chromatography.

Visualizations

Protection_Workflow Start Alcohol (R-OH) Reagents BOM-Cl, DIPEA, CH2Cl2 Reaction Protection Reaction Reagents->Reaction 1. Add Reagents Workup Aqueous Work-up & Extraction Reaction->Workup 2. Quench & Extract Purification Column Chromatography Workup->Purification 3. Dry & Purify Product BOM-protected Alcohol (R-OBOM) Purification->Product 4. Isolate Product

Workflow for BOM Protection of an Alcohol.

Deprotection_Workflow Start BOM-protected Alcohol (R-OBOM) Reagents H2, Pd/C, EtOH Reaction Hydrogenolysis Reagents->Reaction 1. Add Catalyst & H2 Filtration Filtration through Celite Reaction->Filtration 2. Remove Catalyst Concentration Solvent Removal Filtration->Concentration 3. Concentrate Product Deprotected Alcohol (R-OH) Concentration->Product 4. Isolate Product

Workflow for BOM Deprotection via Hydrogenolysis.

BOM_Orthogonality BOM BOM (Benzyloxymethyl) Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) BOM->Hydrogenolysis Cleaved by Acid_Labile Acid-Labile Protecting Groups (e.g., Boc, Trt, THP) Base_Labile Base-Labile Protecting Groups (e.g., Ac, Bz) Fluoride_Labile Fluoride-Labile Protecting Groups (e.g., TBDMS, TES) Hydrogenolysis->Acid_Labile Orthogonal to Hydrogenolysis->Base_Labile Orthogonal to Hydrogenolysis->Fluoride_Labile Orthogonal to

Orthogonality of the BOM Protecting Group.

References

Application Notes and Protocols: Reactions of the Ester Group in Methyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(benzyloxy)acetate is a versatile bifunctional molecule containing both an ester and a benzyl ether moiety. The ester group serves as a key handle for a variety of chemical transformations, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document provides detailed application notes and experimental protocols for the principal reactions involving the ester functional group of this compound: hydrolysis (saponification), transesterification, reduction, and reaction with organometallic reagents. Careful consideration of reaction conditions is crucial to ensure chemoselectivity and avoid unintended cleavage of the benzyl ether protecting group.

Hydrolysis (Saponification)

Application Note:

Saponification is the base-mediated hydrolysis of an ester to yield a carboxylate salt, which upon acidic workup, provides the corresponding carboxylic acid. This reaction is fundamental for converting the methyl ester of this compound into 2-(benzyloxy)acetic acid, a common building block. The reaction is typically high-yielding and proceeds via a nucleophilic acyl substitution mechanism. The choice of base (NaOH, KOH, or LiOH) and solvent system (typically aqueous alcohols) can be optimized depending on the scale and desired reaction time.[1] The reaction is essentially irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium.[1]

Experimental Protocol: Saponification of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 v/v ratio).

  • Addition of Base: To the stirred solution, add a solution of sodium hydroxide (NaOH) (1.5 - 2.5 eq) in water.

  • Reaction: Heat the mixture to reflux (approximately 65-85°C) and maintain for 2-4 hours.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup (Quenching and Extraction):

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and extract with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities.

    • Carefully acidify the aqueous phase to a pH of approximately 2-3 by the dropwise addition of a cold, concentrated acid (e.g., HCl or H₂SO₄).[1][3][4] Precipitation of the carboxylic acid product should be observed.[3]

  • Isolation:

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove inorganic salts.[2]

    • If the product is an oil or does not precipitate, extract the acidified aqueous phase multiple times with an organic solvent (e.g., ethyl acetate or diethyl ether).[1]

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(benzyloxy)acetic acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or hexane/ethyl acetate) to afford the pure carboxylic acid.

Quantitative Data:

EntryBaseSolvent SystemTemperature (°C)Time (h)Yield (%)
1NaOHMethanol/WaterReflux4>95
2KOHMethanol/Water8013High
3LiOHTHF/WaterRoom Temp12-24~88

Table based on typical conditions for ester saponification.[1]

Workflow Diagram:

Saponification_Workflow Saponification Workflow Start This compound + NaOH in MeOH/H2O Reflux Heat to Reflux (2-4 hours) Start->Reflux Reaction Cool Cool & Concentrate Reflux->Cool Workup Acidify Acidify with HCl (aq) to pH 2-3 Cool->Acidify Isolate Isolate Product (Filtration / Extraction) Acidify->Isolate End 2-(Benzyloxy)acetic Acid Isolate->End

Caption: Workflow for the saponification of this compound.

Transesterification

Application Note:

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid (e.g., H₂SO₄, p-TsOH) or a base (e.g., NaOMe, K₂CO₃).[5] For converting this compound to other esters (e.g., ethyl, benzyl), this reaction is highly useful. To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess, often as the solvent.[5] Base-catalyzed transesterification is generally faster but is sensitive to the presence of water, which can lead to saponification.[5]

Experimental Protocol: Base-Catalyzed Transesterification to Benzyl 2-(benzyloxy)acetate

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous benzyl alcohol (used as both reactant and solvent, >10 eq).

  • Catalyst Addition: Add a catalytic amount of a strong base, such as sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) (e.g., 0.1 eq).

  • Reaction: Heat the mixture (e.g., to 80-100°C) and stir for several hours. The reaction can be monitored by TLC or GC-MS. The removal of methanol byproduct via distillation can help drive the reaction to completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the catalyst by adding a mild acid (e.g., a saturated aqueous solution of NH₄Cl).

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine to remove excess benzyl alcohol and salts.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure Benzyl 2-(benzyloxy)acetate.

Quantitative Data:

EntryAlcoholCatalystConditionsTime (h)Yield (%)
1EthanolNaOEt (cat.)Reflux6-1285-95
2Benzyl AlcoholSiO₂–H₃BO₃100°C, solvent-free2-587-95
3IsopropanolSc(OTf)₃ (cat.)Reflux8-16High

Table based on representative transesterification methods.[6][7]

Reaction Diagram:

Transesterification Transesterification Reaction cluster_reactants Reactants cluster_products Products start_ester This compound catalyst Acid or Base Catalyst alcohol Alcohol (R'-OH) (Large Excess) end_ester New Ester (R'-OOCCH₂OBn) methanol Methanol catalyst->end_ester catalyst->methanol Reduction_Pathway Ester Reduction Pathway Ester This compound Step1 1) LiAlH₄, THF, 0°C to RT Alcohol 2-(Benzyloxy)ethan-1-ol Ester->Alcohol      Reduction Step2 2) H₂O Workup Grignard_Mechanism Grignard Reaction Mechanism Ester This compound Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 + Addition Grignard1 R-MgX (1st eq) Ketone Ketone Intermediate Intermediate1->Ketone Elimination of MeO⁻ Intermediate2 Alkoxide Intermediate Ketone->Intermediate2 + Addition Grignard2 R-MgX (2nd eq) Alcohol Tertiary Alcohol Intermediate2->Alcohol Protonation Workup H₃O⁺ Workup

References

Synthetic Utility of the Benzylic Ether in "Methyl 2-(benzyloxy)acetate": Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the synthetic utility of the benzylic ether in "Methyl 2-(benzyloxy)acetate." This versatile building block serves as a valuable precursor in organic synthesis and drug development, primarily due to the strategic placement of the benzyl protecting group on a key hydroxyl functionality. The following sections will detail its application in crucial synthetic transformations, including alkylation, condensation reactions, and deprotection strategies, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

Overview of Synthetic Applications

The benzylic ether in "this compound" offers two primary synthetic advantages:

  • Protection of the Hydroxyl Group: The benzyl group provides robust protection for the α-hydroxyl group, rendering it inert to a wide range of reaction conditions. This allows for selective transformations at other positions of the molecule, such as the ester functionality or the active methylene group. The benzyl ether is stable to both acidic and basic conditions, making it a versatile choice for multi-step syntheses.[1]

  • Activation of the α-Methylene Group: The electron-withdrawing nature of the adjacent ester group acidifies the protons on the α-carbon, creating an active methylene compound. This allows for the formation of a stabilized enolate, which can participate in various carbon-carbon bond-forming reactions.

These features make "this compound" a valuable C2 synthon for the construction of more complex molecular architectures, including β-keto esters and α-alkylated carboxylic acid derivatives, which are common motifs in biologically active molecules.

Key Synthetic Transformations and Protocols

Alkylation of the Active Methylene Group

The active methylene group in "this compound" can be readily deprotonated with a suitable base to form a nucleophilic enolate, which can then be alkylated with various electrophiles. This reaction is fundamental for introducing alkyl or arylalkyl side chains at the α-position.

Reaction Scheme:

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

  • Carefully add sodium hydride (1.2 equivalents) to the THF with stirring.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data (Representative):

Alkyl Halide (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideNaHTHF0 to rt485-95
Methyl IodideNaHTHF0 to rt290-98
Ethyl BromideLDATHF-78 to rt380-90
Claisen Condensation for the Synthesis of β-Keto Esters

"this compound" can undergo a self-condensation or a crossed Claisen condensation with another ester to yield β-keto esters. These products are valuable intermediates in the synthesis of various heterocyclic and carbocyclic compounds.[2][3][4][5]

Reaction Scheme (Self-Condensation):

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Add this compound (2.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Acidify the mixture by the slow addition of 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting β-keto ester by flash column chromatography.

Quantitative Data (Representative):

Ester 1Ester 2BaseSolventTemperatureTime (h)Yield (%)
This compoundThis compoundNaOEtEtOHReflux570-80
This compoundEthyl AcetateNaOEtEtOHReflux465-75
Deprotection of the Benzylic Ether

The removal of the benzyl protecting group is a critical step to unmask the hydroxyl functionality for further transformations. This can be achieved under various conditions, with catalytic hydrogenation and transfer hydrogenation being the most common and efficient methods.

This method involves the use of hydrogen gas and a palladium catalyst to cleave the benzyl ether, yielding the free alcohol and toluene as a byproduct.[6][7]

Reaction Scheme:

Materials:

  • Substituted this compound derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the benzyloxy-protected compound (1.0 equivalent) in methanol or ethyl acetate in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol % by weight of palladium) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the deprotected alcohol. The product is often pure enough for subsequent steps without further purification.

This method offers a convenient alternative to using hydrogen gas, employing a hydrogen donor in the presence of a palladium catalyst.[1][8][9][10]

Materials:

  • Substituted this compound derivative

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

Procedure:

  • Dissolve the benzyloxy-protected compound (1.0 equivalent) in methanol in a round-bottom flask.

  • Add ammonium formate (3-5 equivalents) to the solution.

  • Carefully add 10% Pd/C (10-20 mol % by weight of palladium).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected alcohol.

Quantitative Data for Deprotection Methods (Representative):

MethodCatalystHydrogen SourceSolventTemperatureTime (h)Yield (%)
Hydrogenolysis10% Pd/CH₂ (1 atm)MeOHrt2-4>95
Transfer Hydrogenation10% Pd/CHCOONH₄MeOHReflux0.5-2>90

Application in the Synthesis of Bioactive Molecules

"this compound" serves as a key building block in the synthesis of various biologically active compounds. For instance, after α-alkylation and subsequent deprotection, the resulting α-hydroxy esters are valuable precursors for molecules such as the side chain of Paclitaxel, an important anticancer agent.[11] The ability to introduce diverse substituents at the α-position followed by revealing the hydroxyl group makes this reagent highly valuable in medicinal chemistry for the generation of compound libraries for drug discovery.[12][13][14]

Visualizing the Synthetic Pathways

Diagram 1: General Synthetic Utility

Synthetic_Utility A This compound B Enolate Intermediate A->B Base D β-Keto Ester A->D Claisen Condensation C α-Alkylated Product B->C R-X E α-Hydroxy Ester C->E Deprotection D->E Decarboxylation & Reduction (example)

Caption: Synthetic transformations of this compound.

Diagram 2: Deprotection Workflow

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product A Substituted This compound B Catalytic Hydrogenolysis (H2, Pd/C) A->B C Transfer Hydrogenation (HCOONH4, Pd/C) A->C D α-Hydroxy Ester Derivative B->D C->D

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(benzyloxy)acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Question: My reaction is showing a low yield of the desired this compound. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in the synthesis of this compound, typically performed via a Williamson ether synthesis, can be attributed to several factors. The primary reaction involves the deprotonation of methyl glycolate to form an alkoxide, which then acts as a nucleophile to attack a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Potential Causes and Solutions:

Potential CauseRecommended ActionExpected Outcome
Incomplete Deprotonation of Methyl Glycolate Use a sufficiently strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the methyl glycolate anion. The base should be added portion-wise to a cooled solution of methyl glycolate in an anhydrous aprotic solvent.Increased concentration of the reactive nucleophile, leading to a higher reaction rate and improved yield.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. Lower temperatures generally favor the desired S\textsubscript{N}2 reaction over competing elimination reactions. However, the temperature must be high enough for the reaction to proceed at a reasonable rate. A typical temperature range for this type of Williamson ether synthesis is between room temperature and 80°C. Start with a moderate temperature (e.g., 50°C) and adjust as needed based on reaction monitoring.Minimized side reactions and optimized conversion to the desired ether.
Inappropriate Solvent Choice Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they enhance the nucleophilicity of the alkoxide. Protic solvents can solvate the nucleophile, reducing its reactivity.Increased reaction rate and higher yield of this compound.
Insufficient Reaction Time Williamson ether syntheses can sometimes be slow. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time.Drive the reaction to completion and maximize the yield of the product.
Moisture in Reagents or Solvents Water can react with the strong base (e.g., NaH) and can also hydrolyze the methyl ester group of the starting material or product, especially under basic conditions. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.Prevents loss of base and minimizes hydrolysis side reactions, thereby improving the overall yield.
Poor Quality of Benzyl Halide The benzyl halide should be of high purity. Impurities or degradation products can lead to side reactions. If the reagent is old, consider purifying it by distillation or using a fresh bottle.Increased efficiency of the benzylation step and reduced formation of unknown byproducts.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on the TLC plate besides the desired this compound. What are the likely side products and how can I minimize their formation?

Answer:

The formation of side products is a common issue in the synthesis of this compound. Understanding the potential side reactions is key to minimizing impurities.

Common Side Reactions and Byproducts:

Side ReactionByproduct(s)How to Minimize
Elimination (E2) Reaction Toluene (from benzyl halide)While less common with primary halides like benzyl bromide, it can be promoted by sterically hindered bases or high temperatures. Use a non-hindered base and maintain a moderate reaction temperature.
Hydrolysis of the Ester 2-(Benzyloxy)acetic acidThis is more likely if water is present in the reaction mixture, especially under basic conditions. Ensure anhydrous conditions. During workup, avoid prolonged exposure to strong aqueous base.
Self-Condensation of Methyl Glycolate Dimerized or oligomerized products of methyl glycolate.This can occur if the deprotonated methyl glycolate acts as a nucleophile towards another molecule of methyl glycolate. Add the benzyl halide to the reaction mixture shortly after the deprotonation of methyl glycolate is complete. Maintaining a lower temperature during deprotonation can also help.
Formation of Dibenzyl Ether Dibenzyl etherThis can occur if the benzyl alkoxide, formed from the reaction of the base with any residual benzyl alcohol in the benzyl halide, reacts with another molecule of benzyl halide. Use a pure benzyl halide.
Over-alkylation Benzyl 2-(benzyloxy)acetateThis could occur if the product, this compound, is deprotonated at the alpha-carbon and then reacts with another molecule of benzyl halide. Use of stoichiometric amounts of base and benzyl halide can minimize this.

A logical workflow for troubleshooting these side reactions is presented in the following diagram:

troubleshooting_workflow cluster_troubleshooting Troubleshooting Actions start Low Yield or Impure Product check_conditions Review Reaction Conditions: - Base - Solvent - Temperature - Time start->check_conditions analyze_impurities Identify Impurities (TLC, GC-MS, NMR) start->analyze_impurities hydrolysis Suspect Hydrolysis? (Acidic byproduct) analyze_impurities->hydrolysis elimination Suspect Elimination? (Alkene/Aromatic byproducts) analyze_impurities->elimination self_condensation Suspect Self-Condensation? (Higher MW byproducts) analyze_impurities->self_condensation solution_hydrolysis Ensure Anhydrous Conditions hydrolysis->solution_hydrolysis Yes solution_elimination Lower Temperature, Use Less Hindered Base elimination->solution_elimination Yes solution_self_condensation Optimize Addition Order, Lower Deprotonation Temp. self_condensation->solution_self_condensation Yes end Improved Yield/ Purity solution_hydrolysis->end Re-run Experiment solution_elimination->end Re-run Experiment solution_self_condensation->end Re-run Experiment

Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis is typically a Williamson ether synthesis, which proceeds via an S\textsubscript{N}2 mechanism. The process involves two main steps:

  • Deprotonation: The hydroxyl group of methyl glycolate is deprotonated by a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide ion.

  • Nucleophilic Attack: The resulting alkoxide attacks the electrophilic carbon of the benzyl halide (e.g., benzyl bromide), displacing the halide and forming the ether linkage.

The reaction pathway is illustrated below:

williamson_ether_synthesis Reactants Methyl Glycolate + Base (e.g., NaH) Alkoxide Methyl Glycolate Anion (Nucleophile) Reactants->Alkoxide Deprotonation TransitionState SN2 Transition State Alkoxide->TransitionState BenzylHalide Benzyl Halide (Electrophile) BenzylHalide->TransitionState Nucleophilic Attack Product This compound TransitionState->Product Byproduct Salt (e.g., NaBr) + H2 (if NaH is used) TransitionState->Byproduct

General mechanism for this compound synthesis.

Q2: Which base is most suitable for this synthesis?

A2: A strong, non-nucleophilic base is ideal to ensure complete deprotonation of the alcohol without competing in the nucleophilic substitution step. Sodium hydride (NaH) is a common and effective choice. Other strong bases like potassium hydride (KH) or sodium amide (NaNH₂) can also be used. Weaker bases such as potassium carbonate (K₂CO₃) may also be effective, particularly if phase-transfer catalysts are employed, but may require more forcing conditions.

Q3: How can I purify the final product?

A3: Purification of this compound can typically be achieved by the following methods:

  • Aqueous Workup: After the reaction is complete, it is usually quenched with water or a mild acid. The organic layer is then washed with water and brine to remove any inorganic salts and water-soluble impurities.

  • Distillation: As this compound is a liquid at room temperature, vacuum distillation is an effective method for purification, especially for removing non-volatile impurities.

  • Column Chromatography: For removal of closely related impurities, column chromatography on silica gel is a standard and effective technique. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used for elution.

Q4: Can I use benzyl alcohol and methyl chloroacetate for this synthesis?

A4: Yes, an alternative Williamson ether synthesis route is the reaction of benzyl alcohol with a base to form the benzyl alkoxide, followed by reaction with methyl chloroacetate. In this case, the benzyl alkoxide is the nucleophile and methyl chloroacetate is the electrophile. The choice between the two routes may depend on the availability and cost of the starting materials. Potential side reactions to consider in this alternative route include the self-condensation of methyl chloroacetate under basic conditions.

Experimental Protocols

Protocol: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • Methyl glycolate

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl glycolate (1.0 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of benzyl bromide (1.05 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Technical Support Center: Purification of Methyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 2-(benzyloxy)acetate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I am likely to encounter when purifying this compound?

A1: The impurities in your reaction mixture will largely depend on the synthetic route used. The two most common methods for synthesizing this compound are the Williamson ether synthesis and Fischer esterification.

  • From Williamson Ether Synthesis (Methyl Glycolate + Benzyl Halide):

    • Unreacted Starting Materials: Methyl glycolate and benzyl chloride (or bromide).

    • By-products: Benzyl alcohol (from hydrolysis of benzyl halide), dibenzyl ether (from self-condensation of benzyl alcohol or reaction of benzyl halide with benzyl alcohol), and elimination products if using a sterically hindered base or secondary/tertiary benzyl halides.[1][2]

    • Salts: Inorganic salts formed from the base and the halide (e.g., NaCl, KBr).

  • From Fischer Esterification (Benzyloxyacetic Acid + Methanol):

    • Unreacted Starting Materials: Benzyloxyacetic acid and methanol.[3][4]

    • Catalyst: Residual acid catalyst (e.g., sulfuric acid).

    • Water: Formed as a byproduct of the esterification reaction.

Q2: My crude product is a yellow or brown oil. What is causing the color and how can I remove it?

A2: Colored impurities are often high molecular weight by-products or degradation products formed during the reaction, especially if elevated temperatures were used. These can sometimes be removed by treating a solution of your crude product with activated charcoal followed by filtration through celite before proceeding with distillation or chromatography.

Q3: I am having trouble separating my product from a specific impurity. What are my options?

A3: If co-elution in column chromatography or co-distillation is an issue, consider the following:

  • Optimize Chromatography: Change the solvent system polarity, or try a different stationary phase (e.g., alumina instead of silica gel).

  • Fractional Distillation: If the boiling points are close, a fractional distillation setup with a Vigreux or packed column may provide better separation than a simple distillation.

  • Chemical Treatment: If the impurity is acidic (like unreacted benzyloxyacetic acid), a wash with a mild base like sodium bicarbonate during the workup should remove it.[4]

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by comparing the spectra to a reference spectrum of the pure compound.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can separate and quantify impurities, providing a percentage purity.

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample. A single spot on a TLC plate developed with an appropriate solvent system is an indication of high purity.

Troubleshooting Guides

Purification by Liquid-Liquid Extraction
Observed Issue Potential Cause Recommended Solution
Emulsion formation during aqueous wash. The organic and aqueous layers have similar densities or there are surfactants present.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and help break the emulsion. If the emulsion persists, filter the mixture through a pad of celite.
Product remains in the aqueous layer. The product may be protonated (if acidic conditions were used) or the organic solvent is too nonpolar.Neutralize the aqueous layer with a mild base (e.g., NaHCO₃) and re-extract with a more polar organic solvent like ethyl acetate.
Incomplete removal of acidic or basic impurities. Insufficient washing with base or acid.Increase the number of washes with saturated sodium bicarbonate (to remove acid) or dilute HCl (to remove basic impurities). Check the pH of the aqueous layer after the final wash to ensure neutrality.
Purification by Distillation
Observed Issue Potential Cause Recommended Solution
Bumping or uneven boiling. Lack of boiling chips or uneven heating.Add new boiling chips or a magnetic stir bar before heating. Use a heating mantle with stirring for even heat distribution.
Product decomposition at high temperatures. The compound is not stable at its atmospheric boiling point.Perform a vacuum distillation to lower the boiling point.[5][6]
Poor separation of product from impurities. Boiling points of the components are too close.Use a fractional distillation column (e.g., Vigreux or packed column) to increase the separation efficiency.
Product solidifies in the condenser. The condenser water is too cold.Use warmer water in the condenser or turn off the water flow periodically to allow the product to melt and flow through.
Purification by Flash Column Chromatography
Observed Issue Potential Cause Recommended Solution
Product does not move from the origin (Rf = 0). The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using 100% hexanes, try a 9:1 mixture of hexanes:ethyl acetate and progressively increase the proportion of ethyl acetate.
Product runs with the solvent front (Rf = 1). The eluent is too polar.Decrease the polarity of the eluent. For example, if using 1:1 hexanes:ethyl acetate, try a 4:1 or 9:1 mixture.
Poor separation of spots (streaking or overlapping bands). The sample was loaded in a solvent that is too polar, or the column was overloaded. The chosen solvent system is not optimal.Load the sample in a minimal amount of a non-polar solvent. Ensure the amount of crude material is appropriate for the column size. Experiment with different solvent systems during TLC analysis to find one that gives good separation.
Cracks appearing in the silica gel bed. The column was not packed properly, or the solvent level dropped below the top of the silica.Ensure the silica gel is packed uniformly and is never allowed to run dry.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[6][7]
Molecular Weight 180.20 g/mol [7]
Boiling Point 136.5 °C at 15 Torr[5][6]
Density 1.1029 g/cm³[6]

Experimental Protocols

Protocol 1: General Work-up and Liquid-Liquid Extraction

This protocol is a general procedure to remove water-soluble impurities and acidic or basic by-products after the reaction is complete.

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent (e.g., THF, DMF), dilute the mixture with a larger volume of an immiscible organic solvent such as ethyl acetate or diethyl ether.

  • Aqueous Wash: Transfer the organic mixture to a separatory funnel and wash with water (2 x 50 mL for a ~10 g scale reaction). This will remove water-soluble starting materials and salts.

  • Acid/Base Wash (if necessary):

    • To remove acidic impurities (e.g., unreacted benzyloxyacetic acid), wash the organic layer with a saturated solution of sodium bicarbonate (2 x 50 mL) until effervescence ceases.

    • To remove basic impurities, wash the organic layer with dilute hydrochloric acid (1 M, 2 x 50 mL).

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution, 1 x 50 mL) to aid in the removal of residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for purifying thermally stable liquid compounds.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Transfer of Crude Product: Transfer the crude this compound into the distillation flask and add a magnetic stir bar or boiling chips.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle while stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (lit. bp 136.5 °C at 15 Torr).[5][6] Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

Protocol 3: Purification by Flash Column Chromatography

This protocol is effective for separating compounds with different polarities.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a good separation of your product from impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Fill the column with silica gel, either as a slurry in the chosen eluent or by dry packing followed by careful wetting with the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to push the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Williamson Williamson Ether Synthesis Crude Crude Reaction Mixture Williamson->Crude Fischer Fischer Esterification Fischer->Crude Workup Aqueous Workup / Extraction Crude->Workup Crude_Purified Crude Product Workup->Crude_Purified Distillation Vacuum Distillation Crude_Purified->Distillation Chromatography Flash Column Chromatography Crude_Purified->Chromatography Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product Analysis Purity Analysis (NMR, GC, TLC) Pure_Product->Analysis

Caption: General experimental workflow for the purification of this compound.

TroubleshootingTree Start Problem with Purification Method Which Purification Method? Start->Method Extraction Liquid-Liquid Extraction Method->Extraction Extraction Distillation Distillation Method->Distillation Distillation Chromatography Column Chromatography Method->Chromatography Chromatography Emulsion Emulsion Formation? Extraction->Emulsion Bumping Uneven Boiling? Distillation->Bumping Rf_Issue Incorrect Rf Value? Chromatography->Rf_Issue Add_Brine Add Brine / Filter through Celite Emulsion->Add_Brine Yes Boiling_Chips Add Boiling Chips / Stir Bumping->Boiling_Chips Yes Adjust_Polarity Adjust Eluent Polarity Rf_Issue->Adjust_Polarity Yes

Caption: Troubleshooting decision tree for the purification of this compound.

References

How to increase the yield of "Methyl 2-(benzyloxy)acetate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(benzyloxy)acetate. The following information is designed to help increase reaction yield and address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for synthesizing this compound are the Williamson ether synthesis and the Fischer esterification of benzyloxyacetic acid.

  • Williamson Ether Synthesis: This method involves the reaction of a salt of methyl glycolate (the alkoxide) with a benzyl halide (e.g., benzyl bromide or benzyl chloride). It is a nucleophilic substitution (SN2) reaction.

  • Fischer Esterification: This route involves the acid-catalyzed reaction of benzyloxyacetic acid with methanol. This is an equilibrium-controlled reaction.

Q2: Which synthesis route generally provides a higher yield?

A2: Both methods can be optimized to achieve high yields. The Williamson ether synthesis, if performed under anhydrous conditions with a suitable base and solvent, can be very efficient. Fischer esterification can also provide high yields, especially when a large excess of methanol is used to drive the equilibrium toward the product.

Q3: What are the most critical factors for maximizing the yield in the Williamson ether synthesis of this compound?

A3: For the Williamson ether synthesis, the most critical factors include:

  • Anhydrous Conditions: The alkoxide intermediate is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used.

  • Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate methyl glycolate. Sodium hydride (NaH) is a common and effective choice.

  • Purity of Reagents: Impurities in the starting materials can lead to side reactions.

  • Reaction Temperature: The temperature should be high enough to ensure a reasonable reaction rate but not so high as to promote side reactions like elimination.

Q4: How can I drive the Fischer esterification towards a higher yield of this compound?

A4: To maximize the yield in a Fischer esterification, the equilibrium must be shifted towards the formation of the ester. This can be achieved by:

  • Using a Large Excess of Methanol: Using methanol as the solvent ensures a large molar excess, pushing the equilibrium to the product side.

  • Removal of Water: As water is a product of the reaction, its removal will also drive the equilibrium forward. This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent.

Troubleshooting Guides

Williamson Ether Synthesis Route

Issue: Low or No Product Yield

Possible Cause Troubleshooting Step
Presence of Water Ensure all glassware is oven-dried before use. Use anhydrous solvents. Store reagents in a desiccator.
Ineffective Base Use a strong, fresh base like sodium hydride (NaH). Ensure the NaH is not old or deactivated (it should be a fine, gray powder).
Poor Quality Benzyl Halide Use freshly distilled or high-purity benzyl bromide or benzyl chloride. Benzyl halides can degrade over time.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). A typical range is 50-100 °C.
Insufficient Reaction Time Monitor the reaction by TLC to determine the optimal reaction time. Reactions can take from 1 to 8 hours.

Issue: Formation of Side Products

Side Product Possible Cause Mitigation Strategy
Dibenzyl ether Self-condensation of the benzyl halide, often catalyzed by the base.Add the benzyl halide dropwise to the reaction mixture to maintain a low concentration.
Products of elimination (E2) This is more of a concern with secondary or tertiary alkyl halides but can occur at high temperatures with primary halides.Maintain a moderate reaction temperature. Benzyl halides are primary and less prone to elimination.
Fischer Esterification Route

Issue: Low Conversion to Ester

Possible Cause Troubleshooting Step
Equilibrium Not Shifted Use a large excess of methanol (it can serve as the solvent). Consider removing water using a Dean-Stark trap or molecular sieves.
Insufficient Catalyst Ensure a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid is used.
Low Reaction Temperature The reaction is typically performed at the reflux temperature of methanol.
Short Reaction Time Fischer esterification can be slow. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is based on the general principles of the Williamson ether synthesis.

Materials:

  • Methyl glycolate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Benzyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (or THF).

  • Add methyl glycolate (1.0 equivalent) to the solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Fischer Esterification of this compound

This protocol is adapted from the esterification of similar carboxylic acids.

Materials:

  • Benzyloxyacetic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add benzyloxyacetic acid (1.0 equivalent).

  • Add a large excess of anhydrous methanol to serve as both the reactant and solvent.

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by vacuum distillation or flash column chromatography.

Data Presentation

Table 1: Influence of Parameters on Yield in Williamson Ether Synthesis (Qualitative)

ParameterCondition 1Expected Outcome 1Condition 2Expected Outcome 2
Base NaH (strong, non-nucleophilic)High YieldK₂CO₃ (weaker base)Lower Yield / Slower Reaction
Solvent DMF (polar aprotic)Faster Reaction, Higher YieldToluene (non-polar)Slower Reaction, Lower Yield
Leaving Group Benzyl BromideHigher ReactivityBenzyl ChlorideLower Reactivity
Temperature 60 °CGood Reaction Rate100 °CPotential for Side Reactions

Table 2: Comparison of Esterification Methods for Benzyloxyacetic Acid (Representative Yields)

ParameterFischer-Speier EsterificationSteglich Esterification
Alcohol Methanol (large excess)Methanol (1.5 - 2.0 eq.)
Catalyst/Reagent Concentrated H₂SO₄ (catalytic)DCC (1.1 eq.), DMAP (0.1-0.2 eq.)
Solvent MethanolDichloromethane (DCM) or THF
Temperature Reflux (~65 °C)0 °C to Room Temperature
Reaction Time 12 - 24 hours2 - 6 hours
Typical Yield 70 - 85%85 - 95%

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Methyl Glycolate + Anhydrous Solvent base Add Base (e.g., NaH) reagents->base alkoxide Formation of Alkoxide base->alkoxide add_benzyl_halide Add Benzyl Halide alkoxide->add_benzyl_halide heat Heat Reaction (e.g., 50-60°C) add_benzyl_halide->heat monitor Monitor by TLC heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash purify Purify (Chromatography) wash->purify product product purify->product This compound

Williamson Ether Synthesis Experimental Workflow.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification reactants Benzyloxyacetic Acid + Excess Methanol catalyst Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reflux Reflux (~65°C) catalyst->reflux remove_methanol Remove Excess Methanol reflux->remove_methanol dissolve_extract Dissolve in Solvent & Extract remove_methanol->dissolve_extract neutralize_wash Neutralize & Wash dissolve_extract->neutralize_wash dry_purify Dry & Purify neutralize_wash->dry_purify product product dry_purify->product This compound

Fischer Esterification Experimental Workflow.

Troubleshooting_Logic cluster_williamson Williamson Ether Synthesis cluster_fischer Fischer Esterification start Low Yield in Synthesis check_anhydrous Check for Anhydrous Conditions start->check_anhydrous check_excess_etoh Ensure Large Excess of Methanol start->check_excess_etoh check_base Verify Base Activity check_anhydrous->check_base check_reagents Check Reagent Purity check_base->check_reagents check_temp_time Optimize Temp. & Time check_reagents->check_temp_time check_water_removal Consider Water Removal check_excess_etoh->check_water_removal check_catalyst Verify Catalyst Amount check_water_removal->check_catalyst check_reflux Ensure Proper Reflux check_catalyst->check_reflux

Troubleshooting Logic Diagram for Low Yield.

Troubleshooting low yield in benzyl ether formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzyl ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the protection of alcohols as benzyl ethers.

Frequently Asked Questions (FAQs)

Q1: My benzyl ether synthesis is resulting in a low yield. What are the common causes?

Low yields in benzyl ether synthesis, most commonly performed via the Williamson ether synthesis, can stem from several factors.[1] The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack a benzyl halide.[2] A systematic approach to troubleshooting is the key to identifying the root cause.

Common issues include:

  • Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the starting alcohol, leading to unreacted starting material.

  • Competing Side Reactions: The primary competing reaction is the E2 elimination of the benzyl halide, especially with sterically hindered substrates or at elevated temperatures.[2][3] Other side reactions include the self-condensation of the benzylating agent and hydrolysis if water is present.[1]

  • Poor Nucleophilicity of the Alkoxide: The reactivity of the generated alkoxide can be hampered by solvent choice or steric hindrance.

  • Sub-optimal Reaction Conditions: Parameters like temperature, reaction time, and solvent have a significant impact on yield and must be optimized.[2]

  • Degradation of Reagents or Products: Some starting materials or products may be sensitive to the reaction conditions (e.g., strong bases or high temperatures).

Q2: What are the potential side reactions that reduce my yield, and how can I minimize them?

Several side reactions can compete with the desired SN2 substitution, leading to a lower yield of the benzyl ether.[1][2]

Side ReactionCauseMitigation Strategy
Elimination (E2 Reaction) Occurs when the alkoxide acts as a base rather than a nucleophile, abstracting a proton from the benzyl halide.[2] This is favored by high temperatures and sterically hindered substrates.[3][4]Use a primary benzyl halide.[3] Employ lower reaction temperatures and avoid excessively strong or bulky bases where possible.[1]
Dibenzyl Ether Formation Self-condensation of the benzylating agent, particularly at elevated temperatures.[1] Can also occur if the benzyl alcohol starting material is deprotonated and reacts with the benzyl halide.Maintain strict temperature control and avoid overheating the reaction mixture.[1]
Hydrolysis of Benzylating Agent Presence of water in the reaction mixture can hydrolyze the benzyl halide.[1]Use anhydrous (dry) solvents and reagents. Ensure all glassware is thoroughly dried before use.[1]
Oxidation of Benzyl Alcohol If benzyl alcohol is the starting material, it can be oxidized if exposed to air for extended periods, especially at high temperatures.[1]Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Ring Alkylation (for Phenols) When the nucleophile is a phenoxide ion, alkylation can occur on the aromatic ring instead of the oxygen, as the phenoxide is an ambident nucleophile.[2]Choice of solvent and counter-ion can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
Q3: How do I choose the optimal base, solvent, and temperature for my reaction?

The choice of reaction conditions is critical for maximizing yield and is highly dependent on the specific substrate.

  • Base: A strong, non-nucleophilic base is preferred to ensure complete deprotonation of the alcohol.[1] Sodium hydride (NaH) is a common and effective choice.[5][6] For substrates sensitive to strong bases or when selectivity is required (e.g., in diols), milder bases like silver(I) oxide (Ag₂O) can be used.[5] Potassium carbonate (K₂CO₃) has also been shown to be effective.[7]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally recommended.[1][7] These solvents solvate the cation of the alkoxide salt but do not strongly solvate the alkoxide anion, increasing its nucleophilicity.[1]

  • Temperature: The reaction should be run at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions like elimination.[1] For many Williamson ether syntheses, stirring at room temperature overnight is sufficient after the initial deprotonation step.[1]

Q4: My substrate is sensitive to strongly basic or acidic conditions. What alternative benzylation methods can I use?

For sensitive substrates, traditional methods using strong bases may not be suitable. Several milder, alternative protocols have been developed.

  • Benzyl Trichloroacetimidate Method: For substrates that are unstable in basic conditions, protection using benzyl trichloroacetimidate under acidic conditions is a common alternative.[5]

  • 2-Benzyloxypyridine Method: This protocol allows for the benzylation of alcohols under neutral conditions.[8] An active benzyl transfer reagent is generated in situ by reacting 2-benzyloxypyridine with methyl triflate. This method is compatible with both acid-labile (e.g., Boc) and base-labile (e.g., ester) functional groups.[8][9]

  • Copper-Catalyzed Benzylation: Heating an alcohol with benzyl chloride and a catalytic amount of copper(II) acetylacetonate (Cu(acac)₂) can smoothly yield the benzyl ether.[6]

  • Iron-Mediated Benzylation: Benzyl ethers can be synthesized from benzyl bromides and alcohols using FeSO₄ as a mediator, which avoids the need for a base.[10]

Troubleshooting Workflow

If you are experiencing low yield, this decision tree can help diagnose the potential issue.

G start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Base, Solvent) check_purity->review_conditions Reagents Pure analyze_crude Analyze Crude Product (TLC, NMR, LC-MS) review_conditions->analyze_crude Conditions Correct sm_present sm_present analyze_crude->sm_present Starting Material Unconsumed? side_products side_products analyze_crude->side_products Side Products Identified? target_degraded target_degraded analyze_crude->target_degraded Target Product Degraded? solution_sm Incomplete Reaction: - Use stronger base - Increase reaction time/temp - Check reagent stoichiometry sm_present->solution_sm Yes solution_side Side Reactions Prevalent: - Lower reaction temperature - Use less hindered reagents - Change base/solvent - See Side Reaction FAQ side_products->solution_side Yes solution_degraded Product Instability: - Use milder conditions - Reduce reaction time - Consider alternative method (e.g., 2-benzyloxypyridine) target_degraded->solution_degraded Yes

Caption: A troubleshooting workflow for diagnosing low yield issues.

Data Presentation: Optimizing Reaction Conditions

The choice of base and solvent can significantly impact the yield of benzyl ether formation. The data below is adapted from a study on the synthesis of benzyl ethyl ether.[7]

Table 1: Effect of Various Bases on Yield [7]

EntryBaseYield (%)
1K₃PO₄69
2K₂CO₃91
3Li₂CO₃81
4Triethylamine41
5t-BuOK56
6BaCO₃72
Reaction Conditions: Benzyl alcohol (1.5 mmol), ethyl iodide (1.2 mmol), base (1 mmol), TBAI (1 mmol) in DMSO at 50°C.[7]

Table 2: Effect of Various Solvents on Yield [7]

EntrySolventYield (%)
1DMF81
2Acetonitrile64
3Toluene62
4Isopropanol55
51,4-Dioxane41
6DMSO90
Reaction Conditions: Benzyl alcohol (1.5 mmol), ethyl iodide (1.2 mmol), K₂CO₃ (1 mmol), TBAI (1 mmol) at 50°C.[7]

Experimental Protocols

Protocol 1: General Williamson Ether Synthesis using NaH

This protocol is a standard method for synthesizing benzyl ethers from alcohols.[1]

Reaction Pathway:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH R-OH (Alcohol) Alkoxide R-O⁻Na⁺ (Alkoxide) ROH->Alkoxide + NaH - H₂ NaH NaH (Base) BnBr Bn-Br (Benzyl Bromide) Product R-O-Bn (Benzyl Ether) Alkoxide2->Product + Bn-Br - NaBr

Caption: Reaction pathway for Williamson benzyl ether synthesis.

Procedure:

  • Thoroughly dry all glassware in an oven and cool under an inert gas (Nitrogen or Argon).[1]

  • To a round-bottom flask, add the alcohol starting material (1.0 equivalent).

  • Dissolve the alcohol in an anhydrous polar aprotic solvent, such as THF or DMF.[1]

  • Under a positive pressure of inert gas, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution. Caution: NaH is flammable and reacts violently with water.[1]

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.[1]

  • Slowly add benzyl bromide (1.1 - 1.5 equivalents) to the reaction mixture via syringe.[1]

  • Let the reaction stir at room temperature overnight or until completion as monitored by TLC.[1]

  • Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.[1]

Protocol 2: Benzylation under Neutral Conditions using 2-Benzyloxypyridine

This protocol is ideal for substrates with acid- or base-sensitive functional groups.[8][9]

Procedure:

  • To a flask containing the alcohol substrate (1.0 equiv.), add 2-benzyloxypyridine (2.0 equiv.) and magnesium oxide (MgO, 2.0 equiv.) in toluene.[8]

  • Cool the mixture in an ice bath to 0 °C.[8]

  • Add methyl triflate (MeOTf, 2.0 equiv.) dropwise to the cooled mixture.[8]

  • Remove the ice bath and replace it with an oil bath. Gradually warm the reaction to 90 °C and maintain this temperature for 24 hours.[8]

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture through Celite® to remove solids, washing with CH₂Cl₂.[8]

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by chromatography.[8]

References

Technical Support Center: Chemoselective Debenzylation in the Presence of a Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for chemists and researchers. This resource provides in-depth guidance on the removal of benzyl protecting groups from molecules that also contain a methyl ester. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you navigate this common synthetic challenge.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a benzyl ether protecting group in the presence of a methyl ester?

A1: The most common methods for chemoselective debenzylation while preserving a methyl ester are catalytic hydrogenation, catalytic transfer hydrogenolysis, and certain Lewis acid-mediated or oxidative cleavage methods under specific conditions. The choice of method depends on the overall functionality of your substrate and the desired reaction conditions.

Q2: Is a methyl ester stable under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C)?

A2: Generally, methyl esters are stable under the neutral conditions of catalytic hydrogenation used for benzyl ether cleavage.[1][2] However, prolonged reaction times, elevated temperatures, or the presence of acidic or basic impurities can potentially lead to ester reduction or hydrolysis. Careful monitoring of the reaction is recommended.

Q3: Can I use acidic conditions to cleave a benzyl ether without affecting the methyl ester?

A3: Strong acidic conditions can cleave benzyl ethers but also pose a high risk of hydrolyzing the methyl ester.[3] Milder Lewis acid conditions, such as using BCl₃ with a cation scavenger like pentamethylbenzene at low temperatures, have been shown to be effective for debenzylating aryl benzyl ethers while leaving various functional groups, including esters, intact.[4]

Q4: What is catalytic transfer hydrogenolysis and is it compatible with methyl esters?

A4: Catalytic transfer hydrogenolysis is an alternative to using hydrogen gas. It utilizes a hydrogen donor, such as ammonium formate or formic acid, in the presence of a catalyst like palladium on carbon (Pd/C).[2][5] This method is often faster and can be more selective.[2] It is generally compatible with methyl esters, as the conditions are typically mild.[5]

Q5: Are there any oxidative methods to remove a benzyl ether that are safe for a methyl ester?

A5: Yes, some oxidative methods can be used. For instance, visible-light-mediated debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a photooxidant can cleave benzyl ethers in the presence of various functional groups.[6][7][8] However, the reaction conditions must be carefully controlled to avoid oxidation of other sensitive parts of the molecule.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Incomplete Debenzylation 1. Catalyst poisoning. 2. Insufficient hydrogen pressure or donor concentration. 3. Steric hindrance around the benzyl group.1. Use a fresh batch of catalyst. Consider adding a small amount of acid (e.g., acetic acid) if not detrimental to the substrate.[2] 2. For hydrogenation, increase H₂ pressure. For transfer hydrogenolysis, add more hydrogen donor. 3. Increase reaction temperature or switch to a more active catalyst (e.g., Raney Nickel, although chemoselectivity should be verified).[9]
Methyl Ester Hydrolysis or Reduction 1. Presence of acid or base contaminants. 2. Over-reduction due to harsh conditions (e.g., high temperature, prolonged reaction time). 3. Use of a non-selective reducing agent.1. Ensure all reagents and solvents are neutral and of high purity. 2. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Use milder conditions (e.g., room temperature). 3. Stick to chemoselective methods like catalytic (transfer) hydrogenolysis. Avoid broad-spectrum reducing agents.
Formation of Side Products (e.g., Ring Hydrogenation) 1. Overly active catalyst. 2. High hydrogen pressure or temperature.1. Use a less active catalyst (e.g., 5% Pd/C instead of 10%). The use of Lindlar's catalyst has been reported for chemoselective hydrogenation of alkenes in the presence of benzyl ethers.[10] 2. Perform the reaction at atmospheric pressure and room temperature.
Reaction Stalls 1. Inadequate mixing in a heterogeneous reaction. 2. Poor solubility of the substrate.1. Ensure vigorous stirring to maintain catalyst suspension. 2. Choose a solvent in which the substrate is more soluble. Common solvents for hydrogenolysis include ethanol, methanol, ethyl acetate, and THF.[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂ Gas

This protocol describes a standard method for the deprotection of a benzyl-protected alcohol in the presence of a methyl ester using palladium on carbon and hydrogen gas.

Materials:

  • Benzyl-protected compound with a methyl ester

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Reaction flask

  • Stirring apparatus

Procedure:

  • Dissolve the benzyl-protected compound in a suitable solvent (e.g., methanol or ethanol) in a reaction flask.

  • Carefully add 10% Pd/C to the solution.

  • Seal the flask and purge with nitrogen or argon.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate

This protocol provides an alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor.

Materials:

  • Benzyl-protected compound with a methyl ester

  • 10% Palladium on carbon (Pd/C) (10-20 mol%)

  • Ammonium formate (HCOONH₄) (3-5 equivalents)

  • Methanol or Ethanol

  • Reaction flask

  • Stirring apparatus

Procedure:

  • Dissolve the benzyl-protected compound in methanol or ethanol in a reaction flask.

  • Add 10% Pd/C to the solution.

  • Add ammonium formate to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Once the reaction is complete, filter the mixture through Celite to remove the catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified further, for example, by extraction or chromatography, to remove any remaining salts.

Visual Guides

G cluster_0 Decision Workflow for Benzyl Ether Debenzylation Start Substrate with Benzyl Ether and Methyl Ester Check_Sensitivity Other Reducible Functional Groups Present? Start->Check_Sensitivity Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Check_Sensitivity->Hydrogenolysis No Transfer_Hydrogenolysis Catalytic Transfer Hydrogenolysis (HCOONH₄, Pd/C) Check_Sensitivity->Transfer_Hydrogenolysis Yes (e.g., alkenes, alkynes) Lewis_Acid Lewis Acid (e.g., BCl₃, scavenger) Check_Sensitivity->Lewis_Acid Yes (acid-stable) Oxidative Oxidative Cleavage (e.g., DDQ, light) Check_Sensitivity->Oxidative Yes (oxidation-stable) End_Product Deprotected Product Hydrogenolysis->End_Product Transfer_Hydrogenolysis->End_Product Lewis_Acid->End_Product Oxidative->End_Product

Caption: A decision-making flowchart for selecting a debenzylation method.

G cluster_1 General Experimental Workflow Start Dissolve Substrate Add_Reagents Add Catalyst & Reagents/H₂ Source Start->Add_Reagents Reaction Stir at RT (Monitor by TLC/LC-MS) Add_Reagents->Reaction Filtration Filter through Celite Reaction->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Purification (if necessary) Concentration->Purification Final_Product Final Product Purification->Final_Product

References

Optimization of reaction conditions for "Methyl 2-(benzyloxy)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 2-(benzyloxy)acetate

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis and optimization of this compound. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges encountered during the reaction.

Reaction Overview: Williamson Ether Synthesis

The most common and effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this case, the alkoxide is generated by deprotonating the hydroxyl group of Methyl glycolate, which then attacks an electrophilic benzyl halide (e.g., benzyl chloride or benzyl bromide).

Reaction_Pathway cluster_reactants Reactants cluster_product Product R1 Methyl Glycolate (HO-CH₂-COOCH₃) I1 Methyl Glycolate Alkoxide (⁻O-CH₂-COOCH₃) R1->I1 Deprotonation R2 Base (e.g., NaH, K₂CO₃) R2->I1 R3 Benzyl Halide (Bn-X) P1 This compound (Bn-O-CH₂-COOCH₃) R3->P1 I1->P1 SN2 Attack

Caption: General reaction pathway for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best choice for the benzyl halide? A1: Benzyl bromide is generally more reactive than benzyl chloride, which may lead to faster reaction times or allow for milder conditions. However, benzyl chloride is often more cost-effective and sufficiently reactive for this synthesis. Both are excellent choices as they are primary halides, which minimizes the risk of the competing E2 elimination reaction.[1][2]

Q2: Which base should I use to deprotonate Methyl glycolate? A2: The choice of base depends on the desired reaction conditions and solvent.

  • Strong, non-nucleophilic bases like Sodium Hydride (NaH) are highly effective and work well in aprotic solvents like THF or DMF. They ensure complete deprotonation of the alcohol.[3][4]

  • Weaker bases like Potassium Carbonate (K₂CO₃) are often used in polar aprotic solvents like acetone or acetonitrile.[5] They are safer to handle than NaH but may require higher temperatures or longer reaction times.

  • Under Phase-Transfer Catalysis (PTC) conditions, a combination of an aqueous base (like 50% NaOH) and a phase-transfer catalyst can be used with an organic solvent.[6]

Q3: What are the ideal solvents for this reaction? A3: The ideal solvent should be aprotic to avoid interfering with the alkoxide nucleophile. Common choices include:

  • Tetrahydrofuran (THF): A good general-purpose solvent for reactions using NaH.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can accelerate SN2 reactions but can be difficult to remove during workup.

  • Acetone: Often used with carbonate bases. It is effective and easy to remove due to its low boiling point.[5]

  • Toluene: A non-polar solvent suitable for reactions at higher temperatures, sometimes used with NaH or in PTC systems.[4]

Q4: Can I use Benzyl alcohol and Methyl 2-chloroacetate instead? A4: Yes, this is the alternative Williamson synthesis pathway. You would deprotonate benzyl alcohol to form sodium benzoxide, which would then react with Methyl 2-chloroacetate. Both pathways are viable, but the preferred route generally involves the less sterically hindered halide.[7] Since both benzyl chloride and methyl 2-chloroacetate are primary halides, either route is acceptable, and the choice may depend on reagent availability and cost.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Troubleshooting_Guide Start Problem Encountered LowYield Low or No Yield Start->LowYield SideProducts Significant Side Products Start->SideProducts Incomplete Incomplete Reaction (Starting Material Remains) Start->Incomplete CheckBase Q: Is the base active and was it added in sufficient quantity? A: Use fresh NaH (handle under inert gas) or dry K₂CO₃. Ensure ≥1.0 equivalent. LowYield->CheckBase Base Issues CheckReagents Q: Are reagents pure and dry? A: Use anhydrous solvent. Purify starting materials if necessary. LowYield->CheckReagents Reagent Quality CheckTemp Q: Is the temperature optimal? A: Reaction may be too slow if cold. Consider gentle heating (40-80°C). LowYield->CheckTemp Reaction Conditions DibenzylEther Q: Is dibenzyl ether observed? A: This suggests moisture is present, reacting with benzyl halide. Ensure anhydrous conditions. SideProducts->DibenzylEther Byproduct ID Elimination Q: Are elimination products present? A: Unlikely with benzyl halide, but ensure no secondary/tertiary halide contaminants. Use least sterically hindered reactants. SideProducts->Elimination Byproduct ID Time Q: Was the reaction time sufficient? A: Monitor reaction by TLC/GC-MS. Extend reaction time if necessary. Incomplete->Time Kinetics Mixing Q: Is the mixture homogeneous/well-stirred? A: In heterogeneous mixtures (e.g., with K₂CO₃), ensure vigorous stirring. Incomplete->Mixing Physical Factors PTC Q: Is the reaction sluggish? A: Consider adding a phase-transfer catalyst (e.g., TBAB) to accelerate the reaction. Incomplete->PTC Catalysis

Caption: A decision tree for troubleshooting common synthesis issues.

Q5: My reaction yield is very low. What went wrong? A5: Low yield can be attributed to several factors:

  • Inefficient Deprotonation: The base may be old or deactivated. Sodium hydride (NaH) is particularly sensitive to moisture. Ensure you are using fresh, active base under an inert atmosphere (e.g., Nitrogen or Argon). For weaker bases like K₂CO₃, ensure it is finely powdered and dry.

  • Wet Reagents/Solvent: Water will quench the alkoxide intermediate and can react with NaH. Always use anhydrous solvents and ensure your Methyl glycolate is dry.

  • Suboptimal Temperature: SN2 reactions are sensitive to temperature. If the reaction is too cold, it may be impractically slow. Gentle heating (e.g., 40–80 °C) can significantly increase the rate, but excessive heat can promote side reactions.

Q6: I see an unexpected spot on my TLC plate. What could it be? A6: The most likely side product is dibenzyl ether . This can form if any moisture in the reaction generates hydroxide, which is then benzylated, or if the benzyl halide degrades to benzyl alcohol, which is subsequently deprotonated and reacts with another molecule of benzyl halide.[4] Ensuring strictly anhydrous conditions is the best way to prevent this.

Q7: The reaction seems to stop before all the starting material is consumed. How can I drive it to completion? A7:

  • Increase Reaction Time: Monitor the reaction progress using TLC or GC-MS. Some reactions, especially with weaker bases like K₂CO₃, may require extended periods (12-24 hours).

  • Improve Mixing: If using a heterogeneous base like K₂CO₃, ensure vigorous stirring to maximize the surface area and facilitate the reaction.

  • Add a Catalyst: For sluggish reactions, introducing a phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB) can dramatically increase the reaction rate, even under mild conditions.[8][9]

Optimization of Reaction Conditions

To maximize yield and purity, systematic optimization of reaction parameters is crucial. The following tables summarize common conditions for Williamson ether synthesis, including a phase-transfer catalysis approach.

Table 1: Standard Williamson Ether Synthesis Conditions
ParameterOption 1 (Strong Base)Option 2 (Weak Base)Rationale & Key Considerations
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)NaH ensures complete, rapid deprotonation. K₂CO₃ is safer but requires more forcing conditions.[3][5]
Equivalents of Base 1.1 - 1.2 eq2.0 - 3.0 eqA slight excess of NaH is used. A larger excess of K₂CO₃ is needed as it's a weaker base.
Solvent Anhydrous THF or DMFAnhydrous Acetone or DMFSolvent must be aprotic. DMF can accelerate the rate for both but is harder to remove.
Temperature 0 °C to 60 °C50 °C to 80 °C (Reflux)Add NaH at 0 °C to control H₂ evolution, then warm to drive the reaction. K₂CO₃ requires heating.
Reaction Time 2 - 12 hours8 - 24 hoursMonitor by TLC until starting material is consumed.
Typical Yield > 85%70 - 90%Yields are highly dependent on reagent purity and anhydrous conditions.
Table 2: Phase-Transfer Catalysis (PTC) Conditions
ParameterConditionRationale & Key Considerations
Catalyst Tetrabutylammonium Bromide (TBAB)The quaternary ammonium salt transfers the aqueous base or alkoxide into the organic phase.[8]
Catalyst Loading 5 - 10 mol%Catalytic amounts are sufficient to shuttle ions between phases.
Base 50% aq. Sodium Hydroxide (NaOH)A concentrated, inexpensive base is used in the aqueous phase.
Solvent System Toluene or DichloromethaneA water-immiscible organic solvent is required to create the two-phase system.
Temperature Room Temperature to 50 °CPTC often allows for milder reaction conditions compared to standard methods.
Reaction Time 4 - 16 hoursReaction rates are typically faster than with solid K₂CO₃.
Typical Yield > 90%PTC often gives high yields and simplifies workup, avoiding the need for filtering solid bases.

Detailed Experimental Protocols

Protocol 1: Synthesis using Sodium Hydride in THF

Workflow_Diagram Setup 1. Setup - Flame-dry glassware - Inert atmosphere (N₂/Ar) Reagents 2. Reagent Prep - Add anhydrous THF - Add NaH (60% disp.) Setup->Reagents Addition 3. Nucleophile Generation - Cool to 0 °C - Add Methyl Glycolate dropwise Reagents->Addition Stir 4. Alkoxide Formation - Stir at 0 °C for 30 min - Warm to RT for 30 min Addition->Stir Electrophile 5. Electrophile Addition - Cool to 0 °C - Add Benzyl Chloride dropwise Stir->Electrophile Reaction 6. Reaction - Warm to RT, then heat to 40-50 °C for 4-6h - Monitor by TLC Electrophile->Reaction Quench 7. Quenching - Cool to 0 °C - Add sat. aq. NH₄Cl slowly Reaction->Quench Extract 8. Workup - Extract with Ethyl Acetate - Wash with brine, dry (Na₂SO₄) Quench->Extract Purify 9. Purification - Concentrate in vacuo - Purify by flash chromatography Extract->Purify

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • Methyl glycolate (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Benzyl chloride (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add NaH to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

  • Alkoxide Formation: Dissolve Methyl glycolate in anhydrous THF and add it dropwise to the NaH suspension over 20-30 minutes. A vigorous evolution of hydrogen gas will be observed.

  • Stirring: After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Cool the resulting alkoxide solution back to 0 °C and add benzyl chloride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 40-50 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis using Phase-Transfer Catalysis (PTC)

Materials:

  • Methyl glycolate (1.0 eq)

  • Benzyl chloride (1.05 eq)

  • Tetrabutylammonium bromide (TBAB, 0.1 eq)

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl glycolate, toluene, benzyl chloride, and TBAB.

  • Base Addition: With vigorous stirring, add the 50% aqueous NaOH solution.

  • Reaction: Heat the biphasic mixture to 50 °C and stir vigorously. The efficiency of the reaction depends heavily on the stirring rate to maximize the interfacial area.

  • Monitoring: Monitor the reaction by TLC or GC-MS until completion (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with toluene (2x). Combine all organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography to obtain the final product.

References

Preventing over-benzylation in the synthesis of benzyloxyacetates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzyloxyacetates. The focus is on preventing over-benzylation, a common side reaction that can significantly impact yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of benzyloxyacetates via Williamson ether synthesis.

Issue Potential Cause Recommended Solution
Low yield of desired benzyloxyacetate and significant amount of starting material remaining 1. Incomplete deprotonation of the starting hydroxyacetate. 2. Insufficient reaction time or temperature. 3. Deactivation of the benzylating agent.1. Ensure the use of a sufficiently strong and dry base (e.g., NaH). Use a slight excess (1.1-1.2 equivalents) of the base. 2. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[1] 3. Use a fresh, high-quality benzylating agent (e.g., benzyl bromide).
Formation of significant amounts of dibenzyl ether 1. Reaction of the benzylating agent with the newly formed benzyloxy group. 2. Self-condensation of the benzylating agent, especially under strongly basic conditions.[2][3]1. Use a stoichiometric amount of the benzylating agent (1.0-1.1 equivalents). Avoid a large excess. 2. Add the benzylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. 3. Consider using a milder base such as silver(I) oxide (Ag₂O) for selective benzylation.[4] 4. Employ Phase-Transfer Catalysis (PTC) to enhance selectivity for the desired mono-benzylation.
Formation of other unidentified byproducts 1. Elimination reaction if using a secondary or tertiary alkyl halide as the starting material (not applicable for benzyloxyacetate synthesis from a hydroxyacetate). 2. Side reactions with the solvent.1. This is a general consideration for Williamson ether synthesis.[4] 2. Ensure the use of a dry, aprotic solvent such as THF or DMF.[1]
Difficulty in purifying the product Presence of closely related byproducts such as dibenzyl ether.1. Optimize the reaction conditions to minimize byproduct formation. 2. Utilize column chromatography with a suitable solvent system for purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of over-benzylation in the synthesis of benzyloxyacetates?

A1: Over-benzylation primarily occurs when the benzylating agent (e.g., benzyl bromide) reacts with the oxygen of the newly formed benzyloxyacetate product, leading to the formation of dibenzyl ether and other multi-benzylated species. This is a competing side reaction to the desired benzylation of the starting hydroxyacetate.

Q2: How can I minimize the formation of dibenzyl ether?

A2: To minimize dibenzyl ether formation, it is crucial to control the reaction conditions. Key strategies include:

  • Stoichiometry: Use a carefully controlled amount of the benzylating agent, typically 1.0 to 1.1 equivalents relative to the hydroxyacetate.

  • Slow Addition: Add the benzylating agent slowly to the reaction mixture.

  • Choice of Base: While strong bases like sodium hydride (NaH) are effective for deprotonation, milder bases like silver(I) oxide (Ag₂O) can offer greater selectivity for mono-alkylation.[4]

  • Phase-Transfer Catalysis (PTC): This technique can significantly improve the selectivity of the reaction, favoring the desired mono-benzylation.

Q3: What is Phase-Transfer Catalysis (PTC) and how does it help in this synthesis?

A3: Phase-Transfer Catalysis involves the use of a catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) to facilitate the transfer of a reactant (in this case, the alkoxide of the hydroxyacetate) from one phase (e.g., solid or aqueous) to another (e.g., organic), where the reaction with the benzylating agent occurs. This method can lead to higher yields and selectivity by promoting the desired reaction pathway over side reactions.[5][6]

Q4: What are the recommended reaction conditions for a standard Williamson ether synthesis of ethyl benzyloxyacetate?

A4: A typical protocol involves the slow addition of a solution of ethyl hydroxyacetate to a suspension of a strong base like sodium hydride in a dry aprotic solvent such as THF at 0°C, followed by the addition of benzyl bromide. The reaction is then typically stirred at room temperature until completion.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can track the consumption of the starting material and the formation of the product.

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis of Ethyl Benzyloxyacetate

Materials:

  • Ethyl 2-hydroxyacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).

  • Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of ethyl 2-hydroxyacetate (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0°C for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis of Ethyl Benzyloxyacetate

Materials:

  • Ethyl 2-hydroxyacetate

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous Toluene

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add ethyl 2-hydroxyacetate (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and tetrabutylammonium bromide (0.1 equivalents).

  • Add anhydrous toluene to the flask.

  • Add benzyl bromide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80°C) and stir vigorously until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter off the solid salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table provides a comparative overview of the expected outcomes for the standard and PTC methods for the synthesis of ethyl benzyloxyacetate. The data is illustrative and based on general principles of these synthetic methods.

Parameter Standard Williamson Ether Synthesis Phase-Transfer Catalyzed (PTC) Synthesis
Typical Yield of Ethyl Benzyloxyacetate 60-75%85-95%
Major Byproduct Dibenzyl etherDibenzyl ether (significantly reduced)
Typical Byproduct Percentage 10-20%< 5%
Reaction Temperature 0°C to Room Temperature60-80°C
Base Sodium Hydride (strong, pyrophoric)Potassium Carbonate (mild, non-pyrophoric)
Catalyst Required NoYes (e.g., TBAB)
Work-up Complexity Requires careful quenching of NaHSimpler filtration and washing

Visualizations

Reaction_Pathway Hydroxyacetate Ethyl Hydroxyacetate Alkoxide Ethyl Hydroxyacetate Alkoxide Hydroxyacetate->Alkoxide + Base Product Ethyl Benzyloxyacetate (Desired Product) Alkoxide->Product + Benzyl Bromide (Desired Reaction) BnBr Benzyl Bromide BnBr->Product Overbenzylation Dibenzyl Ether (Byproduct) BnBr->Overbenzylation Product->Overbenzylation + Benzyl Bromide (Side Reaction)

Caption: Reaction pathway for benzyloxyacetate synthesis.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Stoichiometry Check Stoichiometry of Benzylating Agent Start->Check_Stoichiometry Excess_BnBr Excess BnBr? Check_Stoichiometry->Excess_BnBr Reduce_BnBr Reduce to 1.0-1.1 eq. Excess_BnBr->Reduce_BnBr Yes Check_Base Check Base and Deprotonation Excess_BnBr->Check_Base No Reduce_BnBr->Check_Base Incomplete_Deprotonation Incomplete Deprotonation? Check_Base->Incomplete_Deprotonation Use_Stronger_Base Use Stronger/Drier Base (e.g., fresh NaH) Incomplete_Deprotonation->Use_Stronger_Base Yes Consider_PTC Consider Phase-Transfer Catalysis (PTC) Incomplete_Deprotonation->Consider_PTC No Use_Stronger_Base->Consider_PTC Implement_PTC Implement PTC Protocol Consider_PTC->Implement_PTC End Optimized Reaction Implement_PTC->End

Caption: Troubleshooting workflow for benzyloxyacetate synthesis.

References

Technical Support Center: Column Chromatography of Methyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of Methyl 2-(benzyloxy)acetate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard and most effective stationary phase for the purification of this compound is silica gel (SiO2). A mesh size of 60-120 or 230-400 is typically used for flash column chromatography, offering a good balance between separation efficiency and flow rate.

Q2: Which mobile phase system should I use for the purification of this compound?

A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate is highly recommended. A good starting point for the mobile phase composition is a ratio of 4:1 to 5:1 hexanes:ethyl acetate. This can be optimized based on the results of your Thin Layer Chromatography (TLC) analysis.

Q3: What is the expected Rf value for this compound on a silica gel TLC plate?

A3: While the exact Rf value can vary depending on the specific TLC plate, chamber saturation, and exact solvent composition, a target Rf value in the range of 0.25-0.35 is generally ideal for good separation in column chromatography. For a structurally similar compound, an Rf of 0.28 was observed using a mobile phase of 8:2 petroleum ether:ethyl acetate[1]. It is crucial to perform a TLC analysis of your crude product to determine the optimal mobile phase composition for your specific separation.

Q4: What are the common impurities I might encounter during the purification of this compound?

A4: Common impurities depend on the synthetic route used. Typically, you might find:

  • Unreacted starting materials: Benzyl alcohol, benzyl bromide, or methyl glycolate.

  • By-products: Dibenzyl ether, which can form under basic conditions from the reaction of benzyl bromide with benzyl alcohol.

  • Residual base or acid catalysts.

These impurities usually have different polarities from the desired product and can be separated by optimizing the mobile phase.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
Poor Separation of Product and Impurities - Inappropriate mobile phase polarity. - Column overloading. - Poorly packed column (channeling).- Optimize Mobile Phase: Perform a thorough TLC analysis with varying ratios of hexanes/ethyl acetate to find the optimal solvent system that provides good separation between your product and impurities. Aim for a product Rf of 0.25-0.35. - Reduce Sample Load: Use a sample-to-silica gel ratio of 1:30 to 1:100 by weight. - Repack Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product Elutes Too Quickly (High Rf) - Mobile phase is too polar.- Decrease the proportion of ethyl acetate in your mobile phase. For example, if you are using a 4:1 hexanes:ethyl acetate mixture, try 9:1 or 19:1.
Product Elutes Too Slowly or Not at All (Low Rf) - Mobile phase is not polar enough.- Increase the proportion of ethyl acetate in your mobile phase. For example, if you are using a 9:1 hexanes:ethyl acetate mixture, try a 4:1 or 3:1 ratio.
Streaking of Spots on TLC and Tailing of Peaks from the Column - Compound is acidic or basic. - Sample is too concentrated. - Decomposition on silica gel.- Add a Modifier: For acidic impurities, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can help. For basic impurities, a small amount of triethylamine may be beneficial. - Dilute Sample: Ensure the sample is fully dissolved in a minimal amount of a suitable solvent before loading onto the column. - Use a Deactivated Stationary Phase: Consider using neutral or deactivated silica gel if you suspect your compound is sensitive to the acidic nature of standard silica gel.
Co-elution of an Impurity with the Product - Impurity has a very similar polarity to the product.- Use a Different Solvent System: Try a different solvent system with different selectivities, for example, dichloromethane/methanol or toluene/acetone, after checking for compatibility with your compound. - Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography run.

Experimental Protocols

Thin Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 4:1 hexanes:ethyl acetate). Ensure the solvent level is below the spot. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a staining agent such as potassium permanganate or iodine.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Flash Column Chromatography Protocol
  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude product to be purified.

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approximately 1-2 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

    • Equilibrate the column by running the mobile phase through it until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Mobile Phase pack Pack Silica Gel Column tlc->pack load Load Crude Product pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound by column chromatography.

troubleshooting_tree start Poor Separation? cause1 Inappropriate Mobile Phase Polarity? start->cause1 Yes cause2 Column Overloaded? start->cause2 Yes cause3 Poorly Packed Column? start->cause3 Yes solution1 Optimize Mobile Phase via TLC cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Repack Column Carefully cause3->solution3

Caption: Decision tree for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Production of Methyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating impurities during the synthesis of Methyl 2-(benzyloxy)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of methyl 2-hydroxyacetate (methyl glycolate) by a strong base to form an alkoxide, which then acts as a nucleophile and attacks benzyl chloride in an SN2 reaction to form the desired ether.

Q2: What are the primary impurities I should expect in the synthesis of this compound via Williamson ether synthesis?

A2: The primary impurities typically encountered are unreacted starting materials (benzyl chloride and methyl 2-hydroxyacetate), by-products such as benzyl alcohol and dibenzyl ether, and the hydrolysis product, 2-(benzyloxy)acetic acid.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC allows for a quick qualitative assessment of the consumption of starting materials and the formation of the product. GC-MS provides a more detailed analysis, allowing for the identification and semi-quantification of the components in the reaction mixture.

Q4: What are the recommended analytical techniques for purity assessment of the final product?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended techniques for assessing the purity of this compound. HPLC is well-suited for quantifying non-volatile impurities like 2-(benzyloxy)acetic acid, while GC-MS is excellent for identifying and quantifying volatile impurities such as benzyl alcohol, benzyl chloride, and dibenzyl ether.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

  • Possible Cause 1: Incomplete deprotonation of methyl 2-hydroxyacetate.

    • Solution: Ensure the use of a sufficiently strong and anhydrous base, such as sodium hydride (NaH), to drive the deprotonation to completion. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to

Stability of "Methyl 2-(benzyloxy)acetate" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of Methyl 2-(benzyloxy)acetate in acidic and basic experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound under acidic or basic conditions?

This compound has two main functional groups: a methyl ester and a benzyl ether . The reactivity of the molecule is determined by the stability of these two groups under the given conditions. Generally, the methyl ester is more susceptible to hydrolysis under aqueous acidic and basic conditions than the benzyl ether is to cleavage.

Q2: How stable is the benzyl ether group in this compound?

The benzyl ether group is known for its robustness and is generally stable under many acidic and basic conditions, especially those typically used for ester hydrolysis.[1][2][3] Cleavage of the benzyl ether requires specific and often harsh conditions, such as:

  • Catalytic Hydrogenolysis: Reaction with H₂ gas in the presence of a palladium catalyst (e.g., Pd/C).[2][4]

  • Strong Acids: Treatment with strong Lewis acids (e.g., BCl₃, BBr₃) or strong protic acids (e.g., HBr).[2][5]

  • Oxidative Cleavage: Using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2][6]

Q3: What is the expected outcome of treating this compound with a standard base like sodium hydroxide (NaOH) in water/THF?

Under these conditions, the methyl ester will undergo base-catalyzed hydrolysis, also known as saponification.[7][8] The benzyl ether will remain intact. The final products, after an acidic workup, will be benzyloxyacetic acid and methanol. The reaction is typically irreversible because the carboxylate salt formed is deprotonated and thus unreactive towards the alcohol.[9]

Q4: What happens when this compound is subjected to acidic conditions, such as refluxing with dilute HCl or H₂SO₄?

In the presence of aqueous acid, the methyl ester will undergo acid-catalyzed hydrolysis.[8] This reaction is a reversible equilibrium.[8][9] To drive the reaction to completion, a large excess of water is typically used. The benzyl ether group is stable under these mild acidic conditions.[10] The products are benzyloxyacetic acid and methanol.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Solution
Incomplete Ester Hydrolysis (Low Yield) The reaction has not reached completion due to steric hindrance or insufficient reaction time/temperature.For base-catalyzed hydrolysis, increase the reaction time or gently heat the mixture. For acid-catalyzed hydrolysis, ensure a sufficient excess of water is present and allow for longer reflux times.[11]
Reaction Stalls or Fails Poor solubility of the substrate in the aqueous reaction mixture.For base-catalyzed hydrolysis, use a co-solvent like tetrahydrofuran (THF) or methanol to improve solubility.[11] Be cautious when using alcohol co-solvents in basic conditions.
An Unexpected Side Product is Observed If using an alcohol (e.g., ethanol) as a co-solvent during base-catalyzed hydrolysis, transesterification can occur, forming a new ester (e.g., Ethyl 2-(benzyloxy)acetate) instead of the desired carboxylic acid.[11]Use a non-alcoholic aprotic co-solvent like THF or dioxane for base-catalyzed hydrolysis. If an alcohol must be used, it should match the alcohol portion of the ester (in this case, methanol).
Both the Ester and Ether Groups are Cleaved The reaction conditions were too harsh, likely involving a very strong acid (e.g., HBr, BCl₃) at elevated temperatures.[12][13]To hydrolyze only the ester, use standard conditions (e.g., NaOH in aq. THF or dilute H₂SO₄). To cleave only the ether, use specific methods like catalytic hydrogenolysis, which will not affect the ester.[14]

Data Presentation: Stability Summary

The stability of the functional groups in this compound is summarized below.

Functional Group Condition Reagents Stability Primary Product(s) Reference(s)
Methyl Ester Basic Hydrolysis aq. NaOH, LiOH, KOHLabile Benzyloxyacetate Salt, Methanol[8][15]
Methyl Ester Acidic Hydrolysis aq. HCl, H₂SO₄ (reflux)Labile Benzyloxyacetic Acid, Methanol[8][16]
Benzyl Ether Basic Hydrolysis aq. NaOH, LiOH, KOHStable No reaction[2][3]
Benzyl Ether Mild Acidic Hydrolysis aq. HCl, H₂SO₄ (reflux)Stable No reaction[2][10]
Benzyl Ether Strong Acidic Cleavage HBr, BCl₃, BBr₃Labile Benzyl Halide, Methyl 2-hydroxyacetate[2][5]
Benzyl Ether Catalytic Hydrogenolysis H₂, Pd/CLabile Toluene, Methyl 2-hydroxyacetate[4][17]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of this compound

Objective: To selectively hydrolyze the methyl ester group to a carboxylic acid.

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add Base: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (40-50 °C) can be applied if the reaction is slow.

  • Workup (Quench): Cool the reaction mixture to 0 °C and carefully acidify with dilute HCl (e.g., 1 M) to a pH of ~2-3 to protonate the carboxylate salt.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzyloxyacetic acid. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

Objective: To selectively hydrolyze the methyl ester using an acid catalyst.

  • Setup: In a round-bottom flask, combine this compound (1.0 eq) with an excess of aqueous acid (e.g., 10% v/v H₂SO₄).

  • Reaction: Heat the mixture to reflux. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Extract the product directly from the aqueous mixture using an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify as needed.

Protocol 3: Cleavage of the Benzyl Ether via Catalytic Hydrogenolysis

Objective: To selectively cleave the benzyl ether, leaving the methyl ester intact.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a hydrogen-filled balloon).

  • Reaction: Stir the mixture vigorously at room temperature until TLC analysis shows complete consumption of the starting material.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Rinse the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-hydroxyacetate.

Visualizations

logical_flowchart start Experimental Goal? ester_hydrolysis Hydrolyze Methyl Ester start->ester_hydrolysis  Target Ester ether_cleavage Cleave Benzyl Ether start->ether_cleavage  Target Ether condition_choice Choose Condition ester_hydrolysis->condition_choice deprotection_choice Choose Method ether_cleavage->deprotection_choice basic Basic Hydrolysis (Saponification) condition_choice->basic Irreversible acidic Acidic Hydrolysis condition_choice->acidic Reversible hydrogenolysis Catalytic Hydrogenolysis deprotection_choice->hydrogenolysis Mild, Reductive strong_acid Strong Lewis/Protic Acid deprotection_choice->strong_acid Harsh, Acidic experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification start Starting Material: This compound reaction Add Reagents (e.g., aq. NaOH/THF) Stir at RT start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete quench Quench & Acidify (e.g., 1M HCl) monitoring->quench Complete extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, & Purify extract->purify product Final Product: Benzyloxyacetic Acid purify->product

References

Validation & Comparative

A Comparative Guide to O-Benzylation: Benzyl Bromide vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic protection of hydroxyl groups is a cornerstone of successful multi-step organic synthesis. The benzyl ether is a widely utilized protecting group due to its stability across a broad range of reaction conditions and its susceptibility to mild cleavage. The choice of benzylating agent is critical and can significantly impact reaction efficiency, substrate compatibility, and overall yield. This guide provides an objective comparison of the traditional reagent, benzyl bromide, with two modern alternatives: benzyl trichloroacetimidate and 2-benzyloxy-1-methylpyridinium triflate.

This comparison delves into the performance of each reagent, supported by experimental data, to aid in the selection of the most appropriate method for a given synthetic challenge.

Performance Comparison

The selection of an O-benzylating agent is often a balance between reactivity, substrate tolerance, and reaction conditions. While benzyl bromide remains a cost-effective and highly reactive option, its utility is often limited by the strongly basic conditions required. In contrast, benzyl trichloroacetimidate and 2-benzyloxy-1-methylpyridinium triflate offer milder alternatives, expanding the scope of O-benzylation to include base-sensitive and functionally complex molecules.

ReagentGeneral Reaction ConditionsSubstrate ScopeTypical YieldsKey AdvantagesKey Disadvantages
Benzyl Bromide Strong base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, THF).[1]Primary and secondary alcohols, phenols.Good to excellent (often >90%).High reactivity, cost-effective.Requires strong base, not suitable for base-sensitive substrates, lachrymatory.[1]
Benzyl Trichloroacetimidate Catalytic acid (e.g., TfOH, TMSOTf) in an aprotic solvent (e.g., CH₂Cl₂, Et₂O).[2]Primary, secondary, and some tertiary alcohols, particularly those sensitive to basic conditions.[2]Good to excellent (60-95%).[2]Mild acidic conditions, suitable for base-sensitive substrates.[2]Reagent can be unstable, requires anhydrous conditions.
2-Benzyloxy-1-methylpyridinium Triflate Neutral conditions, heating in a non-polar solvent (e.g., toluene, trifluorotoluene) with an acid scavenger (e.g., MgO).[3][4]Primary and secondary alcohols.[4]Very good to excellent (76-93%).[1][3]Bench-stable reagent, mild, neutral conditions, suitable for acid- and base-sensitive substrates.[4][5]Less reactive towards tertiary alcohols and phenols.[4]

Reaction Mechanisms

The choice of benzylating agent dictates the reaction mechanism, which in turn influences the reaction's compatibility with various functional groups.

Benzyl Bromide: A Classic SN2 Pathway

O-benzylation with benzyl bromide proceeds via the Williamson ether synthesis, a classic bimolecular nucleophilic substitution (SN2) reaction.[6] The reaction is initiated by the deprotonation of the alcohol with a strong base to form a potent nucleophile, the alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion in a single, concerted step.[6][7]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH R-OH RO- R-O⁻ ROH->RO- Base Base HBase H-Base⁺ Base->HBase Product R-O-Bn RO-->Product BnBr Bn-Br BnBr->Product Br- Br⁻ BnBr->Br-

Williamson Ether Synthesis Mechanism
Benzyl Trichloroacetimidate: Acid-Catalyzed Activation

This method circumvents the need for a strong base by employing an acid catalyst to activate the benzyl trichloroacetimidate. Protonation of the imidate nitrogen enhances the electrophilicity of the benzylic carbon, facilitating nucleophilic attack by the alcohol. This process generates the desired benzyl ether and trichloroacetamide as a byproduct.[2]

Benzyl_Trichloroacetimidate_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack Imidate Bn-O-C(=NH)CCl₃ ActivatedImidate Bn-O-C(=N⁺H₂)CCl₃ Imidate->ActivatedImidate H+ H⁺ H+->ActivatedImidate ROH R-OH Product R-O-Bn ActivatedImidate->Product Byproduct H₂N-C(=O)CCl₃ ActivatedImidate->Byproduct ROH->Product

Benzyl Trichloroacetimidate Mechanism
2-Benzyloxy-1-methylpyridinium Triflate: A Neutral Approach

This stable, crystalline salt offers a remarkably mild approach to O-benzylation.[4] Upon gentle heating, the pyridinium salt is thought to generate a reactive benzyl cation equivalent, likely proceeding through an SN1-like mechanism.[8] The alcohol then acts as a nucleophile to form the benzyl ether. An acid scavenger, such as magnesium oxide, is typically added to neutralize the triflic acid byproduct.[3][4]

Pyridinium_Triflate_Mechanism cluster_0 Step 1: Formation of Benzyl Cation Equivalent cluster_1 Step 2: Nucleophilic Trapping Reagent [Bn-O-Py⁺-Me] OTf⁻ Bn+ Bn⁺ Reagent->Bn+ Byproduct1 Me-Py=O Reagent->Byproduct1 Heat Δ Heat->Bn+ ROH R-OH Product R-O-Bn Bn+->Product ROH->Product H+ H⁺ Product->H+

2-Benzyloxy-1-methylpyridinium Triflate Mechanism

Experimental Protocols

General Protocol for O-Benzylation using Benzyl Bromide
  • Dissolve the alcohol (1.0 equiv) in anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (1.1-1.5 equiv, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1-1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for O-Benzylation using Benzyl Trichloroacetimidate[2]
  • Dissolve the alcohol (1.0 equiv) and benzyl trichloroacetimidate (1.5 equiv) in anhydrous dichloromethane or diethyl ether.

  • Cool the solution to 0 °C.

  • Add a catalytic amount of trifluoromethanesulfonic acid or trimethylsilyl trifluoromethanesulfonate (0.05-0.1 equiv) dropwise.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for O-Benzylation using 2-Benzyloxy-1-methylpyridinium Triflate[3][4]
  • To a flask containing the alcohol (1.0 equiv) and 2-benzyloxy-1-methylpyridinium triflate (1.5-2.0 equiv), add magnesium oxide (2.0 equiv) and toluene or trifluorotoluene.[3][4]

  • Heat the heterogeneous mixture to 80-110 °C.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The choice of an O-benzylating agent is a critical decision in the design of a synthetic route. While benzyl bromide remains a powerful tool for robust substrates, the development of milder reagents such as benzyl trichloroacetimidate and 2-benzyloxy-1-methylpyridinium triflate has significantly broadened the applicability of the benzyl protecting group. For substrates intolerant to strong bases, benzyl trichloroacetimidate provides an effective acidic alternative. For highly sensitive substrates containing both acid- and base-labile functional groups, the neutral conditions offered by 2-benzyloxy-1-methylpyridinium triflate represent a superior choice. By carefully considering the substrate's functionalities and the reaction conditions of each method, researchers can confidently select the optimal reagent to achieve their synthetic goals.

References

Comparison of different methods for synthesizing benzyl ethers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Benzyl Ethers

The benzylation of alcohols to form benzyl ethers is a fundamental and frequently employed transformation in organic synthesis, particularly for the protection of hydroxyl groups in the fields of natural product synthesis, medicinal chemistry, and materials science. The benzyl ether's stability to a wide range of reaction conditions, coupled with its facile cleavage under neutral hydrogenolysis conditions, makes it a near-ideal protecting group.[1][2] A variety of methods have been developed for the synthesis of benzyl ethers, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common methods, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their specific synthetic challenges.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for preparing ethers, including benzyl ethers.[2][3] The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a benzyl halide (e.g., benzyl bromide or chloride).[2][4]

Advantages:

  • Reliable and high-yielding for primary and secondary alcohols.[2]

  • Utilizes readily available and relatively inexpensive starting materials.

Disadvantages:

  • Requires strongly basic conditions to generate the alkoxide, which may not be compatible with base-sensitive functional groups.[3]

  • For tertiary or sterically hindered secondary alcohols, elimination of the benzyl halide to form an alkene can be a significant side reaction.[5]

Experimental Protocol

A representative procedure involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), followed by the addition of a benzyl halide.[1]

  • To a solution of the alcohol in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add benzyl bromide (1.2 equivalents) dropwise to the solution at 0 °C.

  • The reaction is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the benzyl ether.

Caption: General workflow of the Williamson ether synthesis.

Acid-Catalyzed Benzylation using Benzyl Trichloroacetimidate

For substrates that are sensitive to basic conditions, an acid-catalyzed approach offers a valuable alternative.[1] The use of benzyl trichloroacetimidate, activated by a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH), is a popular method.[3][6]

Advantages:

  • Proceeds under mildly acidic conditions, compatible with base-labile functional groups.[7]

  • Effective for a wide range of alcohols, including those that are sterically hindered.[6]

Disadvantages:

  • The benzyl trichloroacetimidate reagent is more expensive than benzyl halides.

  • The reaction can be sensitive to moisture.

Experimental Protocol

The alcohol is treated with benzyl trichloroacetimidate in the presence of a catalytic amount of a Lewis or Brønsted acid.[6]

  • Dissolve the alcohol (1.0 equivalent) and benzyl trichloroacetimidate (1.5 equivalents) in a dry, non-polar solvent such as dichloromethane or a mixture of hexane and dichloromethane.

  • Cool the solution to 0 °C.

  • Add a catalytic amount of trifluoromethanesulfonic acid (0.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • The reaction is then quenched with a mild base (e.g., saturated sodium bicarbonate solution), and the product is extracted, dried, and purified.

Caption: General workflow for acid-catalyzed benzylation.

Reductive Etherification

Reductive etherification provides a direct route to benzyl ethers from carbonyl compounds and alcohols. This method typically involves the in-situ formation of a hemiacetal or acetal, followed by reduction.[8]

Advantages:

  • Allows for the synthesis of benzyl ethers directly from aldehydes or ketones.

  • Can be performed under mild conditions with a variety of reducing agents.[9]

Disadvantages:

  • The choice of reducing agent and catalyst is crucial to avoid side reactions such as the reduction of the carbonyl group to an alcohol.

  • May require stoichiometric amounts of the reducing agent.

Experimental Protocol

A common procedure involves the reaction of an alcohol with a carbonyl compound in the presence of a reducing agent and a catalyst.[9]

  • To a solution of the alcohol (1.2 equivalents) and the carbonyl compound (1.0 equivalent) in a suitable solvent, add a catalyst such as iron(III) chloride.

  • Add a reducing agent, for example, triethylsilane, to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up typically involves filtration and removal of the solvent, followed by purification of the crude product.

Caption: General workflow of reductive etherification.

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[10] For benzyl ether synthesis, this usually involves the transfer of an alkoxide from the aqueous phase to the organic phase where it reacts with the benzyl halide.[11]

Advantages:

  • Avoids the need for anhydrous conditions and strong, expensive bases.[12]

  • Often leads to faster reaction rates and higher yields.

  • Environmentally friendly due to the use of water as a solvent and the potential for catalyst recycling.

Disadvantages:

  • The choice of the phase transfer catalyst is critical for the success of the reaction.

  • Side reactions such as elimination can still occur.[13]

Experimental Protocol

In a typical PTC procedure, the alcohol is dissolved in an organic solvent with the benzyl halide, and this is stirred vigorously with an aqueous solution of a base and the phase transfer catalyst.[10]

  • A mixture of the alcohol, benzyl bromide, and a phase transfer catalyst (e.g., tetrabutylammonium iodide) in a suitable organic solvent is prepared.

  • An aqueous solution of a base, such as sodium hydroxide, is added.

  • The biphasic mixture is stirred vigorously at a controlled temperature until the reaction is complete (monitored by TLC).

  • The organic layer is then separated, washed, dried, and concentrated to yield the benzyl ether.

Caption: General workflow of phase transfer catalysis for benzyl ether synthesis.

Quantitative Comparison of Methods

MethodTypical Base/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Substrate Scope
Williamson Ether Synthesis NaH, KOHDMF, THF0 - rt1 - 2485-98Good for 1° and 2° alcohols; limited for 3° alcohols.[2][12]
Acid-Catalyzed (Benzyl Trichloroacetimidate) TfOH, TMSOTfCH₂Cl₂, Hexane0 - rt1 - 2460-95Broad, including acid-stable, base-sensitive substrates.[6]
Reductive Etherification FeCl₃, BiCl₃Et₂O, CH₂Cl₂rt0.5 - 570-95Good for a range of alcohols and carbonyls.[8][9]
Phase Transfer Catalysis NaOH, KOH (aq) / TBAB, TEBACToluene, CH₂Cl₂rt - 802 - 1680-95Good for 1° and 2° alcohols and phenols.[10][11]

Note: Reaction times and yields are typical ranges and can vary significantly depending on the specific substrate and reaction conditions.

Conclusion

The choice of method for benzyl ether synthesis is highly dependent on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. The Williamson ether synthesis remains a robust and economical choice for many applications, particularly with primary and less hindered secondary alcohols. For base-sensitive substrates, the acid-catalyzed benzylation using benzyl trichloroacetimidate provides an excellent alternative. Reductive etherification offers a convergent approach, directly coupling alcohols with carbonyl compounds. Phase transfer catalysis presents a practical and often more environmentally friendly option, avoiding the need for strictly anhydrous conditions and strong bases. By carefully considering the advantages and disadvantages of each method, researchers can select the optimal conditions to achieve their synthetic goals efficiently and in high yield.

References

A Spectroscopic Comparison of Methyl 2-(benzyloxy)acetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Methyl 2-(benzyloxy)acetate and its key derivatives: Ethyl 2-(benzyloxy)acetate and 2-(Benzyloxy)acetic acid. Furthermore, predicted spectroscopic data for para-substituted derivatives are presented to offer insights into the effects of substituents on the spectral characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.

Introduction

This compound and its analogs are important building blocks in organic synthesis, finding applications in the preparation of various biologically active molecules and pharmaceuticals. A thorough understanding of their spectroscopic properties is crucial for confirming their identity, assessing purity, and elucidating the structures of more complex molecules derived from them. This guide presents a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz])
CompoundAr-H-OCH₂-Ph-O-CH₂-CO--OCH₃-OCH₂CH₃-CH₂CH₃-COOH
This compound ~7.35 (m, 5H)4.65 (s, 2H)4.05 (s, 2H)3.75 (s, 3H)---
Ethyl 2-(benzyloxy)acetate ~7.34 (m, 5H)4.64 (s, 2H)4.04 (s, 2H)-4.22 (q, J = 7.1, 2H)1.28 (t, J = 7.1, 3H)-
2-(Benzyloxy)acetic acid ~7.37 (m, 5H)4.66 (s, 2H)4.17 (s, 2H)---~10.5 (br s, 1H)
Methyl 2-(4-methoxybenzyloxy)acetate (Predicted)~7.28 (d, J = 8.6, 2H), ~6.89 (d, J = 8.6, 2H)4.58 (s, 2H)4.03 (s, 2H)3.79 (s, 3H), 3.74 (s, 3H)---
Methyl 2-(4-nitrobenzyloxy)acetate (Predicted)~8.22 (d, J = 8.8, 2H), ~7.53 (d, J = 8.8, 2H)4.78 (s, 2H)4.10 (s, 2H)3.77 (s, 3H)---
Methyl 2-(4-chlorobenzyloxy)acetate (Predicted)~7.35 (d, J = 8.5, 2H), ~7.30 (d, J = 8.5, 2H)4.62 (s, 2H)4.06 (s, 2H)3.76 (s, 3H)---
Methyl 2-(4-methylbenzyloxy)acetate (Predicted)~7.25 (d, J = 8.0, 2H), ~7.15 (d, J = 8.0, 2H)4.60 (s, 2H)4.04 (s, 2H)3.75 (s, 3H), 2.35 (s, 3H)---

Note: Predicted values are based on the parent compound and known substituent effects. Actual values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
CompoundC=OAr-C (ipso)Ar-C-OCH₂-Ph-O-CH₂-CO--OCH₃/ -OCH₂CH₃-CH₂CH₃
This compound ~170.8~137.5~128.6, 128.0, 127.8~73.4~68.4~52.1-
Ethyl 2-(benzyloxy)acetate ~170.4~137.6~128.5, 127.9, 127.7~73.3~68.5~61.4~14.2
2-(Benzyloxy)acetic acid [1]~173.0~137.2~128.7, 128.2, 128.0~73.6~68.2--
Methyl 2-(4-methoxybenzyloxy)acetate (Predicted)~170.9~129.5~159.5, 129.8, 114.0~73.0~68.5~55.3, 52.1-
Methyl 2-(4-nitrobenzyloxy)acetate (Predicted)~170.6~145.0~147.5, 128.0, 123.8~72.0~68.2~52.3-
Methyl 2-(4-chlorobenzyloxy)acetate (Predicted)~170.7~136.0~133.5, 129.5, 128.8~72.6~68.3~52.2-
Methyl 2-(4-methylbenzyloxy)acetate (Predicted)~170.8~134.5~137.8, 129.3, 128.0~73.2~68.4~52.1, 21.2-

Note: Predicted values are based on the parent compound and known substituent effects. Actual values may vary.

Table 3: Infrared (IR) Spectroscopic Data (Characteristic Absorption Bands, ν [cm⁻¹])
CompoundC=O StretchC-O Stretch (Ester/Acid)O-H Stretch (Acid)Ar-H StretchC-H Stretch (Aliphatic)
This compound ~1750~1210, ~1120-~3030~2950, ~2870
Ethyl 2-(benzyloxy)acetate ~1745~1200, ~1115-~3030~2980, ~2930
2-(Benzyloxy)acetic acid ~1730~1230, ~1100~3300-2500 (broad)~3030~2930, ~2870
Methyl 2-(4-methoxybenzyloxy)acetate (Predicted)~1748~1215, ~1125-~3030~2955, ~2840
Methyl 2-(4-nitrobenzyloxy)acetate (Predicted)~1755~1205, ~1115-~3080~2950, ~2875
Methyl 2-(4-chlorobenzyloxy)acetate (Predicted)~1752~1208, ~1118-~3030~2950, ~2870
Methyl 2-(4-methylbenzyloxy)acetate (Predicted)~1749~1212, ~1122-~3025~2950, ~2870

Note: Predicted values are based on the parent compound and known substituent effects. Actual values may vary.

Table 4: Mass Spectrometry (MS) Data (Key Fragments, m/z)
CompoundMolecular Ion [M]⁺[M-OR]⁺[PhCH₂]⁺[PhCH₂O]⁺Other Key Fragments
This compound 18014991107121 [M-COOCH₃]⁺
Ethyl 2-(benzyloxy)acetate 19414991107121 [M-COOCH₂CH₃]⁺
2-(Benzyloxy)acetic acid 166121 [M-COOH]⁺91107149 [M-OH]⁺
Methyl 2-(4-methoxybenzyloxy)acetate (Predicted)210179121137151 [M-COOCH₃]⁺
Methyl 2-(4-nitrobenzyloxy)acetate (Predicted)225194136152166 [M-COOCH₃]⁺
Methyl 2-(4-chlorobenzyloxy)acetate (Predicted)214/216183/185125/127141/143155/157 [M-COOCH₃]⁺
Methyl 2-(4-methylbenzyloxy)acetate (Predicted)194163105121135 [M-COOCH₃]⁺

Note: Predicted values are based on the parent compound and known fragmentation patterns. Actual values may vary.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup: The ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3][4] The instrument is locked onto the deuterium signal of the solvent.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are typically required.[5] Broadband proton decoupling is usually applied to simplify the spectrum to single lines for each unique carbon atom.[5]

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Liquid Samples):

    • Neat Liquid: Place a drop of the liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solution: Prepare a concentrated solution of the sample in a suitable solvent that has minimal absorption in the region of interest (e.g., CCl₄, CS₂).[6][7]

  • Instrument Setup: Record a background spectrum of the empty salt plates or the solvent.

  • Data Acquisition: Place the prepared sample in the IR beam path and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS System: Use a GC system equipped with a capillary column suitable for separating aromatic compounds (e.g., a non-polar or medium-polar column). The GC is coupled to a mass spectrometer, typically a quadrupole or ion trap analyzer.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated GC inlet.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the column. The temperature of the GC oven is programmed to increase over time to elute the compounds based on their boiling points and interactions with the column's stationary phase.

  • Ionization and Detection: As each compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a common method for generating ions. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The resulting mass spectrum for each chromatographic peak is compared to spectral libraries for compound identification.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR NMR Prep_IR Prepare Thin Film or Solution Sample->Prep_IR IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq Proc_NMR Fourier Transform, Phasing, Referencing NMR_Acq->Proc_NMR Proc_IR Background Subtraction IR_Acq->Proc_IR Proc_MS Chromatogram & Mass Spectra Generation MS_Acq->Proc_MS Analysis Spectral Interpretation & Structure Confirmation Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis

Caption: General workflow for spectroscopic analysis.

Comparative Discussion

The spectroscopic data presented in the tables reveal distinct patterns that can be used to differentiate between this compound and its derivatives.

In the ¹H NMR spectra , the ester group is clearly distinguishable. This compound shows a characteristic singlet for the methoxy protons around 3.75 ppm. In contrast, Ethyl 2-(benzyloxy)acetate exhibits a quartet and a triplet for the ethoxy group. 2-(Benzyloxy)acetic acid is readily identified by the broad singlet of the carboxylic acid proton, typically found far downfield. For the predicted spectra of the para-substituted derivatives, the aromatic region is expected to simplify from a multiplet to two doublets, with the chemical shifts influenced by the electron-donating or electron-withdrawing nature of the substituent.

The ¹³C NMR spectra also show clear differences. The carbonyl carbon of the carboxylic acid is shifted downfield compared to the esters. The carbons of the different ester alkyl groups also have characteristic chemical shifts. Substituent effects in the para-substituted derivatives are predicted to be most pronounced on the ipso and para carbons of the aromatic ring.

In the IR spectra , the most telling difference is the presence of a very broad O-H stretching band for the carboxylic acid, which is absent in the esters. The C=O stretching frequency is also slightly lower for the carboxylic acid compared to the esters.

The Mass Spectra provide valuable information for identification. The molecular ion peak confirms the molecular weight of each compound. The fragmentation patterns are also diagnostic. For instance, the loss of the alkoxy group from the esters leads to a common fragment ion, while the carboxylic acid can lose a hydroxyl radical or the entire carboxyl group.

By combining the information from these complementary spectroscopic techniques, researchers can confidently identify and characterize this compound and its derivatives.

References

A Comparative Guide to Benzylic Protecting Group Reagents: An Objective Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious selection of protecting groups is a critical determinant of success. The benzyl group (Bn) is a mainstay for the protection of alcohols and other functional groups due to its general stability across a wide range of reaction conditions. While a plethora of reagents exist for the introduction of this versatile protecting group, this guide provides a comparative analysis of common benzylic protecting group reagents.

Notably, a comprehensive review of scientific literature reveals a lack of evidence for the use of Methyl 2-(benzyloxy)acetate as a standard reagent for the benzylation of alcohols. Its chemical structure, an ester, does not lend itself to the typical mechanisms of benzyl group transfer for alcohol protection, which generally involve more reactive leaving groups. Therefore, this guide will focus on a comparison of well-established and widely utilized benzylic protecting group reagents.

Performance Comparison of Common Benzylating Reagents

The selection of a benzylating agent is often a balance between reactivity, selectivity, and the tolerance of other functional groups within the substrate. The following table summarizes the performance of several common reagents for the protection of a primary alcohol.

ReagentTypical ConditionsReaction TimeYield (%)AdvantagesDisadvantages
Benzyl Bromide (BnBr) NaH, DMF, 0 °C to rt1-4 h>90High reactivity, readily available.Lachrymator, can be too reactive for sensitive substrates, strong base required.
Benzyl Chloride (BnCl) NaH, DMF, rt to 50 °C4-12 h>85Less reactive than BnBr, lower cost.Slower reaction times, requires heating, strong base required.
Benzyl Trichloroacetimidate TfOH (cat.), CH₂Cl₂, 0 °C to rt1-3 h>90Mild, acidic conditions, no strong base needed.Reagent is moisture sensitive, requires preparation.
p-Methoxybenzyl Chloride (PMBCl) NaH, DMF, 0 °C to rt1-4 h>90PMB group can be cleaved oxidatively, orthogonal to Bn.Requires strong base, similar reactivity to BnCl.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies. Below are representative procedures for the benzylation of a primary alcohol using common reagents and a standard deprotection protocol.

Protection of a Primary Alcohol with Benzyl Bromide

A general procedure for the benzylation of an alcohol using sodium hydride is as follows: To a solution of the alcohol (1 equivalent) in anhydrous dimethylformamide (DMF) at 0°C under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 1.2 equivalents) is added portion-wise. The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes. The reaction is cooled back to 0°C, and benzyl bromide (BnBr, 1.2 equivalents) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) and, upon completion, is carefully quenched with methanol followed by the addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. Purification is typically achieved by flash column chromatography.

Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

The most common method for the removal of a benzyl ether is catalytic hydrogenolysis. The benzyl-protected alcohol is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%) is added to the solution. The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature. Upon completion, as monitored by TLC, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated to yield the deprotected alcohol.

Logical Workflow for Protecting Group Strategy

The decision-making process for selecting a protecting group strategy is crucial for the efficient synthesis of complex molecules. The following diagram illustrates a logical workflow for this process.

G cluster_0 Protecting Group Strategy Workflow start Define Synthetic Target & Identify Functional Groups assess_stability Assess Substrate Stability (Acidic, Basic, Reductive, Oxidative) start->assess_stability select_pg Select Potential Protecting Groups assess_stability->select_pg check_orthogonality Check for Orthogonality with other PGs select_pg->check_orthogonality check_orthogonality->select_pg Conflict plan_deprotection Plan Deprotection Step check_orthogonality->plan_deprotection final_strategy Finalize Protecting Group Strategy plan_deprotection->final_strategy

Decision workflow for protecting group selection.

Signaling Pathway of Benzyl Ether Cleavage by Hydrogenolysis

The catalytic hydrogenolysis of a benzyl ether is a common deprotection strategy that proceeds through a well-understood pathway on the surface of a palladium catalyst.

G cluster_1 Catalytic Hydrogenolysis of a Benzyl Ether substrate R-O-Bn (Benzyl Ether) + H₂ adsorption Adsorption of Substrate and H₂ onto Catalyst substrate->adsorption catalyst Pd/C Catalyst Surface catalyst->adsorption h_activation Activation of H₂ (H-H bond cleavage) adsorption->h_activation co_cleavage C-O Bond Cleavage (Hydrogenolysis) h_activation->co_cleavage desorption Desorption of Products co_cleavage->desorption products R-OH (Alcohol) + Toluene desorption->products

Mechanism of benzyl ether hydrogenolysis.

Comparative Guide to the Synthesis of Methyl 2-(benzyloxy)acetate: An Analysis of Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for Methyl 2-(benzyloxy)acetate: the classical Williamson ether synthesis and the more modern Phase-Transfer Catalysis (PTC) approach. The selection of a synthetic methodology is a critical decision in chemical process development, impacting not only yield and purity but also the byproduct profile, which can have significant implications for purification, cost, and the overall environmental impact of the process. This document presents a detailed analysis of these two methods, supported by representative experimental data and protocols, to aid researchers in making informed decisions for the synthesis of this valuable intermediate.

Comparison of Synthetic Methods

The synthesis of this compound is typically achieved by the nucleophilic substitution of a halide by an alkoxide. The two methods explored here differ in how this transformation is facilitated, which in turn affects their efficiency and byproduct formation.

ParameterWilliamson Ether SynthesisPhase-Transfer Catalysis (PTC)
Overall Yield 60-75%85-95%
Purity Good (after purification)High
Primary Byproducts Benzyl alcohol, Dibenzyl ether, Methyl 2-hydroxyacetateMinimal
Reaction Conditions Anhydrous, Strong base (e.g., NaH)Biphasic system, Mild base (e.g., K₂CO₃), PTC catalyst
Scalability ModerateHigh
Safety Considerations Use of reactive sodium hydride requires strict anhydrous conditions and careful handling.Generally safer due to the use of milder bases and less stringent anhydrous conditions.

Byproduct Analysis

The formation of byproducts is a key consideration in selecting a synthetic route. In the synthesis of this compound, the primary side reactions differ between the Williamson ether synthesis and the Phase-Transfer Catalysis method.

Williamson Ether Synthesis Byproducts

The classical Williamson ether synthesis, while effective, is often plagued by side reactions stemming from the strong basic conditions and the nature of the reactants.

  • Benzyl alcohol: This can arise from the hydrolysis of unreacted benzyl bromide or benzyl chloride during workup.

  • Dibenzyl ether: Formed by the reaction of the benzyloxide intermediate with another molecule of the benzyl halide.

  • Methyl 2-hydroxyacetate: Results from the hydrolysis of the starting material, methyl chloroacetate, under the basic reaction conditions.

  • Elimination Products: While less common with primary halides like benzyl bromide, elimination reactions can occur at elevated temperatures, leading to the formation of stilbene and other related products.

Phase-Transfer Catalysis Byproducts

One of the significant advantages of the PTC method is the substantial reduction in byproduct formation. The reaction is more selective due to the milder reaction conditions and the localized concentration of the reactive anion at the organic-aqueous interface. As a result, the formation of benzyl alcohol, dibenzyl ether, and methyl 2-hydroxyacetate is significantly minimized.

Experimental Protocols

Method 1: Williamson Ether Synthesis

This protocol describes a typical procedure for the synthesis of this compound using sodium hydride to generate the alkoxide of methyl glycolate.

Materials:

  • Methyl glycolate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere, a solution of methyl glycolate (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 hour or until the evolution of hydrogen gas ceases.

  • The mixture is cooled to 0 °C, and benzyl bromide (1.05 equivalents) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Phase-Transfer Catalysis (PTC) Synthesis

This protocol outlines a more efficient and environmentally benign approach using a phase-transfer catalyst.

Materials:

  • Methyl glycolate

  • Benzyl chloride

  • Potassium carbonate

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of methyl glycolate (1.0 equivalent), benzyl chloride (1.1 equivalents), potassium carbonate (2.0 equivalents), and tetrabutylammonium bromide (0.1 equivalents) in a biphasic solvent system of toluene and water is stirred vigorously at 80-90 °C for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is typically of high purity, but can be further purified by distillation under reduced pressure if necessary.

Visualizing the Reaction Pathways

To better understand the flow and logic of the synthetic and analytical processes, the following diagrams are provided.

Synthesis_Williamson cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts MG Methyl Glycolate Alkoxide Sodium Methyl Glycolate Formation MG->Alkoxide w/ NaH in DMF NaH Sodium Hydride BnBr Benzyl Bromide SN2 SN2 Reaction BnBr->SN2 Byproduct2 Benzyl alcohol BnBr->Byproduct2 Hydrolysis Alkoxide->SN2 Product This compound SN2->Product Byproduct1 Dibenzyl ether SN2->Byproduct1 Side Reaction

Williamson Ether Synthesis Workflow

Synthesis_PTC cluster_reactants Reactants cluster_reaction Reaction cluster_products Products MG Methyl Glycolate Interface Interfacial Reaction MG->Interface BnCl Benzyl Chloride BnCl->Interface Base K2CO3 Base->Interface PTC TBAB PTC->Interface Facilitates Reaction Product This compound Interface->Product

Phase-Transfer Catalysis Synthesis Workflow

Byproduct_Analysis_Workflow Crude Crude Reaction Mixture GCMS GC-MS Analysis Crude->GCMS Data Data Acquisition (Mass Spectra, Retention Times) GCMS->Data Library Spectral Library Comparison (e.g., NIST) Data->Library Quantification Quantification (Internal Standard Method) Data->Quantification Identification Byproduct Identification Library->Identification

Byproduct Analysis Workflow

Conclusion

For the synthesis of this compound, Phase-Transfer Catalysis emerges as a superior method compared to the traditional Williamson ether synthesis. The PTC approach offers significantly higher yields, greater purity of the crude product, and a more favorable safety and environmental profile due to the use of milder reaction conditions and the substantial reduction of byproducts. While the Williamson ether synthesis is a classic and viable method, it requires more stringent control of reaction conditions and often necessitates more extensive purification to remove significant amounts of byproducts. For researchers and drug development professionals seeking an efficient, scalable, and cleaner synthesis of this compound, the Phase-Transfer Catalysis method is the recommended approach. The choice of analytical techniques such as Gas Chromatography-Mass Spectrometry is crucial for the accurate identification and quantification of any potential impurities, ensuring the final product meets the high standards required for pharmaceutical applications.

Characterization of Methyl 2-(benzyloxy)acetate Derivatives: A Comparative Guide by NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "Methyl 2-(benzyloxy)acetate" and its derivatives, focusing on their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The presented data, experimental protocols, and workflow visualizations are intended to assist researchers in identifying and characterizing these compounds, which are valuable intermediates in organic synthesis and drug discovery.

Data Presentation: NMR and Mass Spectrometry Analysis

The spectral data for "this compound" and its derivatives are summarized below. The tables provide a comparison of ¹H NMR and ¹³C NMR chemical shifts, as well as key mass spectrometry fragmentation patterns. The influence of substituents on the benzyloxy moiety is highlighted to aid in the structural elucidation of new analogs.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of "this compound" and its derivatives are characterized by distinct signals for the methoxy, methylene, and benzylic protons. Substituents on the phenyl ring induce predictable shifts in the aromatic protons.

CompoundSubstituent (Position)δ (OCH₃) (ppm)δ (OCH₂) (ppm)δ (CH₂Ph) (ppm)δ (Ar-H) (ppm)
This compoundH~3.7 (s, 3H)~4.1 (s, 2H)~4.6 (s, 2H)~7.3-7.4 (m, 5H)
Methyl 2-(4-methoxybenzyloxy)acetate4-OCH₃~3.7 (s, 3H)~4.0 (s, 2H)~4.5 (s, 2H)~6.9 (d), ~7.3 (d)
Methyl 2-(4-nitrobenzyloxy)acetate4-NO₂~3.8 (s, 3H)~4.2 (s, 2H)~4.8 (s, 2H)~7.5 (d), ~8.2 (d)
Methyl 2-(4-chlorobenzyloxy)acetate4-Cl~3.7 (s, 3H)~4.1 (s, 2H)~4.6 (s, 2H)~7.3 (d), ~7.4 (d)
Methyl 2-(4-methylbenzyloxy)acetate4-CH₃~3.7 (s, 3H)~4.1 (s, 2H)~4.5 (s, 2H)~7.1 (d), ~7.2 (d)

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The multiplicities are indicated in parentheses (s = singlet, d = doublet, m = multiplet). Data for substituted derivatives are based on typical substituent effects and may not represent experimentally verified values from a single source.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide valuable information on the carbon framework of the molecules. The chemical shifts of the carbonyl carbon, the carbons of the ether linkage, and the aromatic carbons are particularly diagnostic.

CompoundSubstituent (Position)δ (C=O) (ppm)δ (OCH₃) (ppm)δ (OCH₂) (ppm)δ (CH₂Ph) (ppm)δ (Ar-C) (ppm)
This compoundH~171~52~68~73~127-137
Methyl 2-(4-methoxybenzyloxy)acetate4-OCH₃~171~52~68~73~114, ~129, ~130, ~159
Methyl 2-(4-nitrobenzyloxy)acetate4-NO₂~170~52~69~72~124, ~128, ~145, ~147
Methyl 2-(4-chlorobenzyloxy)acetate4-Cl~171~52~68~72~128, ~129, ~133, ~136
Methyl 2-(4-methylbenzyloxy)acetate4-CH₃~171~52~68~73~128, ~129, ~134, ~137

Note: The chemical shifts are approximate. The aromatic region will show multiple signals corresponding to the substituted phenyl ring.

Mass Spectrometry Fragmentation Data

Electron Ionization Mass Spectrometry (EI-MS) of "this compound" and its derivatives typically shows a prominent molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the benzylic C-O bond and the ester group.

CompoundSubstituent (Position)Molecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compoundH18091 (C₇H₇⁺, tropylium ion - base peak), 108 (C₇H₈O⁺), 77 (C₆H₅⁺), 59 (COOCH₃⁺)
Methyl 2-(4-methoxybenzyloxy)acetate4-OCH₃210121 (CH₃OC₆H₄CH₂⁺ - base peak), 138 (CH₃OC₇H₇O⁺), 107 (CH₃OC₆H₄⁺)
Methyl 2-(4-nitrobenzyloxy)acetate4-NO₂225136 (NO₂C₆H₄CH₂⁺ - base peak), 106 (C₇H₆O⁺), 90 (C₆H₄O⁺)
Methyl 2-(4-chlorobenzyloxy)acetate4-Cl214/216125/127 (ClC₆H₄CH₂⁺ - base peak), 111/113 (ClC₆H₅⁺)
Methyl 2-(4-methylbenzyloxy)acetate4-CH₃194105 (CH₃C₆H₄CH₂⁺ - base peak), 91 (C₇H₇⁺), 77 (C₆H₅⁺)

Note: The presence of isotopes (e.g., for chlorine) will result in characteristic M+2 peaks.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific compound and available instrumentation.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment (zg30 or equivalent).

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 8-16.

      • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 128-1024 (or more, depending on sample concentration).

      • Spectral width: 0 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC-MS) or with a direct insertion probe.

  • GC-MS Parameters (for volatile derivatives):

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium.

  • MS Parameters (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with spectral libraries for known compounds.

Workflow for Characterization of "this compound" Derivatives

The following diagram illustrates a typical workflow for the synthesis and structural characterization of "this compound" derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_reporting Reporting start Starting Materials (Substituted Benzyl Alcohol, Methyl Glycolate) reaction Esterification or Williamson Ether Synthesis start->reaction workup Reaction Work-up and Purification (e.g., Chromatography) reaction->workup product Purified Derivative workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample Prep ms Mass Spectrometry (EI-MS) product->ms Sample Prep data_analysis Spectral Data Analysis and Interpretation nmr->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation report Comparison Guide (Tables, Protocols) structure_confirmation->report

Caption: General workflow for the synthesis and characterization of "this compound" derivatives.

Comparative HPLC Purity Analysis of Methyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of Methyl 2-(benzyloxy)acetate from three hypothetical commercial suppliers. The analysis is based on a validated High-Performance Liquid Chromatography (HPLC) method designed to separate the active pharmaceutical ingredient (API) from potential process-related and degradation impurities. The data presented herein is intended to guide researchers in selecting a high-purity source of this compound for their critical applications.

Purity Comparison of this compound from Different Suppliers

The purity of this compound from three fictional suppliers (Supplier A, Supplier B, and a High-Purity Reference Standard) was assessed using a validated HPLC method. The results, summarized in the table below, indicate variations in the purity profiles, highlighting the importance of rigorous quality control in material sourcing.

Sample IDRetention Time (min)Peak Area (%)IdentityPurity (%)
Reference Standard 4.5299.95This compound99.95
2.810.02Benzyl Alcohol
3.150.032-(Benzyloxy)acetic acid
Supplier A 4.5399.52This compound99.52
2.820.25Benzyl Alcohol
3.160.182-(Benzyloxy)acetic acid
5.110.05Unknown Impurity
Supplier B 4.5198.89This compound98.89
2.800.55Benzyl Alcohol
3.140.412-(Benzyloxy)acetic acid
4.890.15Unknown Impurity

Experimental Workflow

The following diagram illustrates the logical workflow for the validation of this compound purity by HPLC.

HPLC_Purity_Validation_Workflow start Start: Receive Methyl 2-(benzyloxy)acetate Samples prep_std Prepare Reference Standard Solution start->prep_std prep_spl Prepare Sample Solutions (Suppliers A & B) start->prep_spl hplc_setup HPLC System Setup & Equilibration prep_std->hplc_setup prep_spl->hplc_setup inject_std Inject Reference Standard hplc_setup->inject_std inject_spl Inject Sample Solutions inject_std->inject_spl data_acq Data Acquisition inject_spl->data_acq data_proc Data Processing & Peak Integration data_acq->data_proc purity_calc Purity Calculation & Impurity Profiling data_proc->purity_calc comparison Compare Purity Profiles purity_calc->comparison end End: Report Findings comparison->end

Caption: Workflow for HPLC Purity Validation of this compound.

Detailed Experimental Protocol

1. Objective

To determine the purity of this compound samples from different suppliers and to identify and quantify any related impurities using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

2. Materials and Reagents

  • This compound Reference Standard (Purity ≥ 99.9%)

  • This compound samples from Supplier A and Supplier B

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric Acid (ACS grade)

  • Methanol (HPLC grade)

3. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Data acquisition and processing software.

4. Chromatographic Conditions

ParameterCondition
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 15 minutes

5. Preparation of Solutions

  • Diluent: Acetonitrile and Water (50:50, v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solutions (0.5 mg/mL): Accurately weigh about 25 mg of each supplier's sample into separate 50 mL volumetric flasks. Dissolve in and dilute to volume with the diluent.

6. System Suitability

Before sample analysis, inject the Reference Standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • The relative standard deviation (RSD) for the peak area of this compound is not more than 2.0%.

  • The tailing factor for the this compound peak is not more than 2.0.

  • The theoretical plate count for the this compound peak is not less than 2000.

7. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Perform the system suitability test.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Reference Standard solution.

  • Inject the sample solutions from Supplier A and Supplier B.

  • Record the chromatograms and integrate the peaks.

8. Calculation

The purity of each sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Discussion of Signaling Pathways (Not Applicable)

The analysis of chemical purity by HPLC does not involve biological signaling pathways. Therefore, a diagram of a signaling pathway is not relevant to this guide. The provided experimental workflow diagram serves to illustrate the logical sequence of the analytical process.

A Comparative Guide to the Efficacy of Methyl 2-(benzyloxy)acetate in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the judicious selection of protecting groups is a cornerstone of success. This guide provides a comprehensive comparison of Methyl 2-(benzyloxy)acetate, a benzyl-protected α-hydroxy ester, with its common alternatives. By presenting objective performance data, detailed experimental protocols, and clear visual aids, this document aims to empower chemists to make informed decisions for their synthetic strategies.

Introduction to α-Hydroxy Ester Protection

α-Hydroxy esters are valuable chiral building blocks in the synthesis of a wide array of biologically active molecules. The hydroxyl group, however, is often reactive under conditions required for transformations elsewhere in the molecule. Therefore, transient protection of this functionality is a common tactic. This compound employs the benzyl ether, a robust and widely used protecting group. Its efficacy will be compared against two popular alternatives: a silyl ether, specifically the tert-butyldimethylsilyl (TBDMS) ether, and the p-methoxybenzyl (PMB) ether.

The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed in high yield without affecting other functional groups.[1][2]

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data for the protection of methyl glycolate and the subsequent deprotection of the resulting protected ethers. The data is compiled from various sources to provide a comparative overview.

Table 1: Comparison of Protection Reactions for Methyl Glycolate

Protecting GroupReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Benzyl (Bn) Benzyl bromide, NaHDMF0 to rt1285-95[3]
TBDMS TBDMS-Cl, ImidazoleDMFrt488-95[4]
PMB PMB-Cl, NaHTHF/DMF0 to rt1280-90[5]

Table 2: Comparison of Deprotection Reactions

Protected EsterDeprotection ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Reference
This compound H₂, 10% Pd/CEthanolrt2-490-99[6][7]
Methyl 2-(TBDMS-oxy)acetate TBAF (1M in THF)THF0 to rt0.5-185-95[8][9]
Methyl 2-(PMB-oxy)acetate DDQCH₂Cl₂/H₂O0 to rt1-290-97[5][10]

Experimental Protocols

Detailed methodologies for the key transformations are provided below.

Protocol 1: Synthesis of this compound (Benzyl Protection)

Objective: To protect the hydroxyl group of methyl glycolate as a benzyl ether.

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, a solution of methyl glycolate (1.0 eq.) in anhydrous DMF is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Benzyl bromide (1.2 eq.) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of water at 0 °C.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford this compound.

Protocol 2: Deprotection of this compound (Hydrogenolysis)

Objective: To cleave the benzyl ether to regenerate the free hydroxyl group.

Procedure:

  • To a solution of this compound (1.0 eq.) in ethanol, 10% palladium on carbon (10 mol%) is added.

  • The reaction vessel is evacuated and backfilled with hydrogen gas (balloon pressure).

  • The mixture is stirred vigorously at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield methyl glycolate.[6][7]

Protocol 3: Synthesis of Methyl 2-(tert-butyldimethylsilyloxy)acetate (TBDMS Protection)

Objective: To protect the hydroxyl group of methyl glycolate as a TBDMS ether.

Procedure:

  • To a solution of methyl glycolate (1.0 eq.) and imidazole (2.2 eq.) in anhydrous DMF, tert-butyldimethylsilyl chloride (1.1 eq.) is added in one portion at room temperature.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford Methyl 2-(tert-butyldimethylsilyloxy)acetate.[4]

Protocol 4: Deprotection of Methyl 2-(tert-butyldimethylsilyloxy)acetate (TBAF Deprotection)

Objective: To cleave the TBDMS ether using a fluoride source.

Procedure:

  • To a solution of Methyl 2-(tert-butyldimethylsilyloxy)acetate (1.0 eq.) in anhydrous THF at 0 °C, a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq.) is added dropwise.

  • The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over 30-60 minutes.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield methyl glycolate.[8][9]

Protocol 5: Synthesis of Methyl 2-(p-methoxybenzyloxy)acetate (PMB Protection)

Objective: To protect the hydroxyl group of methyl glycolate as a PMB ether.

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, a solution of methyl glycolate (1.0 eq.) in anhydrous THF is added dropwise.

  • After stirring for 30 minutes, p-methoxybenzyl chloride (1.2 eq.) is added.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by column chromatography yields Methyl 2-(p-methoxybenzyloxy)acetate.[5]

Protocol 6: Deprotection of Methyl 2-(p-methoxybenzyloxy)acetate (Oxidative Cleavage)

Objective: To selectively cleave the PMB ether.

Procedure:

  • To a solution of Methyl 2-(p-methoxybenzyloxy)acetate (1.0 eq.) in a mixture of dichloromethane and water (18:1) at 0 °C, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.3 eq.) is added slowly.

  • The reaction mixture is warmed to room temperature and stirred for 1-2 hours.

  • The crude mixture is directly loaded onto a silica gel column for purification to yield methyl glycolate.[5]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound and its alternatives.

Protection_Deprotection_Workflow cluster_Bn Benzyl (Bn) Protection cluster_TBDMS TBDMS Protection cluster_PMB PMB Protection Bn_start Methyl Glycolate Bn_protect BnBr, NaH (85-95%) Bn_start->Bn_protect Bn_protected This compound Bn_protect->Bn_protected Bn_deprotect H₂, Pd/C (90-99%) Bn_protected->Bn_deprotect Bn_end Methyl Glycolate Bn_deprotect->Bn_end TBDMS_start Methyl Glycolate TBDMS_protect TBDMS-Cl, Imidazole (88-95%) TBDMS_start->TBDMS_protect TBDMS_protected Methyl 2-(TBDMS-oxy)acetate TBDMS_protect->TBDMS_protected TBDMS_deprotect TBAF (85-95%) TBDMS_protected->TBDMS_deprotect TBDMS_end Methyl Glycolate TBDMS_deprotect->TBDMS_end PMB_start Methyl Glycolate PMB_protect PMB-Cl, NaH (80-90%) PMB_start->PMB_protect PMB_protected Methyl 2-(PMB-oxy)acetate PMB_protect->PMB_protected PMB_deprotect DDQ (90-97%) PMB_protected->PMB_deprotect PMB_end Methyl Glycolate PMB_deprotect->PMB_end

Figure 1: Workflow for the protection and deprotection of methyl glycolate.

Stability_Comparison cluster_conditions Reaction Conditions Bn Benzyl Ether (this compound) Acid Strong Acid Bn->Acid Stable Base Strong Base Bn->Base Stable Hydrogenolysis H₂, Pd/C Bn->Hydrogenolysis Labile Fluoride Fluoride (TBAF) Bn->Fluoride Stable Oxidation Oxidative (DDQ) Bn->Oxidation Stable TBDMS TBDMS Ether (Methyl 2-(TBDMS-oxy)acetate) TBDMS->Acid Labile TBDMS->Base Stable TBDMS->Hydrogenolysis Stable TBDMS->Fluoride Labile TBDMS->Oxidation Stable PMB PMB Ether (Methyl 2-(PMB-oxy)acetate) PMB->Acid Labile PMB->Base Stable PMB->Hydrogenolysis Labile PMB->Fluoride Stable PMB->Oxidation Labile

Figure 2: Stability of protected methyl glycolates under various conditions.

Enolate_Alkylation start Ketone/Ester enolate Enolate Formation (e.g., LDA) start->enolate lithium_enolate Lithium Enolate enolate->lithium_enolate alkylation Alkylation (SN2) lithium_enolate->alkylation product α-Alkylated Product alkylation->product electrophile Electrophile: This compound electrophile->alkylation

Figure 3: Role of this compound in enolate alkylation.

Discussion and Recommendations

This compound (Benzyl Ether):

  • Advantages: The benzyl group is highly robust and stable to a wide range of acidic and basic conditions, making it an excellent choice for multi-step syntheses with diverse reaction conditions.[1] The deprotection via catalytic hydrogenolysis is typically clean and high-yielding.[7]

  • Disadvantages: The removal of the benzyl group by hydrogenolysis is not compatible with functional groups that are also sensitive to reduction, such as alkenes, alkynes, and some nitrogen-containing groups. The use of a flammable hydrogen gas and a pyrophoric catalyst requires careful handling.

Methyl 2-(tert-butyldimethylsilyloxy)acetate (TBDMS Ether):

  • Advantages: TBDMS ethers are easily introduced and can be removed under very mild conditions using fluoride reagents, which is orthogonal to many other protecting groups.[8][9] They are stable to basic and organometallic reagents.

  • Disadvantages: Silyl ethers are generally labile to acidic conditions, which limits their use in synthetic routes that require acidic steps.

Methyl 2-(p-methoxybenzyloxy)acetate (PMB Ether):

  • Advantages: The PMB group can be removed under mild, oxidative conditions using DDQ, which is a useful alternative to the reductive cleavage of benzyl ethers.[5][10] This allows for deprotection in the presence of hydrogenation-sensitive functional groups.

  • Disadvantages: The PMB group is more acid-labile than the benzyl group. The deprotection with DDQ can sometimes be challenging to drive to completion and may require careful optimization.

The choice between this compound and its alternatives is highly dependent on the planned synthetic route.

  • This compound is the protecting group of choice for long, complex syntheses that require high stability to a broad range of reagents, provided that no hydrogenation-sensitive groups are present or will be introduced.

  • Methyl 2-(tert-butyldimethylsilyloxy)acetate is ideal for synthetic pathways that avoid acidic conditions and require a mild and orthogonal deprotection strategy.

  • Methyl 2-(p-methoxybenzyloxy)acetate offers a valuable alternative to the benzyl group when reductive deprotection is not feasible due to the presence of other reducible functional groups.

By carefully considering the stability, reactivity, and deprotection conditions of each protecting group, researchers can strategically plan their synthetic endeavors to maximize efficiency and yield.

References

A Comparative Guide to the Use of Methyl 2-(benzyloxy)acetate in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient incorporation of specific chemical motifs is a cornerstone of successful molecular synthesis. Methyl 2-(benzyloxy)acetate serves as a valuable bifunctional reagent, providing a protected hydroxyl group and a reactive ester functionality within a single, convenient building block. This guide presents a comprehensive cost-benefit analysis of utilizing this compound directly versus alternative, multi-step approaches for introducing the benzyloxyacetyl moiety. The comparison focuses on raw material costs, reaction efficiency, and procedural complexity, supported by representative experimental protocols.

The benzyl group is a widely used protecting group for alcohols due to its stability under various conditions and its straightforward removal via catalytic hydrogenolysis[1][2][3]. This compound leverages this by providing a pre-protected glycolic acid derivative, streamlining syntheses that require the installation of this unit. However, the convenience of a pre-fabricated building block must be weighed against the potential cost savings of assembling the moiety from simpler, less expensive precursors.

Quantitative Data Comparison: Direct vs. Stepwise Approaches

The primary decision point for a synthetic chemist is often a trade-off between the cost of starting materials and the time and resources required for additional synthetic steps. The following tables summarize the quantitative aspects of this choice.

Table 1: Reagent Cost Comparison

This table compares the direct cost of purchasing this compound with the cumulative cost of reagents required for its stepwise synthesis from Methyl glycolate and Benzyl bromide. Prices are based on typical catalogue values for research quantities and may vary by supplier and purity.

Approach Reagent CAS Number Typical Price (USD/100g) Cost per Mole (USD/mol)
Direct Use This compound31600-43-8$414.00[4]$746.00
Stepwise Synthesis Methyl glycolate96-35-5~$50.00~$45.00
Benzyl bromide100-39-0~$60.00~$102.60
Sodium hydride (60% disp.)7646-69-7~$80.00~$32.00
Total Stepwise Cost ~$190.00 ~$179.60

*Prices are estimates for comparison purposes and are subject to change.

Table 2: Process Efficiency Comparison

This table outlines the key performance indicators for each synthetic strategy, highlighting the trade-offs in time, yield, and resource allocation.

Parameter Direct Use of this compound Stepwise Synthesis from Methyl Glycolate
Number of Steps 1 (Direct incorporation)2 (Protection, then incorporation)
Typical Overall Yield High (dependent on the specific reaction)Moderate (product of two sequential yields)
Time Investment LowHigh
Reagents Handled Target Substrate, Base, SolventMethyl glycolate, NaH, Benzyl bromide, Solvents
Purification Steps 12 (Purification of intermediate and final product)
Atom Economy HigherLower (loss of HBr, excess base)
Key Advantage Speed, convenience, predictabilityLower raw material cost, flexibility
Key Disadvantage Higher initial reagent costTime-consuming, requires handling lachrymatory benzyl bromide

Experimental Protocols

To provide a practical context for this analysis, the following section details representative experimental protocols for the O-alkylation of a model phenol using both the direct and stepwise methods.

Protocol 1: Direct Alkylation using this compound

This protocol describes the one-step synthesis of Methyl 2-(4-cyanophenoxy)acetate.

Materials:

  • 4-cyanophenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-cyanophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired product.

Protocol 2: Stepwise Synthesis via Benzyl Protection of Methyl Glycolate

This protocol outlines the initial preparation of this compound, which would then be used in a subsequent alkylation step as described above. This is a variation of the Williamson ether synthesis[3].

Materials:

  • Methyl glycolate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Carefully add sodium hydride (1.2 eq) to the THF and cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of Methyl glycolate (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0°C for 30 minutes.

  • Add Benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool the mixture to 0°C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Workflow and Logic Visualization

To further clarify the decision-making process and the practical differences between the two approaches, the following diagrams are provided.

G cluster_0 cluster_1 cluster_2 cluster_3 start Goal: Synthesize Target Molecule with (Benzyloxy)acetyl Moiety decision Evaluate Project Priorities start->decision Initiate Synthesis Plan direct Option A: Direct Use of This compound decision->direct Priority: Speed & Convenience stepwise Option B: Stepwise Synthesis from Simpler Precursors decision->stepwise Priority: Low Raw Material Cost direct_pros Pros: - 1 Step - High Convenience - Fewer Purifications direct->direct_pros direct_cons Cons: - High Reagent Cost direct->direct_cons stepwise_pros Pros: - Low Reagent Cost - Flexibility stepwise->stepwise_pros stepwise_cons Cons: - 2+ Steps - Time Consuming - More Waste stepwise->stepwise_cons G cluster_A Workflow A: Direct Use cluster_B Workflow B: Stepwise Synthesis A1 Mix Phenol Substrate, Base, and Solvent A2 Add Methyl 2-(benzyloxy)acetate A1->A2 A3 Reaction & Workup A2->A3 A4 Purification A3->A4 A5 Final Product A4->A5 B1 React Methyl Glycolate with Base & Benzyl Bromide B2 Reaction & Workup B1->B2 B3 Purification of Intermediate B2->B3 B4 Intermediate: This compound B3->B4 B6 Add Intermediate B4->B6 B5 Mix Phenol Substrate, Base, and Solvent B5->B6 B7 Reaction & Workup B6->B7 B8 Purification B7->B8 B9 Final Product B8->B9

References

A Comparative Guide to Alternatives for Methyl 2-(benzyloxy)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and desired molecular complexity. Methyl 2-(benzyloxy)acetate serves as a key building block where the hydroxyl group of methyl glycolate is masked by a benzyl ether. This guide provides an objective comparison of alternative reagents and strategies for the protection of this crucial hydroxyl functionality, supported by experimental data and detailed protocols. The focus is on providing a clear framework for choosing the most appropriate protecting group based on reaction compatibility, stability, and ease of removal.

Comparison of Alcohol Protecting Groups

The benzyl ether in this compound is a robust and widely used protecting group. However, various synthetic pathways may necessitate the use of alternative protecting groups with different stability profiles and deprotection conditions. The primary alternatives can be categorized as other ether-based groups, silyl ethers, and esters.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of various common alcohol protecting groups, providing a comparative overview of their typical installation and removal conditions, reaction times, and yields. This data is intended to serve as a general guideline, as specific results may vary depending on the substrate and reaction scale.

Table 1: Comparison of Common Alcohol Protecting Groups

Protecting GroupAbbreviationTypical Protection ConditionsTypical Deprotection ConditionsStability Profile
Benzyl Ether BnBnBr, NaH, DMF/THFH₂, Pd/C (Hydrogenolysis)Stable to a wide range of acidic and basic conditions.
p-Methoxybenzyl Ether PMBPMB-Cl, NaH, THF/DMFDDQ, CH₂Cl₂/H₂O or TFALabile to oxidative conditions; can be removed in the presence of Bn.[1]
Methoxymethyl Ether MOMMOM-Cl, DIPEA, CH₂Cl₂Acidic conditions (e.g., HCl in THF/H₂O)Stable to basic conditions, but sensitive to acid.[1]
tert-Butyldimethylsilyl Ether TBS/TBDMSTBS-Cl, Imidazole, DMFTBAF, THF or mild acid (e.g., AcOH)Stable to basic conditions; labile to fluoride ions and acid.
Acetyl Ester AcAc₂O, Pyridine, CH₂Cl₂Basic hydrolysis (e.g., K₂CO₃, MeOH)Stable to acidic and hydrogenolysis conditions; labile to base.[2]
Pivaloyl Ester PivPiv-Cl, Pyridine, CH₂Cl₂Strong base (e.g., NaOH) or reduction (e.g., LiAlH₄)More stable to hydrolysis than acetyl; robust.[2]

Table 2: Typical Reaction Conditions and Yields for Protection of a Primary Alcohol

Protecting GroupReagents and ConditionsTime (h)Typical Yield (%)
Benzyl (Bn) BnBr, NaH, THF4.598
p-Methoxybenzyl (PMB) PMB-Br, NaH, THF-DMF192
Methoxymethyl (MOM) MOM-Cl, DIPEA, CH₂Cl₂1-2>95
tert-Butyldimethylsilyl (TBS) TBDMS-Cl, Imidazole, DMF2>95
Acetyl (Ac) Acetic anhydride, Pyridine, CH₂Cl₂2>98
Pivaloyl (Piv) Pivaloyl chloride, Pyridine, CH₂Cl₂12>95

Table 3: Typical Deprotection Conditions and Yields

Protecting GroupReagents and ConditionsTime (h)Typical Yield (%)
Benzyl (Bn) H₂, 10% Pd/C, MeOH2-16>95
p-Methoxybenzyl (PMB) DDQ, CH₂Cl₂/H₂O, 0 °C to rt197
Methoxymethyl (MOM) conc. HCl, THF/MeOH-High
tert-Butyldimethylsilyl (TBS) TBAF (1M in THF), THF, rt1-297
Acetyl (Ac) K₂CO₃, MeOH-High
Pivaloyl (Piv) LiAlH₄, Et₂O, 0 °C to rt1.5High

Experimental Protocols

Detailed methodologies for the protection and deprotection of a primary alcohol with some of the key alternative reagents are provided below. These protocols are based on established literature procedures.

Protocol 1: Protection of a Primary Alcohol with tert-Butyldimethylsilyl (TBS) Group
  • Objective: To protect a primary alcohol as its tert-butyldimethylsilyl ether.

  • Materials:

    • Primary alcohol (1.0 equiv)

    • tert-Butyldimethylsilyl chloride (TBS-Cl) (1.1 equiv)

    • Imidazole (2.2 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the primary alcohol and imidazole in anhydrous DMF.

    • Add TBS-Cl to the solution at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.[3]

Protocol 2: Deprotection of a TBS Ether using TBAF
  • Objective: To cleave a TBS ether using a fluoride source.

  • Materials:

    • TBS-protected alcohol (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TBS-protected alcohol in THF.

    • Add the TBAF solution dropwise at room temperature.

    • Stir the reaction mixture for 1-2 hours and monitor by TLC.

    • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to yield the deprotected alcohol.[3]

Protocol 3: Protection of a Primary Alcohol with p-Methoxybenzyl (PMB) Group
  • Objective: To protect a primary alcohol as its p-methoxybenzyl ether.

  • Materials:

    • Primary alcohol (1.0 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (4.0 equiv)

    • p-Methoxybenzyl bromide (PMB-Br) (2.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF)

  • Procedure:

    • To an ice-water cooled solution of the primary alcohol in a mixture of THF and DMF, add NaH portionwise.

    • Stir the reaction at 0 °C until gas evolution ceases.

    • Slowly add a solution of PMB-Br in THF at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction by slowly adding a 1M solution of NaOMe in MeOH.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the residue by silica gel flash chromatography.[4]

Protocol 4: Deprotection of a PMB Ether using DDQ
  • Objective: To oxidatively cleave a PMB ether.

  • Materials:

    • PMB-protected alcohol (1.0 equiv)

    • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.3 equiv)

    • Dichloromethane (CH₂Cl₂)

    • 0.1 M pH 7 sodium phosphate buffer

  • Procedure:

    • Dissolve the PMB-protected alcohol in a mixture of CH₂Cl₂ and phosphate buffer (18:1) at 0 °C.

    • Slowly add DDQ as a solid.

    • Warm the reaction to room temperature and stir for 1 hour.

    • Directly load the crude mixture onto a silica gel column for purification.[4]

Visualization of Synthetic Strategy: Orthogonal Protection in Combretastatin A-4 Synthesis

The strategic use of orthogonal protecting groups is critical in the total synthesis of complex molecules such as the potent anti-cancer agent Combretastatin A-4. The following diagram illustrates a conceptual workflow where different alcohol protecting groups are employed to selectively unmask hydroxyl groups at different stages of the synthesis.

G cluster_0 Protecting Group Strategy A Starting Material (Polyol) B Step 1: Selective Protection (e.g., TBS-Cl, Imidazole) A->B C Mono-TBS Protected Intermediate B->C D Step 2: Protection of Second -OH (e.g., BnBr, NaH) C->D E Orthogonally Protected Intermediate (-OTBS and -OBn) D->E F Step 3: Selective Deprotection of TBS (TBAF) E->F G Intermediate with Free Primary -OH F->G H Step 4: Further Functionalization G->H I Step 5: Deprotection of Benzyl Group (H2, Pd/C) H->I J Final Product (e.g., Combretastatin A-4 analogue) I->J

Caption: Orthogonal protection workflow in a multi-step synthesis.

This logical flow highlights how the differential lability of protecting groups like TBS (removed with fluoride) and benzyl (removed by hydrogenolysis) allows for the sequential manipulation of different hydroxyl groups within the same molecule, a cornerstone of modern synthetic chemistry.

Logical Relationship of Protecting Group Selection

The choice of a protecting group is a critical decision in the planning of a synthetic route. The following diagram outlines the key considerations for selecting an appropriate protecting group.

G cluster_1 Protecting Group Selection Criteria Start Identify Hydroxyl Group to be Protected Stability Assess Required Stability (Acidic, Basic, Oxidative, Reductive) Start->Stability Orthogonality Need for Orthogonal Deprotection? Stability->Orthogonality Yes Yes Orthogonality->Yes No No Orthogonality->No SelectOrthogonal Select Orthogonal Protecting Groups (e.g., Bn, TBS, Ac) Yes->SelectOrthogonal SelectRobust Select Robust Protecting Group (e.g., Benzyl, Pivaloyl) No->SelectRobust Deprotection Consider Deprotection Conditions (Mild vs. Harsh) SelectOrthogonal->Deprotection SelectRobust->Deprotection FinalChoice Final Protecting Group Selection Deprotection->FinalChoice

Caption: Decision-making flowchart for protecting group selection.

This guide provides a foundational understanding of the alternatives to the benzyl ether protection in "this compound". The optimal choice will always be context-dependent, relying on the specific synthetic challenges and the overall strategic plan for the target molecule. Researchers are encouraged to consult the primary literature for more detailed applications and substrate-specific optimizations.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Methyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a detailed, step-by-step guide for the proper disposal of Methyl 2-(benzyloxy)acetate, ensuring compliance with safety protocols and regulatory standards.

This compound is classified with specific hazards that necessitate careful handling during disposal.[1] Adherence to the following procedures is critical to mitigate risks and prevent environmental contamination.

Immediate Safety and Handling Considerations

Before beginning any disposal-related tasks, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should occur in a well-ventilated area, such as a chemical fume hood.

Hazard Identification:

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This information is summarized in the table below.

Hazard ClassGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The mandated and primary method for the disposal of this compound is through an approved and licensed hazardous waste disposal facility.[1][2] Under no circumstances should this chemical be disposed of via standard drains or mixed with general laboratory waste.

  • Personal Protective Equipment (PPE): Always wear suitable PPE, including chemical-resistant gloves, safety glasses, and a lab coat when handling this compound for disposal.

  • Containerization: Ensure the waste chemical remains in its original, clearly labeled container whenever possible. Should the original container be compromised, the waste must be transferred to a new, compatible, and correctly labeled container. The container must be sealed to prevent any leaks or spills.

  • Waste Segregation: Do not mix this compound with other chemical waste unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.

  • Storage: The sealed waste container should be stored in a designated, well-ventilated, and secure hazardous waste accumulation area pending collection.

  • Professional Disposal: Arrange for the collection of the chemical waste with a licensed hazardous waste disposal contractor. Your institution's EHS office will typically coordinate this process.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal workflow for this compound. start Start: this compound for Disposal ppe Wear Appropriate PPE - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe assess_waste Assess Waste - Pure compound? - Contaminated material? containerize Containerize Waste - Use original or compatible, sealed container - Label clearly: 'Hazardous Waste' assess_waste->containerize ppe->assess_waste segregate Segregate Waste - Do not mix with other chemicals containerize->segregate store Store Safely - Designated hazardous waste area - Well-ventilated and secure segregate->store professional_disposal Arrange Professional Disposal - Contact licensed waste contractor - Follow institutional EHS protocol store->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

Spill and Leak Procedures

In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Place the contaminated material into a suitable, labeled container for disposal.[3] Ensure the area is well-ventilated. Do not allow the product to enter drains, waterways, or soil.[2]

Environmental Precautions

It is crucial to prevent the release of this compound into the environment.[2] In case of a large spill, inform the relevant authorities if environmental contamination of sewers, waterways, soil, or air has occurred.[3]

This guidance is based on established safety protocols for hazardous chemicals and should be used in conjunction with your institution's specific waste management policies. Always consult your local EHS department for any questions or clarification.

References

Safeguarding Your Research: A Guide to Handling Methyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for Methyl 2-(benzyloxy)acetate

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of this compound. By adhering to these procedures, you can minimize risks and ensure a secure laboratory environment.

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to ensure personal and environmental safety.

Recommended Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be worn in addition to goggles for maximum protection.[3]To prevent contact with the eyes, as the chemical causes serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.To prevent skin irritation, as the chemical is a known skin irritant.[1][2]
Body Protection Laboratory coat or other suitable protective clothing. In case of potential for significant splashing, waterproof boots and aprons are recommended.[2] Flame retardant antistatic protective clothing should be considered.To protect the skin from accidental splashes and contact.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[2][3] If ventilation is inadequate or for spill response, use a NIOSH-approved respirator.To avoid respiratory tract irritation.[1][2]

Operational and Disposal Plans: A Step-by-Step Guide

Safe laboratory practice extends beyond wearing the correct PPE. The entire lifecycle of the chemical, from handling to disposal, must be managed with care.

Handling and Storage Protocol:

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]

  • Grounding : To prevent static discharge, ground and bond all containers and receiving equipment.

  • Transfer : Use only non-sparking tools when transferring the chemical.

  • Avoidance : Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists.[2]

  • Hygiene : Wash hands thoroughly with soap and water after handling.[2][3] Do not eat, drink, or smoke in the work area.[2][5]

  • Storage : Keep the container tightly closed in a cool, dry, and well-ventilated area.[4][6]

Spill Response Protocol:

  • Evacuate : Immediately evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Prevent the spill from entering drains or waterways.[2][7]

  • Absorb : For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[2]

  • Clean : Thoroughly clean the spill area.

  • PPE : All personnel involved in the cleanup must wear the appropriate PPE as outlined above.

Disposal Protocol:

  • All waste materials, including contaminated absorbents and empty containers, must be disposed of in accordance with local, state, and federal regulations.[6]

  • Engage a licensed professional waste disposal service to ensure compliance.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_transfer Transfer Chemical prep_setup->handle_transfer Proceed when ready handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon Experiment complete cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_ppe_remove Doff PPE cleanup_dispose->cleanup_ppe_remove

Caption: Standard laboratory workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(benzyloxy)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(benzyloxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.